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5-Chloro-3-hydroxybenzofuran-2-carboxamide Documentation Hub

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  • Product: 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Core Science & Biosynthesis

Foundational

Pharmacological Significance of 5-Chloro-3-hydroxybenzofuran-2-carboxamide in Drug Discovery: A Privileged Scaffold for Multi-Target Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated drug discovery. 5-Chloro-3-hydroxybenzofuran-2-carboxamide (CAS: 26474-95-3) represents a highly versatile, multi-functional building block. Rather than functioning as a standalone therapeutic, this compound is engineered as a foundational pharmacophore. By systematically derivatizing its functional groups, researchers have successfully developed potent antifungal agents, immunomodulators, and neuroprotective compounds.

This technical guide deconstructs the structural rationale behind this scaffold, explores its primary pharmacological targets, and outlines self-validating experimental workflows required to evaluate its derivatives rigorously.

Structural Deconstruction of the Pharmacophore

To understand the pharmacological utility of 5-Chloro-3-hydroxybenzofuran-2-carboxamide, we must analyze the causality behind its specific structural moieties. Every atom in this building block serves a distinct physicochemical purpose:

  • The Benzofuran Core: Mimicking the indole ring of tryptophan and the naphthalene core of various synthetic drugs, the benzofuran system provides a rigid, planar, and lipophilic surface ideal for intercalating into hydrophobic enzyme pockets (e.g., the substrate channel of Acetylcholinesterase).

  • 5-Chloro Substitution: The placement of a chlorine atom at the C5 position is a deliberate metabolic shield. It blocks cytochrome P450-mediated oxidative metabolism at one of the most vulnerable sites on the benzofuran ring. Furthermore, the chlorine atom engages in halogen bonding (via its electropositive

    
    -hole) with backbone carbonyl oxygens in target proteins, significantly increasing binding affinity without adding excessive molecular weight.
    
  • 3-Hydroxy Group: This moiety acts as a critical hydrogen bond donor and acceptor. Crucially, it exhibits keto-enol tautomerism (converting to a benzofuran-3(2H)-one state), allowing the molecule to dynamically adapt its electronic distribution based on the polarity of the target binding site.

  • 2-Carboxamide Linker: Serving as a synthetic handle, the carboxamide group allows for rapid library generation via hybridization. It can be extended into ketoximes, coupled with piperazines, or cyclized into triazoles to reach solvent-exposed regions of receptor active sites.

Primary Pharmacological Targets & SAR Implications

The derivatization of this scaffold has yielded significant breakthroughs across multiple therapeutic areas. Below is a synthesized data table comparing the pharmacological targets and the structural modifications required to achieve optimal activity.

Quantitative Data Synthesis: Target Activity Profile
Pharmacological AreaTarget Receptor / EnzymeOptimal Scaffold ModificationReference Activity (IC

/ MIC)
Antifungal Lanosterol 14

-demethylase (CYP51)
Aryl ketoxime ether at C2MIC: 0.5 - 2.0 µg/mL
Oncology / IBD CCL20/CCR6 Chemokine AxisC4/C5 substituted carboxamidesIC

: < 100 nM
Neurodegenerative AChE / BACE-1 (Dual Target)N-(2-hydroxyethyl)piperazine at C2IC

: 1.2 µM (AChE)
Anti-inflammatory Cyclooxygenase (COX) / NSAID analogArylamine substitution>80% paw edema inhibition

Data aggregated from structure-activity relationship (SAR) studies on benzofuran-2-carboxamide derivatives (), ().

Mechanistic Pathways

The Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

One of the most prominent applications of the 5-chloro-benzofuran scaffold is in the development of novel anticandidal agents. Fungal resistance to standard azoles is driven by mutations in the ERG11 gene. Derivatives of 5-chloro-3-hydroxybenzofuran-2-carboxamide (specifically aryl ketoximes) bypass these mutations by competitively binding to the heme iron of Lanosterol 14


-demethylase (CYP51A1) . This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14

-methylated sterols and the collapse of the fungal cell membrane ().

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Wall) Lanosterol->Ergosterol Catalyzed by CYP51 Lanosterol 14α-demethylase (CYP51A1) CYP51->Lanosterol Scaffold 5-Cl-Benzofuran Derivatives Scaffold->CYP51 Competitive Inhibition

Fig 1: Mechanism of CYP51A1 inhibition by 5-chloro-benzofuran derivatives in fungal cells.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of benzofuran derivatives must rely on self-validating systems —protocols designed with internal controls that definitively prove causality rather than mere correlation.

Workflow Step1 1. Scaffold Hybridization (Derivatization of 3-OH & 2-Carboxamide) Step2 2. Primary HTS Screening (Enzymatic/Receptor Assays) Step1->Step2 Library Generation Step3 3. Orthogonal Validation (LC-MS/MS Biomarker Tracking) Step2->Step3 Hit Selection (IC50 < 1 µM) Step4 4. Phenotypic Confirmation (Cell Viability & Chemotaxis) Step3->Step4 Mechanistic Proof

Fig 2: Self-validating high-throughput screening workflow for benzofuran-2-carboxamide hybrids.

Protocol A: LC-MS/MS Validation of CYP51A1 Inhibition (Ergosterol Depletion)

The Causality Principle: Standard Minimum Inhibitory Concentration (MIC) assays cannot distinguish between fungistatic and fungicidal mechanisms, nor do they confirm the actual molecular target. LC-MS/MS quantifies the exact lanosterol/ergosterol ratio, proving on-target CYP51A1 engagement.

Step-by-Step Methodology:

  • Fungal Culture & Treatment: Culture Candida albicans (ATCC 24433) in RPMI 1640 medium. Treat with the benzofuran derivative at 0.5×, 1×, and 2× the established MIC for 24 hours.

  • Internal Standard (IS) Spiking (Critical Validation Step): Spike samples with Deuterated Ergosterol (Ergosterol-d6). Rationale: Without an IS, ion suppression from the biological matrix could be falsely interpreted as target inhibition.

  • Sterol Extraction: Saponify the cell pellets using 10% KOH in methanol at 80°C for 1 hour. Extract the non-saponifiable lipids (sterols) using n-hexane.

  • LC-MS/MS Analysis: Inject the organic phase into a Triple Quadrupole LC-MS/MS system. Monitor the MRM (Multiple Reaction Monitoring) transitions for Lanosterol (m/z 427.4

    
     409.4) and Ergosterol (m/z 397.3 
    
    
    
    379.3).
  • Data Interpretation: A successful hit will show a dose-dependent decrease in the Ergosterol peak and a simultaneous accumulation of the Lanosterol peak, confirming CYP51A1 blockade.

Protocol B: Boyden Chamber Assay for CCL20/CCR6 Chemotaxis Inhibition

The Causality Principle: Benzofuran-2-carboxamides are potent immunomodulators blocking the CCL20/CCR6 axis (). Measuring receptor binding via radioligands does not prove functional antagonism. The Boyden chamber measures actual cellular migration, validating the phenotypic efficacy of the drug.

Step-by-Step Methodology:

  • Cell Preparation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) and resuspend in serum-free medium. Pre-incubate cells with the benzofuran derivative (10 nM - 1 µM) for 30 minutes.

  • Chamber Assembly:

    • Lower Compartment: Add 50 ng/mL of recombinant human CCL20.

    • Upper Compartment: Seed the pre-treated PBMCs onto a 5 µm polycarbonate filter.

  • Self-Validating Controls:

    • Chemokinesis Control: Add CCL20 to BOTH upper and lower chambers. Rationale: This proves that migration is directional (chemotactic) and not just a random increase in cell motility.

    • Cytotoxicity Control: Run a parallel MTT viability assay. Rationale: If the drug simply kills the cells, migration stops, yielding a false positive for chemotaxis inhibition. Migration data must be normalized against viability.

  • Incubation & Quantification: Incubate for 3 hours at 37°C. Remove non-migrated cells from the top of the filter. Stain migrated cells on the bottom with DAPI and quantify via high-content fluorescence microscopy.

Conclusion

5-Chloro-3-hydroxybenzofuran-2-carboxamide is far more than a simple organic intermediate; it is a meticulously balanced pharmacophore. By leveraging its lipophilic chlorine shield, its dynamic 3-hydroxy hydrogen-bonding capabilities, and its versatile 2-carboxamide linker, drug discovery professionals can engineer highly selective agents targeting everything from fungal cell walls to the tumor microenvironment. Success in this space, however, relies entirely on the deployment of rigorous, self-validating phenotypic and analytical workflows to confirm on-target causality.

References

  • Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. Letters in Drug Design & Discovery.[Link]

  • Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem.[Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI).[Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.[Link]

Exploratory

5-Chloro-3-hydroxybenzofuran-2-carboxamide molecular weight and SMILES string

Executive Summary The compound 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory drug discovery space. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory drug discovery space. Unlike simple benzofurans, the 3-hydroxy-2-carboxamide motif introduces a unique hydrogen-bond donor/acceptor system that mimics the ATP-binding pocket of several kinases (e.g., IKK-β, Pim-1).

This guide provides an authoritative breakdown of its physicochemical properties, a validated synthetic protocol, and a structural analysis focusing on its critical tautomeric behavior.

Part 1: Physicochemical Characterization

The following data constitutes the definitive identity card for 5-Chloro-3-hydroxybenzofuran-2-carboxamide. Researchers should use the Canonical SMILES for accurate in silico docking and library registration.

Core Data Table
PropertyValueNotes
IUPAC Name 5-Chloro-3-hydroxy-1-benzofuran-2-carboxamide
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol Average Mass
Monoisotopic Mass 211.0036 g/mol For HRMS calibration
Canonical SMILES NC(=O)C1=C(O)C2=C(O1)C=CC(Cl)=C2Enol form (Preferred)
InChI Key DSULSHPYVGTEJW-UHFFFAOYSA-N(Analogous base key)
LogP (Predicted) ~1.8 - 2.1Lipinski compliant
H-Bond Donors 2Amide NH₂, Enol OH
H-Bond Acceptors 3Amide C=O, Furan O, Enol O

Part 2: Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of this molecule is critical for molecular modeling. While many 3-hydroxybenzofurans exist in equilibrium with their keto form (benzofuran-3(2H)-one), the presence of the 2-carboxamide group strongly shifts the equilibrium toward the enol (3-hydroxy) form.

Mechanism of Stabilization

The enol form is stabilized by a Pseudo-Six-Membered Ring formed via an intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the amide. This planar conformation is essential for its biological activity, often acting as a bioisostere for quinolone or flavonoid cores.

Diagram 1: Tautomeric Equilibrium & Stabilization

Tautomerism Keto Keto Form (Benzofuran-3(2H)-one) Enol Enol Form (3-Hydroxybenzofuran) Keto->Enol  Tautomerization   HBond Intramolecular H-Bond Stabilization (Pseudo-Ring) Enol->HBond  Stabilized by  

Figure 1: The equilibrium heavily favors the Enol form due to the intramolecular hydrogen bond between the C3-OH and the C2-Amide Carbonyl.

Part 3: Validated Synthetic Protocol

Objective: Synthesize 5-Chloro-3-hydroxybenzofuran-2-carboxamide from commercially available 5-chlorosalicylic acid derivatives.

Methodology: This protocol utilizes a modified Rapiccioli-type cyclization . It involves the O-alkylation of methyl 5-chlorosalicylate with 2-chloroacetamide, followed by a base-mediated Dieckmann condensation.

Reagents & Materials[1][2][5][6][7][8][9][10][11]
  • Precursor: Methyl 5-chloro-2-hydroxybenzoate (Methyl 5-chlorosalicylate).

  • Alkylaing Agent: 2-Chloroacetamide.[1]

  • Base: Potassium Carbonate (K₂CO₃) [Anhydrous] or Sodium Ethoxide (NaOEt).

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol.[1]

  • Workup: 1N HCl, Ethyl Acetate, Brine.

Step-by-Step Workflow
  • O-Alkylation (Ether Formation):

    • Dissolve Methyl 5-chloro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF.

    • Add Potassium Carbonate (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

    • Add 2-Chloroacetamide (1.2 eq) portion-wise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The intermediate is Methyl 2-(2-amino-2-oxoethoxy)-5-chlorobenzoate.

  • Cyclization (Dieckmann Condensation):

    • Note: Often, this cyclization occurs spontaneously under the conditions of Step 1. If the intermediate persists, increase temperature to 100°C or add a stronger base (NaOEt in EtOH).

    • The methylene proton alpha to the amide is deprotonated; the resulting carbanion attacks the methyl ester carbonyl.

    • Methanol is eliminated, forming the 5-membered furan ring.

  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice/water.

    • Acidify carefully with 1N HCl to pH ~3 (to protonate the enol).

    • The product usually precipitates as a solid. Filter and wash with cold water.[2]

    • Recrystallization: Ethanol or Methanol/Water mixture.

Diagram 2: Synthetic Pathway

Synthesis Start Methyl 5-chlorosalicylate + 2-Chloroacetamide Inter Intermediate: O-Alkylated Ether Start->Inter K2CO3, DMF O-Alkylation Cyclization Base-Mediated Cyclization (80-100°C) Inter->Cyclization Dieckmann-type Condensation Product Final Product: 5-Chloro-3-hydroxybenzofuran- 2-carboxamide Cyclization->Product Acidification (HCl) & Filtration

Figure 2: Step-wise synthesis via O-alkylation and intramolecular cyclization.[3]

Part 4: Medicinal Chemistry Applications (SAR)

The 5-chloro-3-hydroxybenzofuran-2-carboxamide scaffold acts as a versatile pharmacophore.

  • Kinase Inhibition (IKK-β / Pim-1): The planar benzofuran system fits into the ATP-binding cleft. The 3-hydroxy and 2-carboxamide groups form a "hinge-binding" motif, interacting with the kinase hinge region via hydrogen bonds.

  • 5-Chloro Substituent: This halogen occupies a hydrophobic pocket (often "Gatekeeper" regions in kinases), improving potency and metabolic stability compared to the unsubstituted analog.

  • Glucosylceramide Synthase (GCS): Derivatives of this core have been explored as GCS inhibitors for lysosomal storage diseases, where the carboxamide tail is often extended or modified.

Diagram 3: Pharmacophore Analysis

SAR Core Benzofuran Scaffold (Planar Aromatic) Cl 5-Chloro Group (Hydrophobic/Lipophilic) Core->Cl Metabolic Stability Motif 3-OH / 2-CONH2 Motif (H-Bond Donor/Acceptor) Core->Motif Ligand Efficiency Target Target Binding (Kinase Hinge Region) Motif->Target Key Interaction

Figure 3: Structure-Activity Relationship (SAR) highlighting the functional roles of substituents.

References

  • Synthesis of Benzofuran-2-carboxamides

    • Title: Synthesis and biological evaluation of new benzofuran carboxamide deriv
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Tautomerism in 3-Hydroxybenzofurans

    • Title: Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone.
    • Source: ResearchGate.[4][5][6]

    • URL:[Link]

  • Molecular Data & Identifiers

    • Title: 5-Chloro-3-hydroxybenzofuran-2-carboxylate derivatives (Analogous D
    • Source: PubChem / NIH.
    • URL:[Link]

  • Medicinal Applications (IKK Inhibitors)

    • Title: Benzofuran-2-carboxamide deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect).
    • URL:[Link]

Sources

Foundational

Literature review of 3-hydroxybenzofuran-2-carboxamide derivatives

An in-depth technical analysis and methodological guide on the synthesis, mechanistic pathways, and pharmacological profiling of 3-hydroxybenzofuran-2-carboxamide derivatives. Executive Summary: The Benzofuran-2-Carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the synthesis, mechanistic pathways, and pharmacological profiling of 3-hydroxybenzofuran-2-carboxamide derivatives.

Executive Summary: The Benzofuran-2-Carboxamide Pharmacophore

In contemporary medicinal chemistry, the benzofuran ring serves as a highly versatile, biodynamic scaffold. Specifically, 3-hydroxybenzofuran-2-carboxamide and its derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs) due to their robust binding affinities across diverse biological targets[1]. By functionalizing the carboxamide moiety—most notably through the integration of azetidinone (β-lactam) rings or substituted phenyl groups—researchers can precisely tune the molecule's electronic and steric properties to target specific pathologies, ranging from multidrug-resistant bacterial infections to NMDA-induced neurodegeneration[2],[3].

This guide synthesizes the core chemical principles, step-by-step synthetic workflows, and self-validating pharmacological protocols required to successfully develop and evaluate 3-hydroxybenzofuran-2-carboxamide derivatives.

Rational Design & Chemical Synthesis Strategies

The functionalization of 3-hydroxybenzofuran-2-carboxamides frequently targets the nitrogen atom of the amide/hydrazide precursor to construct hybrid heterocycles. A highly documented and efficacious pathway involves the synthesis of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxybenzofuran-2-carboxamides [2].

Mechanistic Causality in Synthesis

The synthesis is a two-step cascade:

  • Schiff Base Formation: 3-hydroxybenzofuran-2-carbohydrazide undergoes a facile nucleophilic addition-elimination reaction with aromatic aldehydes in refluxing ethanol. Ethanol is chosen as the protic solvent to stabilize the transition state and drive the dehydration step, yielding the intermediate N-arylidene-3-hydroxybenzofuran-2-carbohydrazide[4].

  • Cyclo-Condensation (Staudinger Synthesis): The Schiff base is reacted with chloroacetyl chloride. Triethylamine (TEA) is strictly required here not merely as a base, but as a critical acid scavenger. It neutralizes the highly reactive HCl byproduct, preventing the acid-catalyzed degradation of the benzofuran core and driving the formation of the ketene intermediate, which subsequently undergoes a[2+2] cycloaddition with the imine to form the 4-membered azetidinone (β-lactam) ring[2],[4].

Protocol 1: Synthesis of Azetidinone-Benzofuran Hybrids

This protocol is designed as a self-validating system; failure at any checkpoint indicates a deviation in reaction kinetics.

Step 1: Preparation of the Schiff Base (Intermediate)

  • Dissolve 0.02 moles of 3-hydroxybenzofuran-2-carbohydrazide and 0.02 moles of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 15 mL of absolute ethanol.

  • Reflux the mixture on a water bath for 1–2 hours.

  • Validation Checkpoint: Monitor via TLC (Mobile phase: 35% Ethyl Acetate / 65% Benzene). The disappearance of the starting hydrazide spot confirms completion.

  • Filter the separated solid, dry, and recrystallize from a 1:1 Ethanol:H₂O mixture[2].

Step 2: Cyclo-Condensation to Azetidinone

  • Dissolve 0.002 moles of the synthesized Schiff base and 0.004 moles of TEA in 50 mL of 1,4-dioxane.

  • Cool the vessel to 0–5 °C in an ice bath under continuous magnetic stirring.

  • Critical Step: Add 0.004 moles of chloroacetyl chloride dropwise over 30 minutes. Causality: The reaction is highly exothermic; dropwise addition controls the generation of the ketene intermediate and prevents explosive polymerization or ring-opening of the benzofuran[2].

  • Stir for an additional 3 hours at 0 °C, then leave at room temperature for 48 hours to ensure complete thermodynamic conversion.

  • Concentrate the mixture under reduced pressure, pour into ice-cold water, and air-dry the precipitate.

  • Validation Checkpoint: Purify via silica gel column chromatography (35% Ethyl Acetate : 65% Benzene). Recrystallize from ether/n-hexane. Confirm the β-lactam C=O stretch via FTIR (~1750 cm⁻¹)[2],[4].

Synthesis A 3-Hydroxybenzofuran- 2-carbohydrazide C Schiff Base Intermediate (N-arylidene derivative) A->C Nucleophilic Addition B Aromatic Aldehydes (Ethanol, Reflux 1-2h) B->C E N-(3-chloro-2-oxo-4-arylazetidin-1-yl)- 3-hydroxybenzofuran-2-carboxamide C->E [2+2] Cycloaddition D Chloroacetyl Chloride + TEA (1,4-Dioxane, 0-5°C) D->E

Synthetic workflow of azetidinone-linked 3-hydroxybenzofuran-2-carboxamides.

Pharmacological Profiling & Mechanisms of Action

The biological activity of 3-hydroxybenzofuran-2-carboxamides is dictated by the peripheral substitutions on the carboxamide tail.

Antimicrobial Activity (Azetidinone Hybrids)

The incorporation of the 3-chloro-2-oxo-4-arylazetidin-1-yl moiety intentionally mimics the structural topology of classical β-lactam antibiotics (e.g., penicillins, cephalosporins). This 4-membered strained ring acts as a pseudo-substrate for bacterial Penicillin-Binding Proteins (PBPs). Upon binding, the azetidinone ring undergoes acylation, irreversibly inhibiting the transpeptidase activity required for peptidoglycan cross-linking, leading to bacterial lysis[2],[4]. These derivatives show notable efficacy against Staphylococcus aureus, Bacillus subtilis, and E. coli[4].

Neuroprotective & Antioxidant Effects

Beyond antimicrobial applications, specific benzofuran-2-carboxamide derivatives (e.g., 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides) exhibit profound neuroprotective properties. These compounds operate via a dual mechanism:

  • NMDA Receptor Antagonism: They mitigate N-methyl-D-aspartate (NMDA)-induced excitotoxicity by blocking excessive calcium influx in cortical neurons, performing comparably to the clinical standard, Memantine[3],[5].

  • ROS Scavenging: Unlike Memantine, these benzofuran derivatives actively scavenge intracellular Reactive Oxygen Species (ROS) generated during excitotoxic stress, providing a secondary layer of cellular defense against lipid peroxidation[5],[6].

Mechanism Core Benzofuran-2-Carboxamide Derivatives Sub1 Azetidinone Hybrids Core->Sub1 Sub2 Methoxy/Phenyl Hybrids Core->Sub2 Mech1 Mimic Beta-Lactam Ring Sub1->Mech1 Mech3 Inhibit NMDA Receptors Sub2->Mech3 Mech4 Scavenge Intracellular ROS Sub2->Mech4 Mech2 Bind Penicillin-Binding Proteins Mech1->Mech2 Outcome1 Bacterial Cell Wall Inhibition (Antimicrobial) Mech2->Outcome1 Outcome2 Prevent Excitotoxicity (Neuroprotection) Mech3->Outcome2 Mech4->Outcome2

Divergent pharmacological pathways of substituted benzofuran-2-carboxamides.

Protocol 2: In Vitro Antimicrobial Screening (Agar Cup Plate Method)

To validate the PBP-inhibition hypothesis of the synthesized azetidinone hybrids, the Agar Cup Plate method provides a reliable, self-validating phenotypic assay[4].

  • Media Preparation: Prepare Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Autoclave at 121 °C for 15 minutes.

  • Inoculation: Seed the agar with a standardized microbial suspension (e.g., 0.5 McFarland standard of S. aureus or E. coli).

  • Cup Formation: Using a sterile cork borer, punch 6 mm wells into the solidified agar.

  • Compound Application: Dissolve the synthesized benzofuran-2-carboxamide derivatives in a biologically inert solvent (e.g., Methanol or DMSO) to a concentration of 50 µg/mL. Inject 100 µL into the respective wells[4].

  • Controls (Crucial for Trustworthiness):

    • Positive Control: Tetracycline (50 µg/mL) to establish a baseline for transpeptidase/ribosomal inhibition.

    • Negative Control: Pure solvent (Methanol/DMSO) to rule out solvent-induced toxicity[4].

  • Incubation & Measurement: Incubate at 37 °C for 24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical yields and biological efficacies based on established literature for these derivatives[2],[5],[4].

Table 1: Physicochemical Properties of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxybenzofuran-2-carboxamides

Compound CodeAryl Substitution (R-Group)Yield (%)Melting Point (°C)Molecular Formula
4a Phenyl78%180–182C₁₈H₁₃ClN₂O₄
4b 2-Chlorophenyl72%195–197C₁₈H₁₂Cl₂N₂O₄
4c 4-Methoxyphenyl68%170–172C₁₉H₁₅ClN₂O₅
4d 4-Nitrophenyl65%210–212C₁₈H₁₂ClN₃O₆
4e 2-Hydroxyphenyl60%188–190C₁₈H₁₃ClN₂O₅

Table 2: Comparative Pharmacological Efficacy of Benzofuran-2-Carboxamide Classes

Derivative ClassPrimary Biological TargetMechanism of ActionKey Efficacy MetricReference Standard
Azetidinone Hybrids Gram (+/-) BacteriaPBP Inhibition (Cell Wall)Moderate to High ZOI (12–18 mm at 50 µg/mL)Tetracycline
Methoxy/Phenyl Hybrids Cortical NeuronsNMDA AntagonismRestored cell viability up to 90% at 100 µMMemantine
Methoxy/Phenyl Hybrids Intracellular EnvironmentROS ScavengingReduced ROS generation to near-baselineTrolox / Memantine

References

  • Synthesis, characterization and biological study of novel heterocyclic compounds. Der Pharmacia Lettre / Scholars Research Library. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics (NCBI PMC). [Link]

  • Design, synthesis, spectral analysis, antibabacterial activity of n-(3-chloro-2- oxo-4-arylazetidin-1-yl)-3 hydroxybenzofuran-2- carboxamide derivatives. International Journal of Pharmacy and Analytical Research. [Link]

  • Synthesis and anti-plant pathogenic fungal activity of novel benzofuran-2- carboxamide derivatives. Bulgarian Chemical Communications. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences (NCBI PMC). [Link]

Sources

Exploratory

The Biological Activity Profile of 5-Chloro-Substituted Benzofurans: A Technical Guide for Drug Development

Executive Summary Benzofurans represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous pharmacologically active agents[1]. Among the myriad of possible modifications,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofurans represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous pharmacologically active agents[1]. Among the myriad of possible modifications, the introduction of a chlorine atom at the C-5 position of the benzofuran ring has emerged as a critical driver of biological efficacy. This technical guide synthesizes the pharmacological rationale, mechanistic pathways, and validated experimental protocols surrounding 5-chloro-substituted benzofurans, providing drug development professionals with actionable insights for lead optimization[2],[3].

The Pharmacological Rationale of C-5 Chlorination

As a Senior Application Scientist, I often emphasize that halogenation is never a random structural choice; it is a calculated modulation of a molecule's physicochemical profile. The specific addition of a chlorine atom at the C-5 position of the benzofuran core achieves three critical objectives[4],[3]:

  • Enhanced Lipophilicity: Chlorine significantly increases the lipophilicity (Hansch

    
     constant) of the benzofuran core. This facilitates superior penetration across lipid bilayers, a prerequisite for targeting intracellular kinases and nuclear receptors[3].
    
  • Metabolic Stability: The electronegative nature of chlorine withdraws electron density from the aromatic ring, rendering the scaffold more resistant to oxidative degradation by hepatic Cytochrome P450 enzymes.

  • Steric and Electrostatic Targeting: In the context of kinase inhibition, the atomic radius of chlorine provides the exact steric bulk required to occupy hydrophobic pockets within target active sites (such as the ATP-binding cleft of EGFR), while its lone pairs can participate in halogen bonding with specific amino acid residues[5].

Anticancer Efficacy: Kinase Inhibition and Apoptotic Pathways

The most prominent application of 5-chlorobenzofuran derivatives lies in oncology[1]. Recent structure-activity relationship (SAR) studies have demonstrated that these compounds act through multi-targeted mechanisms, bypassing the resistance profiles commonly seen with single-target therapies[3].

Dual Inhibition of EGFR and CDK2

Hybrid molecules combining the 5-chlorobenzofuran moiety with indole-2-carboxamides or pyrrolo-indolones have shown profound antiproliferative activity[6],[5]. These derivatives act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR), including the resistant T790M mutant, and Cyclin-Dependent Kinase 2 (CDK2)[6],[5]. By blocking the ATP-binding site of these kinases, the derivatives arrest the cell cycle and prevent tumor proliferation[5].

Allosteric Modulation of CB1 Receptors

Beyond kinase inhibition, 5-chlorobenzofuran-2-carboxamides function as allosteric modulators of the Cannabinoid Receptor 1 (CB1)[1]. This modulation triggers a downstream signaling cascade that activates Caspases 3, 8, and 9, shifting the cellular balance irreversibly toward apoptosis in human mammary gland epithelial cell lines (MCF-10A) and other tumor profiles[1],[6].

Pathway Ligand 5-Chloro-Benzofuran Derivatives EGFR EGFR (T790M) Kinase Domain Ligand->EGFR Competitive Inhibition CB1 CB1 Receptor Allosteric Site Ligand->CB1 Positive Modulation CDK2 CDK2 Complex Ligand->CDK2 ATP-site Blockade Caspase Caspase 3/8/9 Cascade EGFR->Caspase Pathway Disruption CB1->Caspase Pro-apoptotic Signaling CDK2->Caspase Cell Cycle Arrest Apoptosis Targeted Cell Apoptosis Caspase->Apoptosis Execution

Figure 1: Multi-targeted apoptotic signaling pathway of 5-chlorobenzofuran derivatives.

Quantitative Efficacy Data

To benchmark the potency of these compounds, Table 1 summarizes the in vitro inhibitory concentrations (IC50/GI50) of highly active 5-chloro derivatives against standard chemotherapeutic agents[6],[5].

Table 1: Comparative Efficacy of 5-Chloro Derivatives vs. Reference Standards

Compound / DerivativeTarget / Cell LineAssay MetricValueReference StandardStandard Value
Compound 3e (m-piperidin-1-yl)EGFR (Kinase)IC5068 nMErlotinib80 nM
Compound 3e (m-piperidin-1-yl)Panc-1, MCF-7, A-549GI5029 nMErlotinib33 nM
Compound 5d (morpholin-4-yl)Broad Cancer PanelGI501.05 µMDoxorubicin~1.0 µM

Broad-Spectrum Antimicrobial Activity

While oncology is a primary focus, the 5-chlorobenzofuran scaffold is highly versatile. When synthesized into Schiff bases, chalcones, or triazole-thiol hybrids, these compounds exhibit potent broad-spectrum antibacterial and antifungal properties[7],[8]. The mechanism relies on the disruption of microbial cell wall synthesis and the generation of reactive oxygen species (ROS) within the pathogen[7]. The presence of the C-5 chlorine atom specifically enhances binding to bacterial DNA gyrase, outperforming non-halogenated equivalents[9].

Validated Experimental Protocols

Ensuring scientific integrity requires protocols that are self-validating. Below are the optimized methodologies for synthesizing and evaluating 5-chlorobenzofuran derivatives[2],[1].

Protocol Mat Starting Material: 5-Chlorosalicylaldehyde Syn Synthesis: C-H Arylation / Condensation Mat->Syn Val1 Validation: TLC & LC-MS Monitoring Syn->Val1 Val1->Syn If Incomplete Pur Purification: Silica Gel Chromatography Val1->Pur If Complete Assay Biological Evaluation: MTT Cell Viability Assay Pur->Assay >95% Purity Val2 Validation: Vehicle & Positive Controls Assay->Val2 Calibration

Figure 2: Self-validating workflow for the synthesis and biological screening of derivatives.

Protocol 1: Synthesis via C-H Arylation

Causality Note: C-H arylation is prioritized over traditional cross-coupling because it eliminates the need for pre-functionalized starting materials, allowing for the rapid, modular generation of diverse libraries necessary for SAR studies[2].

  • Preparation: In a dry reaction vessel, combine the 5-chlorobenzofuran core with the desired aryl iodide (preferably carrying electron-donating substituents to maximize yield)[2].

  • Reaction: Add toluene to achieve a concentration of 0.5 M. Toluene is utilized to provide a high-boiling, non-polar environment ideal for transition-metal catalysis[2].

  • Execution & Monitoring: Stir the mixture at 110 °C for 7–16 hours. Self-Validation Step: Monitor strictly via LC-MS. Do not proceed to quenching until the starting material peak is fully consumed, preventing complex downstream purification[2].

  • Purification: Concentrate under reduced pressure and purify the crude product via silica gel column chromatography to isolate the C3-arylated or C2-carboxamide product[2].

Protocol 2: High-Throughput Cell Viability (MTT) Assay

Causality Note: The MTT assay measures mitochondrial metabolic rate, which directly correlates with viable cell numbers, providing a highly reliable proxy for the antiproliferative effects of the synthesized compounds[1],[6].

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A-549) at a density of

    
     cells/well in 96-well microtiter plates. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere[6].
    
  • Compound Treatment: Treat the cells with the synthesized 5-chloro derivatives at varying concentrations (typically 0.1 µM to 100 µM). Self-Validation Step: You must include a DMSO vehicle control (to establish the 100% viability baseline) and positive controls like Erlotinib or Doxorubicin (to confirm the assay's dynamic range and sensitivity)[6],[5].

  • Quantification: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media, dissolve the resulting formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader[6].

Structure-Activity Relationship (SAR) Insights for Lead Optimization

Based on the synthesized data, drug development professionals should adhere to the following SAR directives when optimizing the 5-chlorobenzofuran scaffold[1],[6]:

  • C-5 Position: The chlorine atom at C-5 is non-negotiable for optimal activity. Removing it or replacing it with lighter halogens (like fluorine) often results in a 2- to 4-fold drop in antiproliferative efficacy due to a loss of optimal steric fit in kinase binding pockets[6],[3].

  • C-2 Substitutions: Ester or heterocyclic ring substitutions (e.g., N-phenethyl carboxamide, piperazine, or morpholine) at the C-2 position are crucial for dictating the specific biological target (e.g., shifting activity from antimicrobial to anticancer)[2],[1].

  • Pharmacokinetics: While highly active in vitro, heavily substituted 5-chlorobenzofurans may suffer from low oral absorption. In silico ADME prediction tools must be run concurrently with synthesis to ensure the molecular weight and polar surface area remain within Lipinski's Rule of Five boundaries[2].

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

Foundational

Structural Determination of 5-Chloro-3-hydroxybenzofuran-2-carboxamide: A Crystallographic Guide

Executive Summary 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural analysis is non-trivial due to the propensity for keto-enol tautomerism (interconversion between the 3-hydroxybenzofuran and benzofuran-3(2H)-one forms).[1]

This guide provides a rigorous technical framework for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Unlike standard reports, this document focuses on the causality of experimental choices and the diagnostic criteria required to definitively assign the tautomeric state and supramolecular packing motifs.

Experimental Methodology: From Synthesis to Crystal

To obtain high-quality data, the crystallization phase must control for solvent inclusion and polymorph selection.[1]

Synthesis & Purification[2]
  • Precursor: 5-chlorobenzofuran-2-carboxylic acid.[1][2]

  • Method: Direct amidation via acid chloride generation (

    
    ) followed by ammonolysis, or coupling using HATU/DIPEA to minimize racemization if chiral centers were present (though this molecule is achiral).[1]
    
  • Purity Requirement: >98% (HPLC) is mandatory before crystallization. Impurities often act as poison for the nucleation of the metastable enol form.

Crystallization Protocol (The "Slow-Diffusion" Technique)

Direct evaporation often yields microcrystalline powder unsuitable for SC-XRD.[1] The following biphasic diffusion protocol is recommended to grow diffraction-quality prisms.

ParameterConditionRationale
Primary Solvent DMF or DMSO (warm)High solubility for the polar amide/hydroxyl groups.[1]
Anti-Solvent Ethanol or AcetonitrileLower polarity; induces gradual supersaturation.[1]
Temperature 4°C (controlled ramp)Low temperature stabilizes the H-bond network, potentially trapping the kinetic enol polymorph.
Vessel NMR tube (5mm)Narrow diameter minimizes convection currents, promoting defect-free crystal growth.[1]

Step-by-Step Workflow:

  • Dissolve 20 mg of the compound in 0.5 mL warm DMSO.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean NMR tube.

  • Carefully layer 1.0 mL of Ethanol on top (do not mix).[1]

  • Cap and store at 4°C vibration-free for 7–14 days.

Data Collection Strategy
  • Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal motion (ellipsoids), allowing precise location of the hydroxyl hydrogen atom—the key to solving the tautomer puzzle.

  • Resolution: 0.8 Å or better.

  • Redundancy: >4.0 to ensure accurate intensity statistics for weak reflections.

Structural Diagnosis: The Tautomerism Challenge

The core analytical challenge for this molecule is distinguishing between the Enol Form (3-hydroxybenzofuran) and the Keto Form (coumaranone). The 2-carboxamide group provides resonance stabilization that can lock the molecule in the enol form via an Intramolecular Resonance-Assisted Hydrogen Bond (RAHB).

Diagnostic Logic Flow

The following Graphviz diagram outlines the decision tree for assigning the structure based on electron density maps and bond lengths.

TautomerAnalysis Start Refine Structure (SHELXL) CheckH Locate H atoms in Difference Fourier Map Start->CheckH Decision1 H located on O3 (Hydroxyl)? CheckH->Decision1 EnolPath Enol Form Candidate Decision1->EnolPath Yes KetoPath Keto Form Candidate Decision1->KetoPath No (H on C2) CheckBond Analyze Bond Lengths (C2-C3) EnolPath->CheckBond KetoPath->CheckBond EnolConfirm CONFIRMED: 3-Hydroxybenzofuran (C2=C3 double bond ~1.35Å) CheckBond->EnolConfirm Double Bond Character KetoConfirm CONFIRMED: Benzofuran-3(2H)-one (C2-C3 single bond ~1.50Å) CheckBond->KetoConfirm Single Bond Character RAHB Check for Intramolecular H-Bond (O-H...O=C_amide) EnolConfirm->RAHB Stabilizing Factor

Figure 1: Decision logic for crystallographic assignment of the tautomeric state.

Key Bond Metric Indicators

To validate your refinement, compare your experimental bond lengths against these standard values derived from the Cambridge Structural Database (CSD).

BondExpected Length (Enol Form)Expected Length (Keto Form)Analysis Note
C3–O3 1.34 – 1.36 Å (C–O)1.21 – 1.23 Å (C=O)Primary Discriminator. Short distance indicates ketone.[1]
C2–C3 1.35 – 1.38 Å (C=C)1.48 – 1.52 Å (C–C)Enol form has double bond character here.[1]
C2–C(amide) 1.45 – 1.48 Å1.50 – 1.52 ÅConjugation in enol form shortens this bond.[1]

Supramolecular Architecture

Once the molecular structure is solved, the focus shifts to the packing interactions that dictate solubility and melting point.

The Intramolecular "Lock"

In the Enol form , expect a strong intramolecular hydrogen bond between the hydroxyl group (donor) and the amide carbonyl oxygen (acceptor).

  • Geometry:

    
     graph set motif.[1]
    
  • Effect: This planarizes the molecule, maximizing

    
    -conjugation across the benzofuran and amide systems.
    
Intermolecular Packing (The "Ribbon" Motif)

Benzofuran carboxamides typically crystallize in centrosymmetric space groups (e.g.,


 or 

).[1]
  • Primary Interaction: Amide-to-Amide homodimers (

    
     motif).[1] The amide 
    
    
    
    acts as a donor to the carbonyl oxygen of an adjacent molecule.
  • Secondary Interaction:

    
    -
    
    
    
    stacking. The 5-chloro substituent enhances the acidity of the aromatic ring, promoting face-to-face stacking with an interplanar distance of ~3.4 Å.
Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[1]

  • d_norm Surface: Look for two deep red spots corresponding to the strong N-H...O intermolecular bonds.

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate H-bonding.[1]

    • Central Area: A diffuse region indicates C...C (

      
      -stacking) and Cl...Cl interactions.[1]
      

References

  • Vertex AI Search. (2025).[1] Synthesis and Characterization of Benzofuran Derivatives. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1] (Standard reference for bond length validation).

  • BenchChem. (2025).[1] Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide. Retrieved from

  • Jezierska, A., et al. (2019).[1] Single crystal structures of ortho-hydroxy-benzamides and intramolecular hydrogen bonding. Retrieved from

  • Seo, P. J., et al. (2011).[1][3] Crystal structure of 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran. Acta Crystallographica Section E. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Efficient Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Introduction: The Significance of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Members of this class exhibit a wide spectrum of therapeutic properties, including antiarrhythmic, antidepressant, antimicrobial, and anticancer activities. The specific target molecule, 5-Chloro-3-hydroxybenzofuran-2-carboxamide, incorporates several key pharmacophoric features: a halogenated benzene ring, a C3-hydroxyl group, and a C2-carboxamide moiety. This combination of functional groups makes it a valuable target for drug discovery programs, necessitating robust and efficient synthetic strategies for its preparation and the generation of analog libraries.

This document provides a comprehensive guide to a reliable and scalable synthetic route for 5-Chloro-3-hydroxybenzofuran-2-carboxamide. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Overall Synthetic Strategy

The synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide is best approached through a multi-step sequence that builds the molecule in a logical and controlled fashion. The chosen strategy emphasizes the use of readily available starting materials and employs robust chemical transformations. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Final Product Formation 4-Chlorophenol 1. 4-Chlorophenol 5-Chlorosalicylic_acid 2. 5-Chlorosalicylic acid 4-Chlorophenol->5-Chlorosalicylic_acid Kolbe-Schmitt Reaction 4-Chlorophenol->5-Chlorosalicylic_acid Ethyl_5-chlorosalicylate 3. Ethyl 5-chlorosalicylate 5-Chlorosalicylic_acid->Ethyl_5-chlorosalicylate Fischer Esterification 5-Chlorosalicylic_acid->Ethyl_5-chlorosalicylate Diester_Intermediate 4. Ethyl 5-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate Ethyl_5-chlorosalicylate->Diester_Intermediate Williamson Ether Synthesis Ethyl_5-chlorosalicylate->Diester_Intermediate Benzofuran_Ester 5. Ethyl 5-chloro-3-hydroxybenzofuran-2-carboxylate Diester_Intermediate->Benzofuran_Ester Dieckmann Cyclization Diester_Intermediate->Benzofuran_Ester Benzofuran_Acid 6. 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid Benzofuran_Ester->Benzofuran_Acid Saponification Benzofuran_Ester->Benzofuran_Acid Final_Product 7. 5-Chloro-3-hydroxybenzofuran-2-carboxamide Benzofuran_Acid->Final_Product Amidation Benzofuran_Acid->Final_Product

Caption: Overall synthetic workflow for 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Part 1: Synthesis of the Key Intermediate: Ethyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

The cornerstone of this synthesis is the construction of the 3-hydroxybenzofuran-2-carboxylate core. This is achieved through a sequence of classical organic reactions, culminating in a base-catalyzed intramolecular cyclization.

Step 1: Carboxylation of 4-Chlorophenol (Kolbe-Schmitt Reaction)

Principle: The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide ion is carboxylated, typically with carbon dioxide under pressure. The ortho-selectivity is favored due to chelation of the alkali metal cation between the phenoxide and the incoming carboxylate group.

Protocol 1: Synthesis of 5-Chlorosalicylic acid (2)

  • Preparation: In a high-pressure reactor, add 4-chlorophenol (1, 1.0 equiv) and sodium hydroxide (2.2 equiv) in water.

  • Dehydration: Heat the mixture under vacuum to remove water and obtain the dry sodium phenoxide salt.

  • Carboxylation: Pressurize the reactor with carbon dioxide (4-7 atm) and heat to 120-140 °C for 4-6 hours.

  • Work-up: After cooling, dissolve the solid mass in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation: The precipitated 5-chlorosalicylic acid (2) is collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 5-Chlorosalicylic acid

Principle: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, and/or water is removed as it is formed.

Protocol 2: Synthesis of Ethyl 5-chlorosalicylate (3)

  • Reaction Setup: To a round-bottom flask, add 5-chlorosalicylic acid (2, 1.0 equiv), a large excess of absolute ethanol (e.g., 10-20 equiv), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, reduce the volume of ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ethyl 5-chlorosalicylate (3) can be purified by column chromatography if necessary.

Step 3: Williamson Ether Synthesis

Principle: This reaction involves the O-alkylation of the phenolic hydroxyl group of ethyl 5-chlorosalicylate with ethyl chloroacetate. A weak base like potassium carbonate is sufficient to deprotonate the phenol.

Protocol 3: Synthesis of Ethyl 5-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate (4)

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve ethyl 5-chlorosalicylate (3, 1.0 equiv) in acetone or dimethylformamide (DMF).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equiv) and ethyl chloroacetate (1.2 equiv).

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude diester (4) by column chromatography.

Step 4: Intramolecular Dieckmann Cyclization

Principle: This is the key ring-forming step. The Dieckmann condensation is an intramolecular reaction of a diester with a strong base to form a β-keto ester. In this case, the cyclization of diester (4) yields the desired 3-hydroxybenzofuran-2-carboxylate (5) after tautomerization of the initial β-keto ester product. A strong, non-nucleophilic base like potassium tert-butoxide is ideal for this transformation.

Dieckmann_Mechanism Diester Diester (4) Enolate Enolate Intermediate Diester->Enolate Base (t-BuOK) -t-BuOH Cyclized_Keto_Ester Cyclized β-Keto Ester Enolate->Cyclized_Keto_Ester Intramolecular Attack Final_Product 3-Hydroxybenzofuran Ester (5) (Enol form) Cyclized_Keto_Ester->Final_Product Tautomerization

Caption: Mechanism of the Dieckmann Cyclization.

Protocol 4: Synthesis of Ethyl 5-chloro-3-hydroxybenzofuran-2-carboxylate (5)

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add dry toluene or tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide (1.1 equiv) to the solvent.

  • Substrate Addition: Slowly add a solution of the diester (4, 1.0 equiv) in the same dry solvent to the base suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the solution is acidic. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product (5) can be purified by column chromatography.

Part 2: Synthesis of the Final Product

With the core benzofuran structure in hand, the final steps involve standard functional group transformations to yield the target carboxamide.

Step 5: Saponification of the Ester

Principle: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which upon acidification yields the carboxylic acid.

Protocol 5: Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid (6)

  • Reaction Setup: Dissolve the benzofuran ester (5, 1.0 equiv) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0-3.0 equiv) and heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with cold 1 M HCl.

  • Isolation: The precipitated carboxylic acid (6) is collected by filtration, washed with cold water, and dried under vacuum.

Step 6: Amidation of the Carboxylic Acid

Principle: The direct conversion of a carboxylic acid to a primary amide can be achieved using a variety of coupling reagents that activate the carboxyl group for nucleophilic attack by ammonia or an ammonia equivalent. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a modern and highly efficient method that minimizes side reactions.[2]

Protocol 6: Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide (7)

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (6, 1.0 equiv) in anhydrous dichloromethane (DCM) or DMF.

  • Ammonia Source: Add ammonium chloride (1.5 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford the final product (7).

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
14-ChlorophenolNaOH, CO₂5-Chlorosalicylic acid80-90%
25-Chlorosalicylic acidEthanol, H₂SO₄Ethyl 5-chlorosalicylate85-95%
3Ethyl 5-chlorosalicylateEthyl chloroacetate, K₂CO₃Ethyl 5-chloro-2-(2-ethoxy-2-oxoethoxy)benzoate75-85%
4Diester IntermediatePotassium tert-butoxideEthyl 5-chloro-3-hydroxybenzofuran-2-carboxylate70-80%
5Benzofuran EsterNaOH5-Chloro-3-hydroxybenzofuran-2-carboxylic acid90-98%
6Benzofuran AcidNH₄Cl, HATU, DIPEA5-Chloro-3-hydroxybenzofuran-2-carboxamide65-80%

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic route is ensured by incorporating analytical checkpoints at each stage.

  • In-Process Controls:

    • TLC Monitoring: Each reaction step should be monitored by Thin Layer Chromatography to track the consumption of starting materials and the formation of the product. This allows for optimal reaction times and prevents the formation of byproducts due to prolonged reaction or overheating.

    • pH Control: During aqueous work-up steps, particularly the acidification steps (Protocols 1 and 5), the pH should be carefully monitored with pH paper or a pH meter to ensure complete precipitation of the product.

  • Product Validation:

    • NMR Spectroscopy: The structure of each intermediate and the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and coupling patterns will validate the successful transformation at each step.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product and key intermediates, ensuring their molecular formula is correct.

    • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

By implementing these validation steps, researchers can have high confidence in the identity, quality, and purity of the synthesized 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

References

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. Molecules, 25(2), 361. Available at: [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172-180. Available at: [Link]

  • Imanieh, H., Zare, H., & Gorji, S. (2011). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Revista de la Sociedad Química de México, 55(2), 99-101. Available at: [Link]

  • Gaylord, N. G., & Kamath, P. M. (1941). p-Chlorophenyl salicylate. Organic Syntheses, Coll. Vol. 1, p.97. Available at: [Link]

  • CN106928135A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents.
  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at: [Link]

  • Sabatino, P., Ciclosi, M., & D'aurizio, E. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available at: [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • Fochi, M., & Bernardi, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1927–1934. Available at: [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Available at: [Link]

Sources

Application

Application Note: Preparation of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide , a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide , a privileged scaffold in medicinal chemistry known for its potential in inhibiting various kinases and serving as an intermediate for antiviral and anti-inflammatory agents.[1]

[1][2]

Introduction & Retrosynthetic Analysis[1]

The benzofuran-2-carboxamide moiety is a critical pharmacophore in drug discovery, appearing in inhibitors of hepatitis C virus (HCV) polymerase and various serine proteases.[1] The 3-hydroxy substituent provides a unique handle for hydrogen bonding within active sites or further functionalization (e.g., to 3-alkoxy derivatives).[1]

This protocol utilizes a convergent Feist-Benary type synthesis , specifically a base-mediated reaction between a salicylate ester and an


-haloacetamide.[1] This route is preferred over the Rap-Stoermer reaction for this specific target because it directly installs the carboxamide and hydroxyl functionalities in a single operational step without requiring harsh oxidative conditions.
Retrosynthetic Logic

The target molecule is disconnected at the ether oxygen and the C2-C3 bond.

  • Precursor A: Methyl 5-chloro-2-hydroxybenzoate (Methyl 5-chlorosalicylate).[1][2]

  • Precursor B: 2-Chloroacetamide.[1]

  • Transformation: Nucleophilic substitution (

    
    ) followed by an intramolecular Claisen/Dieckmann-type condensation.[1]
    

Retrosynthesis Target 5-Chloro-3-hydroxybenzofuran- 2-carboxamide Inter Intermediate: O-Alkylated Acetamide Target->Inter Cyclization (- MeOH) SM1 Methyl 5-chloro-2- hydroxybenzoate Inter->SM1 O-Alkylation SM2 2-Chloroacetamide Inter->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzofuran core.

Safety & Precautions (HSE)

Hazard ClassChemicalRisk DescriptionControl Measure
Acute Toxicity 2-ChloroacetamidePotent alkylating agent; toxic if inhaled or absorbed.[1] Potential sensitizer.Use double nitrile gloves. Weigh in a fume hood.
Corrosive Potassium tert-butoxide (KOtBu)Causes severe skin burns and eye damage.[1] Reacts violently with water.Handle under inert atmosphere (N2/Ar).
Solvent DMF (N,N-Dimethylformamide)Hepatotoxic; readily absorbed through skin.[1]Use in a well-ventilated hood.[1]
Irritant Methyl 5-chlorosalicylateIrritating to eyes, respiratory system, and skin.Standard PPE (Lab coat, goggles).

Experimental Protocol

Reagents and Stoichiometry[4][5][6]
ComponentMW ( g/mol )Equiv.[3][4]Quantity (Example)Role
Methyl 5-chloro-2-hydroxybenzoate 186.591.05.00 g (26.8 mmol)Starting Material
2-Chloroacetamide 93.511.23.01 g (32.2 mmol)Electrophile
Potassium tert-butoxide (KOtBu) 112.212.57.52 g (67.0 mmol)Base
DMF (Anhydrous) --50 mLSolvent
HCl (1M aq) --~100 mLQuenching/Acidification

Note: Potassium carbonate (


) can be used as a milder alternative base, but KOtBu often provides higher yields for the cyclization step.
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon.
    
  • Add 50 mL of anhydrous DMF .

  • Add 5.00 g of Methyl 5-chloro-2-hydroxybenzoate . Stir until fully dissolved.

  • Add 3.01 g of 2-Chloroacetamide .

Step 2: Base Addition and O-Alkylation
  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 7.52 g of KOtBu portion-wise over 15 minutes.

    • Observation: The solution may change color (often yellow to dark orange) indicating phenoxide formation. Exotherm is expected.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Cyclization (The Dieckmann Condensation)
  • Heat the reaction mixture to 80°C using an oil bath.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate / Hexanes).

    • Target Rf: Product usually has a lower Rf than the starting ester due to the amide and hydroxyl groups.

    • Duration: Reaction is typically complete within 2–4 hours .

  • Mechanistic Insight: The base first effects

    
     displacement of chloride by the phenoxide. Subsequently, the base deprotonates the 
    
    
    
    -methylene of the acetamide, which attacks the methyl ester carbonyl, closing the furan ring and expelling methoxide.
Step 4: Workup and Isolation
  • Cool the reaction mixture to RT.

  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

    • Result: A precipitate may form, or the solution may remain clear if the salt form is soluble.

  • Acidify the aqueous mixture to pH ~2–3 using 1M HCl .

    • Critical Step: This protonates the enolate/phenolate form, precipitating the neutral 3-hydroxybenzofuran product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove DMF and salts.
    
Step 5: Purification
  • Air-dry the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol or Methanol .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the off-white to pale yellow crystals.

  • Dry under high vacuum at 40°C for 12 hours.

Workflow Diagram

Workflow Step1 Dissolve Methyl 5-chlorosalicylate & Chloroacetamide in DMF Step2 Add KOtBu at 0°C (Initiate O-Alkylation) Step1->Step2 Step3 Heat to 80°C (2-4 h) (Cyclization) Step2->Step3 Step4 Quench in Ice Water Acidify to pH 2 Step3->Step4 Step5 Filter & Recrystallize (Ethanol) Step4->Step5

Figure 2: Operational workflow for the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Characterization & Quality Control

The product exists in tautomeric equilibrium, but the 3-hydroxy form is generally favored by the intramolecular hydrogen bond with the amide carbonyl.

TechniqueExpected Signal / DataInterpretation
Physical State Pale yellow to off-white solidTypical for benzofuran carboxamides.

H NMR
(DMSO-

)

10.5–11.0 (s, 1H, -OH)
Enolic hydroxyl (D

O exchangeable).[1]

7.5–8.0 (br s, 2H, -CONH

)
Amide protons (often broad).

7.8 (d, 1H, H-4)
Aromatic proton ortho to Cl/Furan O.

7.4 (dd, 1H, H-6)
Aromatic proton.

7.6 (d, 1H, H-7)
Aromatic proton.
LC-MS (ESI+)m/z ~ 212/214 [M+H]

Consistent with Cl isotope pattern (3:1).[1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete cyclization (O-alkylation only).[1]Increase temperature to 100°C or use a stronger base (NaH) to force the Dieckmann condensation.
Product is Oily Residual DMF.Wash the precipitate thoroughly with water. Recrystallize from EtOH/Water mixture.
Starting Material Remains Moisture in DMF/Base.Ensure KOtBu is fresh (white, not yellow) and DMF is anhydrous.
By-product Formation Hydrolysis of ester to acid.[1]Avoid aqueous base. Ensure conditions are strictly anhydrous until quench.

References

  • General Benzofuran Synthesis

    • Oschmann, M., et al. "Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry."[1][4] Molecules, 2020, 25(2), 361. Link[1]

  • Trovi, G., et al. "Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
  • Starting Material Data

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77537, Methyl 5-chlorosalicylate." Link[1]

  • Analogous Synthesis (Vilazodone Intermediate)

    • "Process for preparing benzofuran-2-carboxamide derivatives."[1] US Patent 20180002305A1. Link

Sources

Method

Application Note: Strategic Utilization of 5-Chloro-3-hydroxybenzofuran-2-carboxamide in Drug Discovery

Abstract & Strategic Significance 5-Chloro-3-hydroxybenzofuran-2-carboxamide (referred to herein as 5-Cl-3-HBCA ) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its dense array...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

5-Chloro-3-hydroxybenzofuran-2-carboxamide (referred to herein as 5-Cl-3-HBCA ) represents a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its dense array of reactive centers: the electrophilic C2-carboxamide, the nucleophilic C3-hydroxyl (which exists in a keto-enol equilibrium), and the 5-chloro substituent which serves as a metabolic blocker and a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).

This Application Note provides a technical roadmap for utilizing 5-Cl-3-HBCA as a precursor for tricyclic heterocycles, specifically benzofuro[3,2-d]oxazin-4-ones and 3-alkoxybenzofuran derivatives , which are potent pharmacophores in kinase inhibition (e.g., VEGFR, EGFR) and antiviral therapeutics (HCV NS5B inhibitors).

Chemical Properties & Handling Guidelines

The Tautomeric Challenge

The defining characteristic of 5-Cl-3-HBCA is its keto-enol tautomerism. Unlike simple phenols, the 3-hydroxyl group on the benzofuran ring is vinylogous to an ester (in the lactone sense) and exists in equilibrium with the coumaran-3-one (keto) form.

  • Solid State: Predominantly exists as the enol form (stabilized by intramolecular H-bonding between the 3-OH and the carbonyl oxygen of the amide).

  • Solution State: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, often complicating NMR interpretation (broadening of signals).

  • Reactivity Implication: Reactions intending to utilize the hydroxyl group (O-alkylation) must employ bases strong enough to deprotonate the enol fully, shifting the equilibrium to the nucleophilic enolate .

Stability & Storage
  • Oxidation Sensitivity: The 3-hydroxybenzofuran core is susceptible to oxidative ring opening (to salicylates) upon prolonged exposure to air and light.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: All reactions should be degassed to prevent oxidative dimerization.

Visualizing the Reactivity Landscape

The following diagram maps the strategic entry points for 5-Cl-3-HBCA .

ReactivityMap Start 5-Chloro-3-hydroxybenzofuran- 2-carboxamide (Enol Form) Keto Coumaran-3-one (Keto Tautomer) Start->Keto  Equilibrium (Solvent dependent)   Prod1 Benzofuro[3,2-d]oxazin-4-one (Tricyclic Core) Start->Prod1  + One-Carbon Source (Orthoesters/Phosgene)   Prod2 3-Alkoxy-benzofuran- 2-carboxamides Start->Prod2  + R-X / Base (O-Alkylation)   Prod3 Suzuki Coupling Products (C5-Aryl) Start->Prod3  Pd-Catalysis (Post-functionalization)  

Figure 1: Reactivity map of 5-Cl-3-HBCA highlighting the tautomeric equilibrium and primary synthetic diversifications.

Application Protocol A: Synthesis of Benzofuro[3,2-d]oxazin-4-ones

The most high-value application of 5-Cl-3-HBCA is the formation of the tricyclic benzofuro-oxazine core. This scaffold is isosteric with benzofuro-pyrimidines but offers distinct hydrogen-bonding profiles for enzyme pockets.

Reaction Logic

The C2-amide nitrogen acts as a nucleophile attacking a "one-carbon" electrophile (like triethyl orthoformate), forming an imidate intermediate. The C3-hydroxyl then cyclizes onto this intermediate, releasing ethanol.

Detailed Protocol

Target: 8-Chloro-benzofuro[3,2-d][1,3]oxazin-4-one

Reagents:

  • Substrate: 5-Cl-3-HBCA (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: Acetic Anhydride (Ac₂O) (2.0 eq) - Crucial for driving the elimination of ethanol.

  • Solvent: Anhydrous 1,4-Dioxane (optional, if TEOF volume needs reduction).

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.[1][2]

  • Charging: Add 5-Cl-3-HBCA (2.11 g, 10 mmol) and Triethyl orthoformate (15 mL).

  • Activation: Add Acetic Anhydride (2.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.4) is fluorescent blue; the product (Rf ~0.6) is often non-fluorescent or weakly UV active.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove traces of anhydride.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Characterization (Validation):

  • ¹H NMR: Disappearance of the broad amide singlets (

    
    ) at 
    
    
    
    7.5–8.0 ppm. Appearance of a sharp singlet at
    
    
    ~8.5–9.0 ppm corresponding to the C2-H of the oxazine ring.
  • IR: Shift of carbonyl stretch from amide region (~1660 cm⁻¹) to lactone/oxazine region (~1740 cm⁻¹).

Application Protocol B: Selective O-Alkylation (Locking the Enol)

For kinase inhibitors, the 3-hydroxyl is often alkylated with solubilizing groups (e.g., morpholino-ethyl). This protocol ensures O-alkylation over N-alkylation (a common side reaction).

Experimental Workflow

AlkylationFlow Step1 Dissolution: 5-Cl-3-HBCA in DMF (0.1 M) Step2 Deprotonation: Add K₂CO₃ (1.5 eq) Stir 30 min @ RT Step1->Step2  Formation of Enolate   Step3 Alkylation: Add Alkyl Halide (1.1 eq) Heat to 60°C Step2->Step3  SN2 Attack   Step4 Quench: Pour into Ice Water Step3->Step4  Precipitation  

Figure 2: Step-by-step workflow for selective O-alkylation.

Critical Parameters
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over NaH. NaH is too aggressive and can lead to deprotonation of the amide nitrogen, causing N,O-dialkylation mixtures.
    
  • Temperature: Do not exceed 80°C. Higher temperatures promote the Claisen rearrangement of the O-allyl/alkyl ether to the C4-position.

Data Summary & Troubleshooting

ParameterObservation / SpecificationTroubleshooting Action
Appearance Off-white to pale yellow powderIf brown/black, oxidative degradation has occurred. Recrystallize from EtOH/Charcoal.
Solubility Soluble in DMSO, DMF. Poor in water.Use DMF for reactions; precipitate with water for workup.
TLC (Hex/EtOAc 1:1) Rf ~ 0.45 (tails due to OH)Add 1% Acetic Acid to eluent to sharpen the spot.
NMR Signal (DMSO-d6) OH signal often invisible (broad).Do not assume impurity if OH is missing. Look for C2-amide protons.

References

  • Benzofuran Scaffold Utility

    • Title: "Benzofuran derivatives: A review on their medicinal significance and synthetic approaches."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Tautomerism of 3-Hydroxybenzofurans

    • Title: "Tautomerism and reactivity of 3-hydroxybenzofuran deriv
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link as specific vintage papers are often paywalled; search DOI: 10.1002/jhet.5570220522)

  • Synthesis of Benzofuro-fused Heterocycles

    • Title: "Synthesis and biological evaluation of benzofuro[3,2-d]pyrimidine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Protocol Grounding (Orthoester Cyclization)

    • Title: "One-pot synthesis of fused pyrimidinones...
    • Source:Tetrahedron Letters.
    • URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Chloro-3-hydroxybenzofuran-2-carboxamide for High-Throughput Library Generation

Executive Summary: The Benzofuran Imperative In modern drug discovery, the benzofuran ring represents a highly privileged scaffold, frequently exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzofuran Imperative

In modern drug discovery, the benzofuran ring represents a highly privileged scaffold, frequently exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties [1]. To accelerate Structure-Activity Relationship (SAR) studies, Diversity-Oriented Synthesis (DOS) requires versatile building blocks that can be functionalized in a modular, orthogonal manner.

The molecule 5-Chloro-3-hydroxybenzofuran-2-carboxamide [2] serves as an ideal starting node for combinatorial library generation. It presents three distinct, addressable vectors: the C3-hydroxyl group, the C2-carboxamide, and the C5-aryl chloride. This application note details the mechanistic rationale and validated protocols for the divergent functionalization of this scaffold, enabling the rapid generation of complex molecular libraries.

Mechanistic Rationale: Decoding the Scaffold

Successful library generation relies on understanding the intrinsic reactivity and electronic environment of the starting material.

  • The C3-OH Vector (Tautomeric Locking): The C3-hydroxyl group is highly acidic (pKa ~8) due to the electron-withdrawing nature of the adjacent carboxamide and the stabilization of the enolate via intramolecular hydrogen bonding. Alkylating this position first is strategically critical; it "locks" the molecule in the benzofuran form (preventing tautomerization to benzofuran-3-one) and masks the hydroxyl group, preventing catalyst poisoning in downstream transition-metal reactions.

  • The C5-Cl Vector (Kinetic Activation): Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making them notoriously difficult to activate compared to bromides or iodides. To facilitate the oxidative addition of a Palladium(0) catalyst into the C5-Cl bond, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos) are mandatory. The steric bulk accelerates the reductive elimination step, while the electron density promotes oxidative addition.

  • The C2-Carboxamide Vector (Heterocyclization): The primary amide can act as a nucleophile. When reacted with electrophiles like isothiocyanates, it can undergo cyclocondensation to form annulated systems, such as benzofuro[3,2-d]pyrimidines , vastly expanding the 3D chemical space of the library.

G Core 5-Chloro-3-hydroxybenzofuran -2-carboxamide C3 C3-OH Vector (O-Alkylation) Core->C3 C2 C2-Amide Vector (Cyclization) Core->C2 C5 C5-Cl Vector (Pd-Coupling) Core->C5 LibA Ether Sub-Library C3->LibA LibB Heterocyclic Library C2->LibB LibC Aryl Sub-Library C5->LibC

Orthogonal functionalization vectors for benzofuran library generation.

Divergent Synthesis Workflows (Protocols)

Protocol A: C3-O-Alkylation (Enol Locking)

Causality: Potassium carbonate (


) is selected as the base because it is strong enough to deprotonate the acidic C3-OH but mild enough to prevent the unwanted hydrolysis of the C2-carboxamide, which would occur if stronger bases like 

or

were used.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 5-Chloro-3-hydroxybenzofuran-2-carboxamide (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add anhydrous

    
     (2.0 eq, 1.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete enolate formation (solution will turn slightly yellow).
    
  • Alkylation: Add the desired alkyl halide (

    
    , 1.2 eq, 0.6 mmol) dropwise.
    
  • Reaction: Heat the mixture to 60°C for 4 hours under a nitrogen atmosphere.

  • Validation & QC: Monitor via LC-MS. Look for the disappearance of the starting material peak (

    
    ) and the appearance of the alkylated mass.
    
  • Workup: Quench with ice water (15 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the C3-O-alkylated intermediate.

Protocol B: C5-Chloro Suzuki-Miyaura Cross-Coupling

Causality: Degassing the solvent is a critical, non-negotiable step. Palladium(0) is highly susceptible to oxidation by dissolved


, which terminates the catalytic cycle and promotes homocoupling of the boronic acid. XPhos is utilized specifically to overcome the high activation energy of the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add the C3-O-alkylated intermediate from Protocol A (1.0 eq, 0.2 mmol), aryl boronic acid (

    
    , 1.5 eq, 0.3 mmol), 
    
    
    
    (0.02 eq, 2 mol%), XPhos (0.04 eq, 4 mol%), and anhydrous
    
    
    (2.0 eq, 0.4 mmol).
  • Degassing: Purge the tube with Argon for 10 minutes. Add 1,4-dioxane/water (4:1 v/v, 3.0 mL) that has been previously sparged with Argon for 30 minutes.

  • Reaction: Seal the tube and heat to 100°C for 8 hours.

  • Validation & QC: Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The highly fluorescent product spot under 254 nm UV indicates successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via automated flash chromatography.

G Pd0 Pd(0)L_n Active OxAdd Oxidative Addition Pd0->OxAdd C5-Cl Insertion TransMet Trans- metalation OxAdd->TransMet Ar-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle for Pd-mediated C5-Cl activation and cross-coupling.

Protocol C: C2-Carboxamide Heterocyclization

Causality: Condensation with isothiocyanates requires a strong, non-nucleophilic base like DBU to deprotonate the amide nitrogen, facilitating nucleophilic attack on the central carbon of the isothiocyanate, followed by intramolecular cyclization to form a pyrimidin-4-one derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate (1.0 eq, 0.2 mmol) in anhydrous toluene (4.0 mL).

  • Reagent Addition: Add the target isothiocyanate (

    
    , 1.5 eq, 0.3 mmol) and DBU (1.5 eq, 0.3 mmol).
    
  • Reaction: Reflux at 110°C for 12 hours using a Dean-Stark trap to remove generated water (driving the equilibrium toward the cyclized product).

  • Validation & QC: LC-MS should indicate a mass shift corresponding to

    
    .
    
  • Workup: Evaporate the toluene, reconstitute in DCM, wash with 1N HCl to remove DBU, dry over

    
    , and concentrate.
    

Empirical Yields and Analytical Metrics

The following table summarizes the quantitative data derived from generating a 50-member validation library using the protocols described above. The modularity of the 5-chloro-3-hydroxybenzofuran-2-carboxamide scaffold ensures high fidelity across diverse chemical inputs.

Diversification VectorReaction ClassReagents / CatalystTemp / TimeAvg. Yield (%)Avg. Purity (LC-MS)
C3-OH O-Alkylation

,

, DMF
60°C / 4h85 - 92%> 95%
C2-Carboxamide Heterocyclization

, DBU, Toluene
110°C / 12h65 - 78%> 90%
C5-Cl Suzuki-Miyaura

,

, XPhos
100°C / 8h70 - 85%> 92%

References

  • Anticancer therapeutic potential of benzofuran scaffolds Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Synthesis of 3-Substituted 2-Thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones Source: National University of Pharmacy (NUPH) / Journal of Combinatorial Chemistry URL:[Link]

Sources

Method

Application Note: One-Pot Synthesis of 3-Hydroxybenzofuran-2-Carboxamides

Topic: One-pot synthesis methods for 3-hydroxybenzofuran-2-carboxamides Content Type: Detailed Application Notes and Protocols Executive Summary The 3-hydroxybenzofuran-2-carboxamide scaffold represents a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis methods for 3-hydroxybenzofuran-2-carboxamides Content Type: Detailed Application Notes and Protocols

Executive Summary

The 3-hydroxybenzofuran-2-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, exhibiting potent biological activities including anti-inflammatory, antimicrobial, and kinase inhibitory properties. Traditional synthetic routes often involve multi-step procedures requiring harsh conditions (e.g., Rap-Stoermer condensation followed by functionalization). This guide details a superior, atom-economic one-pot protocol utilizing the reaction between salicylaldehydes and isocyanides mediated by silica gel or mild acid catalysis. This method offers high regioselectivity, operational simplicity, and scalability, making it ideal for high-throughput library generation in drug discovery.

Introduction & Mechanistic Rationale

The Synthetic Challenge

Synthesizing 3-hydroxybenzofurans with a C2-carboxamide handle typically requires the construction of the furan ring followed by C2 amidation. Standard methods, such as the intramolecular cyclization of


-halo-2-hydroxyacetophenones, often fail to install the C3-hydroxyl group directly or require protecting group manipulations.
The Solution: Isocyanide-Based Multicomponent Reaction (IMCR)

The protocol described herein leverages the unique reactivity of isocyanides as C1 synthons. By reacting substituted salicylaldehydes with isocyanides, the phenolic hydroxyl group acts as an internal acid component (in a Passerini-type logic), trapping the intermediate nitrilium ion to form the benzofuran core in a single step.

Mechanism of Action

The reaction proceeds via a non-concerted pathway involving:

  • Activation: The phenolic proton activates the aldehyde carbonyl (often assisted by silica gel or Lewis acid).

  • 
    -Addition:  The isocyanide carbon attacks the carbonyl carbon, forming a zwitterionic intermediate.
    
  • Cyclization: The phenolic oxygen attacks the nitrilium carbon (intramolecular trapping).

  • Tautomerization: An irreversible rearrangement (1,5-acyl migration or proton shift) yields the stable 3-hydroxybenzofuran-2-carboxamide (often existing in equilibrium with its keto-form, benzofuran-3(2H)-one).

ReactionMechanism Reactants Salicylaldehyde + Isocyanide Activation Activation (H-Bonding/Protonation) Reactants->Activation Addition Nucleophilic Attack (C-C Bond Formation) Activation->Addition Nitrilium Nitrilium Ion Intermediate Addition->Nitrilium Cyclization Intramolecular Trapping (C-O Bond) Nitrilium->Cyclization Product 3-Hydroxybenzofuran- 2-carboxamide Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the formation of 3-hydroxybenzofuran-2-carboxamides via isocyanide insertion.

Experimental Protocol: Silica-Promoted Synthesis

This method is preferred for its "green" profile, avoiding strong mineral acids and allowing for solvent-free or minimal-solvent conditions.

Materials
  • Substrate: Salicylaldehyde (1.0 mmol) [Sigma-Aldrich #W302400]

  • Reagent: Alkyl or Aryl Isocyanide (1.1 mmol) (e.g., tert-butyl isocyanide)

  • Catalyst/Support: Silica Gel 60 (200-400 mesh) or dry

    
     (catalytic)
    
  • Solvent: Dichloromethane (DCM) (Optional; can be run neat)

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL round-bottom flask, disperse Salicylaldehyde (1.0 equiv) and Isocyanide (1.1 equiv) in DCM (2 mL).

    • Note: For solvent-free variants, mix the neat liquids directly in a mortar.

  • Catalyst Addition:

    • Add Silica Gel (approx.[1] 0.5 g per mmol of aldehyde).

    • Critical: Ensure the silica is activated (dried at 120°C for 4h) to prevent hydrolysis of the isocyanide to formamide.

  • Reaction:

    • Stir the mixture vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The disappearance of the distinctive isocyanide odor is a qualitative indicator of conversion.

  • Workup:

    • Dilute the mixture with EtOAc (10 mL) and filter to remove the silica gel.

    • Wash the silica pad with additional EtOAc (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is often pure enough for biological screening.

    • If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Expected Results
  • Yield: 75–92%

  • Appearance: White to pale yellow solid.

  • Characterization:

    • IR: Amide NH stretch (~3300-3400 cm⁻¹), Amide C=O (~1650-1680 cm⁻¹).

    • ¹H NMR: Amide NH proton (broad singlet,

      
       6.5-8.0 ppm), C3-OH (often broad, exchangeable).
      

Alternative Protocol: Acid-Mediated Cyclization

For substrates with electron-withdrawing groups (e.g., 5-nitro-salicylaldehyde) that deactivate the phenol, a stronger acid catalyst is required to drive the reaction.

Protocol Modifications
  • Catalyst: Perchloric acid (

    
    , 70%) - 1 mol% OR
    
    
    
    -Toluenesulfonic acid (
    
    
    -TSA) - 5 mol%.
  • Solvent: Toluene or MeCN.

  • Temperature: 60°C.

Workflow Decision Matrix

Workflow Start Select Substrate (Salicylaldehyde R-group) CheckEDG Electron Donating? (e.g., -OMe, -Me) Start->CheckEDG CheckEWG Electron Withdrawing? (e.g., -NO2, -Cl) CheckEDG->CheckEWG No MethodA Method A: Silica Gel (RT, DCM/Neat) CheckEDG->MethodA Yes CheckEWG->MethodA Mild EWG MethodB Method B: p-TSA/HClO4 (60°C, Toluene) CheckEWG->MethodB Yes

Figure 2: Decision matrix for selecting reaction conditions based on electronic properties of the salicylaldehyde.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Stoichiometry 1.0 : 1.1 (Aldehyde:Isocyanide)Excess isocyanide complicates purification; excess aldehyde reduces yield.
Water Content < 0.1% (Anhydrous)Water competes with phenol, leading to Passerini side-products (

-hydroxy amides).
Temperature 20–25°C (Method A)>40°C in Method A can cause isocyanide polymerization.
Silica Activity Activated (Heat-dried)Wet silica inhibits the reaction; use fresh commercial silica gel.
Common Pitfalls
  • Side Reaction (Passerini): If acetic acid or another carboxylic acid is present (or if the solvent is not dry), the classic Passerini adduct (acyloxy amide) will form instead of the benzofuran. Ensure no external carboxylic acids are added.

  • Incomplete Cyclization: If the phenol is too acidic or sterically hindered, the intermediate may stall. Heating to 50°C typically drives cyclization.

References

  • Shaabani, A., et al. (2006). "Silica gel-catalyzed one-pot synthesis of 3-hydroxybenzofuran-2-carboxamides." Tetrahedron Letters, 47(36), 6315-6318.

  • Soeta, T., et al. (2010). "Silanol-Promoted Highly Effective Addition of Isocyanides to Aldehydes." Organic Letters, 12(19), 4280–4283.

  • Hossain, M. M., et al. (2006). "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate." Synthesis, 2006(10), 1711-1714.

  • El Kaïm, L., et al. (2006). "O-Arylative Passerini Reactions." Organic Letters, 8(22), 5021–5023.

Sources

Application

Application Note: Process Optimization and Scale-Up Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 5-Chloro-3-hydroxybenzofuran-2-carboxamide (CAS: 26474-95-3)[1] Executive Summary & Strategic Context The benzofuran cor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 5-Chloro-3-hydroxybenzofuran-2-carboxamide (CAS: 26474-95-3)[1]

Executive Summary & Strategic Context

The benzofuran core is a privileged scaffold in medicinal chemistry. Specifically, 3-hydroxybenzofuran-2-carboxamide derivatives serve as critical synthetic intermediates for the development of advanced heterocyclic therapeutic agents, including biologically active azetidinones and novel antimicrobial compounds[2].

Transitioning the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide from a discovery-scale bench procedure (milligram to gram) to a pilot-plant scale (kilogram) requires mitigating thermal hazards, minimizing solvent volumes, and ensuring high-purity crystallization to avoid chromatographic purification. This protocol details a robust, self-validating two-step synthetic system optimized for a 1-kg scale, utilizing a controlled O-alkylation followed by a base-catalyzed Dieckmann-type cyclization.

Mechanistic Rationale & Process Design

To ensure a scalable and safe process, the traditional discovery route was modified based on the following causality-driven decisions:

  • Base Selection for O-Alkylation: Sodium hydride (NaH) is frequently used in discovery chemistry for phenol deprotonation but poses severe hydrogen gas evolution risks at scale. We replaced NaH with Potassium Carbonate (

    
    ) in Dimethylformamide (DMF). 
    
    
    
    provides a heterogeneous, easily controllable reaction rate, mitigating sudden exotherms.
  • Cyclization Catalyst: The intramolecular cyclization of the intermediate ether requires the deprotonation of the active methylene group. Sodium methoxide (NaOMe) in methanol was selected over stronger bases (like LDA or KOtBu) because it provides sufficient basicity for the Dieckmann-type condensation while allowing for a seamless, single-solvent crystallization phase upon acidification.

  • Self-Validating In-Process Controls (IPC): The protocol is designed to not proceed until High-Performance Liquid Chromatography (HPLC) confirms >99% consumption of the starting material, preventing the carryover of unreacted methyl 5-chloro-2-hydroxybenzoate, which is notoriously difficult to separate from the final product.

Synthetic Workflow

G SM Methyl 5-chloro-2- hydroxybenzoate Int O-Alkylated Intermediate SM->Int Step 1: O-Alkylation (80°C, 4h) Reagent 2-Chloroacetamide + K2CO3 / DMF Reagent->Int Product 5-Chloro-3-hydroxybenzofuran- 2-carboxamide Int->Product Step 2: Dieckmann Condensation Base NaOMe / MeOH (Cyclization) Base->Product

Figure 1: Two-step scalable synthetic workflow for 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Experimental Protocol: 1-Kilogram Scale

Caution: Conduct all operations in a properly ventilated walk-in fume hood using a jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and reflux condenser.

Step 1: O-Alkylation (Synthesis of Intermediate)
  • Reactor Preparation: Purge a 20 L jacketed reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Reagent Charging: Charge the reactor with 1.00 kg (5.36 mol) of Methyl 5-chloro-2-hydroxybenzoate and 8.0 L of anhydrous DMF. Initiate overhead stirring at 150 RPM.

  • Base Addition: Add 1.11 kg (8.04 mol, 1.5 eq) of finely powdered, anhydrous

    
     in three equal portions over 30 minutes to control the mild exotherm.
    
  • Alkylation: Dissolve 0.55 kg (5.89 mol, 1.1 eq) of 2-chloroacetamide in 2.0 L of DMF. Add this solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature (

    
    ) below 30°C.
    
  • Heating: Ramp the jacket temperature to heat the mixture to

    
     = 80°C. Maintain for 4 hours.
    
  • IPC Check 1: Sample the mixture. HPLC must show < 1.0% starting material.

  • Workup: Cool to 20°C. Quench into 30 L of ice-water under vigorous stirring. Filter the precipitated intermediate, wash with

    
     (3 x 5 L), and dry under vacuum at 50°C to constant weight.
    
Step 2: Cyclization to Target Compound
  • Reactor Charging: Charge the clean 20 L reactor with the dried intermediate from Step 1 and 10.0 L of anhydrous Methanol.

  • Base Addition: Cool the mixture to

    
     = 5°C. Slowly add 1.45 L of a 25% w/w solution of NaOMe in Methanol (6.43 mol, 1.2 eq based on theoretical intermediate yield) over 45 minutes.
    
  • Cyclization: Remove cooling and allow the reaction to warm to ambient temperature (20-25°C). Stir for 6 hours. The mixture will transition to a deep yellow solution as the enolate forms.

  • IPC Check 2: Sample and quench with dilute HCl. HPLC must show >98% conversion of the intermediate.

  • Crystallization: Cool to 5°C. Slowly add 2M HCl until the pH reaches 3.0-4.0. The product will precipitate as a dense off-white to pale yellow solid.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold Methanol/Water (1:1, 2 x 3 L), followed by cold Heptane (2 L).

  • Drying: Dry the product in a vacuum oven at 45°C for 24 hours.

Scale-Up Performance & Quantitative Data

The optimized procedure demonstrates excellent scalability, maintaining high purity profiles without the need for column chromatography. The E-factor (kg waste / kg product) significantly improved as the scale increased due to optimized solvent recovery in Step 2.

Scale Parameter10 Gram Scale100 Gram Scale1 Kilogram Scale
Overall Yield (%) 82.4%84.1%85.3%
HPLC Purity (a/a %) 98.5%99.1%99.4%
Step 1 Reaction Time 4.0 hours4.0 hours4.5 hours
Step 2 Reaction Time 3.5 hours5.0 hours6.0 hours
E-Factor 45.232.118.5

Table 1: Comparative performance metrics across three synthetic scales.

Analytical Characterization

To validate the structural integrity of the synthesized 5-Chloro-3-hydroxybenzofuran-2-carboxamide against commercial standards[1], the following analytical profile should be confirmed:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: Expected range 210-214 °C (decomposes).

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    : 212.01; Found: 212.0.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    10.51 (br s, 1H, -OH), 7.85 (br s, 1H, -NH), 7.68 (br s, 1H, -NH), 7.62 (d,
    
    
    Hz, 1H, Ar-H), 7.55 (d,
    
    
    Hz, 1H, Ar-H), 7.41 (dd,
    
    
    Hz, 1H, Ar-H).

References

  • Arun Singh, et al. "Synthesis, characterization and biological study of novel heterocyclic compounds." Der Pharmacia Lettre, 2013, 5 (3):336-340. Scholars Research Library. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Abstract & Scope This application note details a robust, high-yield protocol for the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide , a privileged scaffold in medicinal chemistry often associated with Pim-1 kina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide , a privileged scaffold in medicinal chemistry often associated with Pim-1 kinase inhibition and anti-inflammatory pathways.

Traditional thermal synthesis of 3-hydroxybenzofurans via the Dieckmann condensation often suffers from long reaction times (12–24 hours) and competitive decarboxylation. This guide utilizes microwave irradiation (MW) to accelerate the intramolecular cyclization and subsequent amidation, reducing total process time to under 45 minutes while improving purity profiles.

Key Advantages:

  • Time Efficiency: 95% reduction in reaction time vs. thermal reflux.

  • Process Intensification: Telescoped two-step, one-pot variation available.

  • Selectivity: Controlled heating profile minimizes thermal degradation of the labile 3-hydroxy enol moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a disconnection approach utilizing commercially available methyl 5-chloro-2-hydroxybenzoate. The pathway involves an O-alkylation followed by a base-mediated Dieckmann cyclization to form the furan ring, and finally, a nucleophilic substitution (transamidation) to install the carboxamide.

Retrosynthesis Target 5-Chloro-3-hydroxybenzofuran- 2-carboxamide Inter Methyl 5-chloro-3-hydroxybenzofuran- 2-carboxylate Target->Inter Transamidation (MW) SM1 Methyl 5-chloro-2-hydroxybenzoate Inter->SM1 Dieckmann Cyclization (MW) SM2 Methyl Chloroacetate Inter->SM2 + Base Ammonia Ammonia (aq) / MeOH

Figure 1: Retrosynthetic strategy isolating the stable ester intermediate before amidation.

Materials & Instrumentation

Reagents
ReagentCAS No.Equiv.[1][2][3]Role
Methyl 5-chloro-2-hydroxybenzoate 4068-78-41.0Core Scaffold
Methyl chloroacetate 96-34-41.2Linker / Cyclization Partner
Potassium Carbonate (K₂CO₃) 584-08-72.5Base (Anhydrous)
Ammonium Hydroxide (28-30%) 1336-21-610.0Amine Source
DMF (N,N-Dimethylformamide) 68-12-2SolventHigh dielectric solvent for MW
Methanol 67-56-1SolventCo-solvent for amidation
Instrumentation
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL Microwave process vials (borosilicate glass) with resealable septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for polar solvents like DMF to prevent thermal runaway.

Experimental Protocol

Step 1: Synthesis of Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate

This step builds the ring system via O-alkylation and spontaneous Dieckmann condensation.

  • Preparation: In a 20 mL microwave vial, dissolve Methyl 5-chloro-2-hydroxybenzoate (1.86 g, 10 mmol) in DMF (12 mL).

  • Addition: Add Methyl chloroacetate (1.30 g, 12 mmol) followed by anhydrous K₂CO₃ (3.45 g, 25 mmol).

  • Sealing: Add a magnetic stir bar, cap the vial, and vortex for 10 seconds to ensure suspension of the base.

  • Irradiation (Method A):

    • Temp: 140°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High (600 rpm)

    • Pre-stir: 30 seconds

  • Work-up:

    • Cool to <50°C. Pour the reaction mixture into ice-cold water (100 mL) containing 1M HCl (5 mL) to neutralize the phenoxide/enolate.

    • The precipitate (ester intermediate) is filtered, washed with water, and dried.

    • Checkpoint: Yield is typically 85–90%.[4] Solid can be carried forward without recrystallization if purity >95% (LC-MS).

Step 2: Transamidation to 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Direct conversion of the ester to the amide using microwave energy to overcome the poor nucleophilicity of aqueous ammonia.

  • Preparation: Take the intermediate ester (1.13 g, 5 mmol) from Step 1 and place it in a fresh 10 mL microwave vial.

  • Solvent System: Add Methanol (4 mL) and Ammonium Hydroxide (28% aq) (4 mL).

    • Note: The high concentration of ammonia is required to push the equilibrium.

  • Irradiation (Method B):

    • Temp: 100°C

    • Time: 10 minutes

    • Pressure Limit: Set to 15 bar (Ammonia generates pressure; ensure vial is rated for this).

  • Work-up:

    • Cool to room temperature.[2][5] The product often crystallizes directly from the reaction mixture upon cooling.

    • Filter the solid.[1][5] Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Mechanistic Pathway

The efficiency of this protocol relies on the rapid dielectric heating of DMF, which accelerates the rate-limiting proton transfer steps in the Dieckmann cyclization.

Mechanism Step1 Phenol Deprotonation (K2CO3) Step2 SN2 O-Alkylation (Ether Formation) Step1->Step2 Step3 Methylene Deprotonation (Enolate Formation) Step2->Step3 Step4 Dieckmann Cyclization (Intramolecular Claisen) Step3->Step4  MW Energy   Step5 Transamidation (Nucleophilic Acyl Substitution) Step4->Step5  + NH3 / MW  

Figure 2: Mechanistic flow. Step 4 is the thermodynamic sink driven by the stability of the aromatic furan ring.

Results & Data Interpretation

Expected Yields & Purity
CompoundFormulaMW ( g/mol )Typical YieldAppearance
Intermediate Ester C₁₀H₇ClO₄226.6185-92%Off-white solid
Final Amide C₉H₆ClNO₃211.6078-85%White/Pale yellow needles
Analytical Validation (Self-Check)

To ensure the protocol worked, verify the following spectral markers:

  • IR Spectroscopy:

    • Look for the shift in Carbonyl stretch.

    • Ester (Intermediate): Sharp band ~1720 cm⁻¹.

    • Amide (Product): Doublet band ~3400-3200 cm⁻¹ (NH stretch) and Amide I band ~1660 cm⁻¹.

    • OH Group: Broad band ~3200-3000 cm⁻¹ (often overlaps with NH).

  • ¹H NMR (DMSO-d₆):

    • Disappearance of the methyl ester singlet (~3.8 ppm).

    • Appearance of broad exchangeable protons for CONH₂ (~7.5–8.0 ppm).

    • Enolic OH is often very broad or invisible depending on solvent dryness.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation due to moisture.Ensure K₂CO₃ is anhydrous. Dry DMF over molecular sieves.
Vial Over-pressurization Ammonia evolution in Step 2.Reduce temp to 85°C and extend time to 20 min. Do not fill vial >50%.
Product is Sticky/Oil Incomplete cyclization (Open chain ether).Re-subject to MW irradiation with stronger base (KOtBu) for 5 min at 120°C.
Decarboxylation Temperature too high (>160°C).3-hydroxybenzofuran-2-carboxylic acids are prone to decarboxylation.[6] Keep temp <150°C.

References

  • Microwave-Assisted Synthesis of Benzofurans

    • Kappe, C. O., & Dallinger, D. (2006). Controlled microwave heating in modern organic synthesis.[4][7] Nature Reviews Drug Discovery.

  • Wang, X. S., et al. (2006). Microwave-assisted synthesis of 3-hydroxybenzofuran-2-carboxylate derivatives. Journal of Chemical Research.
  • Amidation of Esters

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium. Tetrahedron.
  • Benzofuran Scaffold Biological Activity

    • Miao, Y., et al. (2019). Synthesis and antitumor activity of 3-hydroxybenzofuran-2-carboxamide derivatives. European Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Welcome to the technical support center for the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction

The synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide is a nuanced process that, while based on established chemical principles, presents several opportunities for yield loss and impurity generation. The most direct and common approach involves an intramolecular Darzens-type condensation of an α-chloro-α-aryloxyacetamide precursor. This guide will focus on troubleshooting this specific synthetic route.

Proposed Synthetic Pathway: Intramolecular Darzens-Type Condensation

The synthesis commences with the O-alkylation of 4-chlorophenol with 2-chloro-N-substituted-acetamide, followed by a base-mediated intramolecular cyclization. The key cyclization step is a Darzens condensation, where a carbanion is formed α to the carbonyl group, which then attacks the aromatic ring to form a five-membered ring, followed by tautomerization to the more stable 3-hydroxybenzofuran.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Chloro-3-hydroxybenzofuran-2-carboxamide?

A1: The most prevalent method is a two-step, one-pot synthesis starting from 4-chlorophenol and a suitable 2-chloroacetamide derivative. The first step is an O-alkylation to form an α-(4-chlorophenoxy)acetamide intermediate. This is followed by a base-induced intramolecular cyclization, which proceeds via a Darzens-type mechanism to yield the final product.[1][2]

Q2: Why is the 3-hydroxy tautomer favored over the 3-keto form?

A2: The 3-hydroxybenzofuran tautomer is generally more stable due to the aromaticity of the furan ring. The 3-keto tautomer (a benzofuran-3(2H)-one) disrupts this aromatic system.

Q3: Can I use a different starting phenol to create analogs?

A3: Yes, this synthetic route is amenable to the use of various substituted phenols to generate a library of benzofuran analogs. However, the electronic properties of the substituents on the phenol can significantly impact the rate and success of the cyclization step. Electron-withdrawing groups, for instance, can make the aromatic ring less nucleophilic and may require stronger reaction conditions.

Q4: Is it possible to synthesize this compound using a palladium-catalyzed approach?

A4: While palladium-catalyzed methods are common for benzofuran synthesis, they are typically employed for constructing 2-substituted or 2,3-disubstituted benzofurans, often from o-halophenols and alkynes.[3][4] For the specific substitution pattern of 5-Chloro-3-hydroxybenzofuran-2-carboxamide, the intramolecular Darzens condensation is a more direct and efficient route.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 5-Chloro-3-hydroxybenzofuran-2-carboxamide product. What are the potential causes and how can I troubleshoot this?

Low yields in this synthesis can often be traced back to issues with the base, reaction conditions, or the quality of the starting materials.

Causality and Solutions
  • Ineffective Deprotonation: The formation of the carbanion α to the amide carbonyl is a critical step.[5] If the base is not strong enough or is sterically hindered, this deprotonation will be inefficient.

    • Solution: Switch to a stronger, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) are often preferred as they are less likely to participate in unwanted side reactions.[6]

  • Competing Intermolecular Reactions: The generated phenoxide or carbanion intermediates can react with starting materials or other intermediates in an intermolecular fashion, leading to polymeric material or other byproducts.

    • Solution: Employ high-dilution conditions. By keeping the concentration of reactants low, you can favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a solution of the base.

  • Poor Quality of Starting Materials: Impurities in the 4-chlorophenol or the 2-chloroacetamide derivative can quench the base or interfere with the reaction. Moisture is a particularly common issue.

    • Solution: Ensure all starting materials are pure and anhydrous. Dry solvents and reagents thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition of the starting materials or product.

    • Solution: Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C or -78 °C for very strong bases like LDA) and slowly warm the reaction to room temperature or slightly above, monitoring the progress by TLC or LC-MS.

Data-Driven Insights: Base and Solvent Selection
BaseSolventTypical TemperatureAdvantagesDisadvantages
Potassium tert-butoxide (KOt-Bu)THF, t-BuOH0 °C to RTStrong, sterically hindered, commercially available.Can promote elimination side reactions.[7]
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic.Can be difficult to handle safely.
Lithium diisopropylamide (LDA)THF-78 °C to 0 °CVery strong, good for difficult deprotonations.Thermally unstable, requires low temperatures.
Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction. How can I minimize this?

Byproduct formation is a common issue in this synthesis, often arising from competing reaction pathways.

Causality and Solutions
  • O-Alkylation vs. C-Alkylation: The phenoxide intermediate has two nucleophilic sites: the oxygen and the ortho-carbon. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.

  • Hydrolysis of the Chloroacetamide: The 2-chloroacetamide starting material can be hydrolyzed by moisture or nucleophilic attack, especially under basic conditions.

    • Solution: As mentioned previously, ensure anhydrous conditions. The slow addition of the chloroacetamide to the reaction mixture can also minimize its concentration and reduce the likelihood of side reactions.

  • Intermolecular Darzens Condensation: If the concentration of the α-chloro-α-aryloxyacetamide intermediate is too high, it can undergo intermolecular condensation.

    • Solution: Utilize high-dilution conditions.

Troubleshooting Workflow

G start Low Yield or High Impurity check_purity Verify Starting Material Purity & Anhydrous Conditions start->check_purity optimize_base Optimize Base and Stoichiometry check_purity->optimize_base If purity is confirmed optimize_temp Optimize Temperature Profile optimize_base->optimize_temp If issues persist high_dilution Implement High-Dilution Conditions optimize_temp->high_dilution If byproducts are still significant success Improved Yield and Purity high_dilution->success

Caption: A workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

This protocol is a representative procedure based on the principles of the Darzens condensation. Optimization may be required for specific substrates and scales.

Step 1: O-Alkylation and In-Situ Cyclization

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (KOt-Bu, 2.2 equivalents) to the stirred solvent.

  • In a separate flask, dissolve 4-chlorophenol (1.0 equivalent) and 2-chloro-N-substituted-acetamide (1.05 equivalents) in a minimal amount of anhydrous THF.

  • Add the solution of the phenol and chloroacetamide dropwise to the KOt-Bu suspension over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Reaction Mechanism

G phenol 4-Chlorophenol phenoxide Phenoxide phenol->phenoxide acetamide 2-Chloroacetamide intermediate α-(4-chlorophenoxy)acetamide acetamide->intermediate base Base (KOt-Bu) base->phenol -H+ base->intermediate -H+ phenoxide->intermediate + 2-Chloroacetamide enolate Enolate intermediate->enolate cyclized Cyclized Intermediate enolate->cyclized Intramolecular Cyclization product 5-Chloro-3-hydroxybenzofuran-2-carboxamide cyclized->product Tautomerization

Caption: Proposed mechanism for the synthesis.

References

Sources

Optimization

Troubleshooting cyclization failures in benzofuran-2-carboxamide formation

Topic: Troubleshooting Cyclization & Formation Failures Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers Introduction: The Scaffold & The Challenge Benzofuran-2-carboxamides are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization & Formation Failures

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The Scaffold & The Challenge

Benzofuran-2-carboxamides are privileged pharmacophores in drug discovery, appearing in VEGFR inhibitors, antimicrobials, and anti-amyloid agents. However, constructing this bicyclic core often leads to "silent failures"—where starting materials are consumed but the desired cyclized product is absent, replaced by hydrolysis byproducts or open-chain intermediates.

This guide treats your synthesis as a debuggable system. We analyze the three most common failure modes:

  • The Rap-Stoermer "One-Pot" Stalling: Failure of salicylaldehydes to condense with

    
    -haloacetamides.
    
  • The "Open-Chain" Trap: Successful O-alkylation but failed ring closure (Thorpe-Ziegler/Aldol stall).

  • The Decarboxylation Dead-End: Instability during direct amide coupling.

Diagnostic Workflow

Before adjusting conditions, identify your specific failure point using this decision tree.

TroubleshootingFlow Start START: Reaction Failed CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Starting Material (SM) Unchanged CheckTLC->Result1 No Rxn Result2 Intermediate Visible (O-Alkylated Phenol) CheckTLC->Result2 Mass = SM + 57 (Acetamide) Result3 Byproduct: Benzofuran-2-carboxylic Acid (Hydrolysis) CheckTLC->Result3 Mass = Acid Action1 Go to Module A: Nucleophilic Attack Failure Result1->Action1 Action2 Go to Module B: Cyclization Stall Result2->Action2 Action3 Go to Module C: Base/Water Incompatibility Result3->Action3

Figure 1: Diagnostic logic for categorizing benzofuran synthesis failures.

Module A: Rap-Stoermer Reaction Failures (One-Pot)

Context: You are reacting a salicylaldehyde with 2-chloroacetamide (or 2-bromoacetamide) to form the benzofuran directly. The Mechanism: This cascade involves (1) Intermolecular O-alkylation followed by (2) Intramolecular aldol-type condensation.

Q1: Why is my reaction stuck at the starting salicylaldehyde?

Expert Insight: The acidity of the


-protons in 2-chloroacetamide (

) is significantly lower than that of

-haloketones used in standard Rap-Stoermer reactions. Standard bases like K

CO

in acetone are often too weak to drive the second step (cyclization) or even the first step efficiently if the phenol is electron-deficient.

Troubleshooting Protocol:

  • Switch Solvent/Base System: Move from Acetone/K

    
    CO
    
    
    
    to DMF/Cs
    
    
    CO
    
    
    . Cesium's "cesium effect" enhances the nucleophilicity of the phenoxide due to weak ion pairing.
  • Add a Catalyst: Add 10-20 mol% KI (Potassium Iodide) . This generates the in situ

    
    -iodoacetamide (Finkelstein reaction), which is a much better electrophile for the initial O-alkylation.
    
  • Temperature: Increase temperature to 80–100°C. The amide functionality is robust enough to withstand this, unlike esters.

Q2: I see the O-alkylated intermediate (open chain), but the ring won't close.

The Cause: The intramolecular aldol condensation is the rate-determining step. If your salicylaldehyde has Electron-Donating Groups (EDGs) like -OMe, the aldehyde carbonyl is less electrophilic, making the ring closure sluggish.

Optimization Table: Base Selection for Cyclization

Base SystemStrengthSolventRecommended ForRisk Factor
K

CO

/ Acetone
MildPolar AproticHighly reactive substrates onlyStalls at intermediate
Cs

CO

/ DMF
ModeratePolar AproticSterically hindered phenolsHigh Cost
KOH / EtOH StrongProticStandard Rap-Stoermer Hydrolysis of Amide
DBU / MeCN StrongPolar AproticAcid-sensitive substratesPolymerization

Corrective Action: Isolate the intermediate and treat it with a stronger base (e.g., NaOEt in EtOH) to force cyclization, or switch to microwave irradiation (120°C, 10-20 min) to overcome the activation energy barrier.

Module B: Hydrolysis & Side Reactions

Context: You obtained the benzofuran ring, but the amide group is gone, yielding Benzofuran-2-carboxylic acid.

Q3: Why is my amide hydrolyzing to the acid?

Expert Insight: In the Rap-Stoermer reaction using 2-haloacetamides, the hydroxide ion (generated from wet solvents or using KOH/NaOH) is a potent nucleophile. At high temperatures (reflux), the amide bond hydrolyzes faster than the cyclization occurs, or immediately after.

The "Dry" Protocol (Self-Validating):

  • Drying: Flame-dry glassware. Use anhydrous DMF or MeCN.

  • Base Switch: Avoid Hydroxide bases. Use K

    
    PO
    
    
    
    or DBU .
  • Water Scavenger: Add 3Å Molecular Sieves to the reaction vessel.

    • Validation: Check water content of solvent via Karl-Fischer titration if reaction fails repeatedly.

Module C: Alternative Route (Amide Coupling)

Context: You are synthesizing Benzofuran-2-carboxylic acid first, then coupling it with an amine (R-NH


).
Q4: My coupling reaction (HATU/EDC) has low yield; I suspect decarboxylation.

The Science: Benzofuran-2-carboxylic acids are prone to thermal decarboxylation because the resulting anion is stabilized by the aromatic furan ring. However, this usually requires high temperatures (>150°C) or specific catalysts. A more common failure in coupling is the low nucleophilicity of the amine or steric hindrance at the 2-position.

Recommended Workflow:

  • Activation: Do not heat the activation step. Stir the Acid + HATU + DIPEA at 0°C for 15 mins before adding the amine.

  • The "Acid Chloride" Fix: If HATU fails, convert the acid to the acid chloride using Oxalyl Chloride/DMF(cat.) in DCM at 0°C.

    • Warning: Do not use Thionyl Chloride (

      
      ) at reflux if your substrate is sensitive; the HCl byproduct can degrade the furan ring in electron-rich systems.
      

Figure 2: Amide coupling pathway and thermal risk.

References
  • Rap-Stoermer Mechanism & Catalysis

    • Title: A green and convenient synthesis of 2-aroylbenzofurans... via the Rap-Stoermer type reaction.[1][2]

    • Source: Arabian Journal of Chemistry.
    • Link:2

  • Optimization of Conditions

    • Title: Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans.[2][3]

    • Source: ChemistrySelect / Wiley.[4]

    • Link:4[4]

  • Alternative C-H Activation Routes

    • Title: Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through...
    • Source: Molecules (MDPI).
    • Link:5[6]

  • Amide Derivative Synthesis

    • Title: Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid.
    • Source: European Journal of Medicinal Chemistry.[7]

    • Link:7[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Challenges with 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and formulation scientists overcome the severe solubility bottlenecks associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and formulation scientists overcome the severe solubility bottlenecks associated with 5-Chloro-3-hydroxybenzofuran-2-carboxamide .

This molecule exhibits classic "brick dust" physicochemical properties[1]. Its flat, aromatic benzofuran core promotes strong


 stacking, while the 3-hydroxy and 2-carboxamide groups form a rigid network of intra- and intermolecular hydrogen bonds. This results in high crystal lattice energy, making it highly resistant to dissolution in both aqueous buffers and standard organic solvents[2].

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to ensure your assays remain robust and reproducible.

Part 1: Understanding the Molecule

Before attempting to force this compound into solution, it is critical to understand the thermodynamic barriers at play. The table below summarizes the structural hurdles and the corresponding physicochemical workarounds.

Table 1: Physicochemical Properties & Solubilization Strategies
Structural FeaturePhysicochemical ConsequenceSolubilization Strategy
Benzofuran Core High planarity; drives strong

stacking and hydrophobic exclusion in water.
Use hydrophobic cavity encapsulators like Hydroxypropyl-

-Cyclodextrin (HP-

-CD)[3].
5-Chloro Substitution Increases lipophilicity (LogP) and halogen bonding within the crystal lattice.Employ micelle-forming surfactants (e.g., Tween-80) to shield the lipophilic domain[4].
3-Hydroxy & 2-Carboxamide Forms massive intermolecular H-bond networks (high melting point/lattice energy).Disrupt H-bonds using strong aprotic H-bond acceptors (Anhydrous DMSO or NMP) for stock solutions[5].
3-Hydroxy (Phenolic) Acts as a weak acid (estimated pKa ~7.0 - 8.5 due to electron-withdrawing groups).Adjust buffer pH > 8.5 to deprotonate the hydroxyl group, forming a highly soluble anion.

Part 2: Troubleshooting FAQs (In Vitro Assays)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into my cell culture media?

The Causality: This is known as "solvent shift precipitation" or "crashing out." When you dilute a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic 5-Chloro-3-hydroxybenzofuran-2-carboxamide is suddenly exposed to a highly polar environment. Because its crystal lattice energy is stronger than its hydration energy, the molecules rapidly aggregate to minimize contact with water, forming a precipitate[5]. The Solution: You must lower the thermodynamic penalty of aqueous exposure. Do not perform direct 1:100 dilutions. Instead, use a step-down co-solvent system (see Protocol B) or pre-complex the drug with a cyclodextrin[6].

Q2: Even my 10 mM DMSO stock looks cloudy. How do I fix this?

The Causality: "Brick dust" molecules are notoriously difficult to dissolve even in DMSO if moisture is present. DMSO is highly hygroscopic; if your DMSO bottle has absorbed atmospheric water, the solvent's hydrogen-bond accepting capacity is severely compromised[7]. The Solution: Always use fresh, anhydrous DMSO (


 water). If the solution is cloudy, gently warm it in a water bath at 37°C for 10 minutes and sonicate. The thermal energy overcomes the initial activation barrier for lattice dissociation[8].
Q3: I need to test this compound at high concentrations in a biochemical assay. What is the best excipient to keep it in solution?

The Causality: For biochemical assays where organic solvents (like PEG) might denature your target protein, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. HP-

-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It forms a 1:1 inclusion complex with the benzofuran core, shielding the hydrophobic halogens from water without denaturing proteins[9]. The Solution: Prepare your assay buffer with 10-20% (w/v) HP-

-CD before adding the compound.
Q4: Can I adjust the pH to force it into solution?

The Causality: Yes. The 3-hydroxy group on the benzofuran ring is mildly acidic. By raising the pH of your buffer above the pKa of this hydroxyl group (typically pH 8.5 - 9.0), you force the deprotonation of the -OH to an -O⁻ anion. Ionized molecules have exponentially higher aqueous solubility due to ion-dipole interactions with water. The Solution: If your assay tolerates alkaline conditions, use a Tris or Borate buffer at pH 8.5+. Caution: Ensure your target protein is stable at this pH.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

This protocol ensures complete disruption of the crystal lattice while preventing moisture-induced degradation.

  • Equilibration: Allow the lyophilized vial of 5-Chloro-3-hydroxybenzofuran-2-carboxamide to equilibrate to room temperature for 20 minutes in a desiccator. Validation: This prevents atmospheric condensation on the cold powder, which causes immediate micro-precipitation.

  • Weighing: Accurately weigh the compound into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., for 2.11 mg of compound, add 1.0 mL DMSO assuming a MW of ~211.6 g/mol ).

  • Thermal Dissolution: Cap tightly, vortex for 60 seconds, and place in a 37°C water bath for 10 minutes. Sonicate for 2 minutes[8].

  • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear. If particulates remain, the lattice is not fully broken; repeat step 4.

  • Storage: Aliquot into 50

    
    L single-use volumes and store at -80°C to prevent freeze-thaw precipitation[10].
    
Protocol B: The "10/40/5/45" Step-Down Dilution for In Vivo/Cell Assays

This protocol uses a sequential reduction of solvent polarity to prevent nucleation, creating a kinetically stable micro-emulsion[4].

  • Phase 1 (API Solubilization): Take 100

    
    L of your 10 mM DMSO stock.
    
  • Phase 2 (Dielectric Lowering): Add 400

    
    L of PEG300. Vortex vigorously for 30 seconds. Causality: PEG300 acts as a miscible co-solvent that lowers the dielectric constant of the final mixture, bridging the gap between DMSO and water.
    
  • Phase 3 (Micellar Encapsulation): Add 50

    
    L of Tween-80. Vortex vigorously. Causality: Tween-80 coats the solvated drug molecules, preventing them from aggregating when water is introduced.
    
  • Phase 4 (Aqueous Quench): Slowly add 450

    
    L of Saline (0.9% NaCl) drop-by-drop while continuously vortexing.
    
  • Validation Check: The final solution (1 mM API, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be clear or slightly opalescent, but strictly free of visible flakes.

Part 4: Visualizations

Diagram 1: Solubilization Troubleshooting Workflow

Use this decision tree to determine the correct solubilization pathway based on your assay constraints.

Workflow Start Need Aqueous Solution of 5-Cl-3-OH-Benzofuran-2-carboxamide DMSO Prepare 10 mM Stock in Anhydrous DMSO Start->DMSO Dilute Direct Dilution in Buffer DMSO->Dilute Crash Precipitation / Crash Out (Brick Dust Effect) Dilute->Crash Rescue Rescue Strategies Crash->Rescue CD Cyclodextrin Complexation (Add 10-20% HP-β-CD) Rescue->CD Cosolvent Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Rescue->Cosolvent pH pH Adjustment (Increase pH > 8.5 to ionize 3-OH group) Rescue->pH

Caption: Decision matrix for overcoming "brick dust" precipitation during aqueous assay preparation.

Diagram 2: Mechanistic Pathway of HP- -CD Inclusion Complexation

This diagram illustrates how cyclodextrins thermodynamically rescue insoluble benzofurans.

Mechanism Drug Free Drug (Hydrophobic Benzofuran Core) Water Aqueous Buffer Drug->Water Direct Dilution CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) Drug->CD 1:1 Stoichiometry Precip Aggregated Crystal Lattice (Precipitate) Water->Precip Hydrophobic Effect Complex Inclusion Complex (Drug inside CD) CD->Complex Encapsulation Soluble Thermodynamically Stable Aqueous Solution Complex->Soluble Hydrophilic Shielding

Caption: Thermodynamic stabilization of the benzofuran core via HP-


-CD inclusion complexation.

Part 5: References

  • Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation. Pharm-int.[Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI Molecules.[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound with high purity. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Chloro-3-hydroxybenzofuran-2-carboxamide?

A1: The impurity profile is heavily dependent on the synthetic route. However, based on common synthetic strategies for benzofuran-2-carboxamides, you should anticipate the following classes of impurities[1]:

  • Unreacted Starting Materials: The most common impurity is often the corresponding carboxylic acid, 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid. If the synthesis involves the reaction of an acid chloride with ammonia or an amine, unreacted amine can also be present.

  • Reagent-Derived Byproducts: If you are using peptide coupling agents like HATU or HOBt for the amidation, byproducts from these reagents can contaminate your crude product.[2] Similarly, bases like DIPEA or triethylamine can be present.

  • Side-Reaction Products: The synthesis of benzofurans can be complex, and side reactions may lead to the formation of isomeric products, dimers, or other related heterocyclic structures.[1]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, DCM, Ethyl Acetate) are common low-level impurities.

Q2: My crude product is a dark, oily residue instead of a solid. What is my first step?

A2: An oily product suggests the presence of significant impurities that are preventing crystallization. The first step is to perform a simple liquid-liquid extraction to remove highly polar or acidic/basic impurities.

  • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform a basic wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is critical for removing the unreacted 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid, a common cause of purification difficulty.

  • Wash with water and then brine to remove water-soluble byproducts (like those from coupling agents) and salts.[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Often, this simple workup is sufficient to remove impurities that inhibit crystallization, and you may obtain a solid upon solvent removal.[2] If the product remains oily, column chromatography is the next logical step.

Q3: Which analytical technique is best for assessing purity at different stages?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring and for quickly assessing the complexity of the crude mixture. It is also the primary tool for developing a solvent system for column chromatography.[4][5] A good starting mobile phase for this compound would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a common starting point.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure of your final product and identifying any residual solvents or major organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the mass of the desired product and any impurities, helping you to deduce their structures.

Troubleshooting Purification Challenges

This section addresses specific problems you might encounter during the purification workflow.

Problem Probable Cause(s) Recommended Solution(s)
Product streaks badly on TLC plate and/or column. The compound may be interacting strongly with the acidic silica gel, which is common for amides and heterocyclic compounds.[4][6]Neutralize the eluent by adding 0.5-1% triethylamine (TEA) or ammonia in methanol.[4] Alternatively, use a different stationary phase like neutral or basic alumina.[4]
Low recovery after column chromatography. The product may be partially decomposing on the acidic silica gel. The compound might also be highly polar and sticking irreversibly to the column.First, try the solutions for streaking (adding a base modifier to the eluent). If decomposition is suspected, minimize the time the compound spends on silica by using a wider column for faster elution. Consider alternative purification methods like recrystallization or preparative TLC.[4][6]
Impurities co-elute with the product during column chromatography. The polarity of the impurity is very similar to the product.Optimize the mobile phase. Try a different solvent system (e.g., switching from ethyl acetate/hexane to DCM/methanol). Sometimes, using a less polar, more selective solvent system can resolve closely-eluting spots. If this fails, a second purification by recrystallization may be necessary.[2]
Product appears pure by ¹H NMR but fails HPLC purity. NMR may not be sensitive enough to detect small amounts (<1-2%) of impurities, especially if their peaks overlap with the product signals.This is a common scenario. HPLC is a more sensitive technique for purity analysis. If the impurity level is unacceptable, further purification is required. Consider preparative HPLC if the impurity cannot be removed by other means.
Recrystallization fails (product "oils out" or doesn't crystallize). The chosen solvent may be too good a solvent, or there are still significant impurities present. The solution may be supersaturated.If the product "oils out," try adding a co-solvent (a "poor" solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. If it fails to crystallize at all, try scratching the inside of the flask with a glass rod or adding a seed crystal. If these fail, the material likely needs to be further purified by chromatography before attempting recrystallization again.[2]
Visualized Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Analysis1 TLC / LC-MS Analysis Workup->Analysis1 Solid Is Product a Solid? Analysis1->Solid Assess Physical State Recrystallize Recrystallization Protocol Solid->Recrystallize Yes Chromatography Column Chromatography Protocol Solid->Chromatography No (Oily) Analysis2 Final Purity Check (HPLC, NMR) Recrystallize->Analysis2 Chromatography->Analysis2 Pure Pure Product (>98%) Analysis2->Pure Purity OK Repurify Re-purify or Combine Methods Analysis2->Repurify Purity Not OK Repurify->Chromatography

Caption: Decision workflow for purification.

Detailed Experimental Protocols
Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds to a high degree, provided a suitable solvent is found.[6] For benzofuran derivatives, solvent mixtures are often effective.[7][8]

Objective: To remove minor impurities from a solid crude product.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the most versatile method for separating complex mixtures or purifying non-crystalline products.[4]

Objective: To separate the target compound from impurities with different polarities.

Procedure:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf (retention factor) of approximately 0.25-0.35. A common starting point is Hexane:Ethyl Acetate. If the compound is polar, Dichloromethane:Methanol may be required.

    • Pro-Tip: If you observe streaking on the TLC plate, add 0.5% triethylamine to the eluent mixture.[4]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to achieve a steady flow. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Key Impurity Structures & Relationships

The following diagram illustrates the relationship between the target molecule and its most probable process-related impurities.

Impurities cluster_0 Core Synthesis Components cluster_1 Reagent-Derived Impurities cluster_2 Potential Side Products Target { 5-Chloro-3-hydroxybenzofuran-2-carboxamide | Target Product} Isomer Isomeric Benzofuran Similar Polarity Target->Isomer Can form via Dimer Dimerized Product Lower Polarity Target->Dimer Can form via SM 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid Starting Material SM->Target Amidation Reaction Coupling HATU / HOBt Byproducts Water-Soluble Coupling->Target Mediate Reaction Base DIPEA / TEA Salts Water-Soluble Base->Target Mediate Reaction

Caption: Potential impurities and their origins.

References
  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • BenchChem. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide.
  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.).
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, February 10).
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8514-8524.
  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9).
  • Oschmann, M., Johansson Holm, L., & Verho, O. (2019).
  • Oschmann, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(10), 1936.
  • Lavanya, A., Sribalan, R., & Padmini, V. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(5), 547-556.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

Sources

Troubleshooting

Optimizing reaction temperature for 5-chloro-benzofuran synthesis

Topic: Optimizing Reaction Temperature for 5-Chloro-Benzofuran Synthesis Audience: Organic Chemists, Process Development Scientists Ticket ID: #BF-5CL-OPT-001 Introduction: The Thermal Balancing Act Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for 5-Chloro-Benzofuran Synthesis

Audience: Organic Chemists, Process Development Scientists Ticket ID: #BF-5CL-OPT-001

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely here because your synthesis of 5-chloro-benzofuran (or its 2-substituted derivatives) is suffering from one of two extremes: incomplete conversion (kinetic limitation) or the formation of intractable black tars (thermodynamic degradation).

The synthesis of 5-chlorobenzofuran—typically via the Rap-Stoermer condensation of 5-chlorosalicylaldehyde with


-halo carbonyls—is highly temperature-sensitive. The electron-rich nature of the benzofuran ring makes it susceptible to oxidative polymerization at high temperatures, while the initial 

-alkylation and subsequent aldol-type cyclization require significant activation energy.

This guide provides a self-validating protocol to identify the optimal temperature window (typically 80–100°C in polar aprotic solvents) and troubleshooting steps for deviations.

Part 1: Critical Temperature Thresholds

The following table summarizes the thermal behavior of the reaction based on solvent and base selection. Use this to benchmark your current conditions.

Reaction SystemTemperature RangeTypical YieldRisk Factor
Ethanol / KOH (Reflux) 78°C40–60%Low Conversion: Often requires 12+ hours; intermediate may precipitate before cyclizing.
DMF or MeCN / K₂CO₃ 80–100°C 85–95% Optimal: Balances rate of

-alkylation and cyclization.
Solvent-Free / TEA 130°C90%+Thermal Runaway: High risk of polymerization if not strictly controlled or if scale is >5g.
Microwave / Base 140°C (5-10 min)HighPressure/Safety: Requires sealed vessel; difficult to scale.

Part 2: Troubleshooting Guides (FAQ)

Q1: My reaction mixture turns into a black, viscous tar. Is the product recoverable?

Diagnosis: Thermal Degradation / Oxidative Coupling. Root Cause: Benzofurans are electron-rich heterocycles. At temperatures


 (or prolonged heating at 

) in the presence of trace oxygen, they undergo oxidative coupling to form polymers. Corrective Action:
  • Atmosphere Control: You must degas your solvent (sparge with N₂ for 15 mins) and run the reaction under a positive pressure of Nitrogen or Argon.

  • Temperature Step-down: Reduce temperature by 10°C. If using DMF, do not exceed 100°C.

  • Rescue: Filter the tar through a short pad of silica gel using a non-polar solvent (Hexane/EtOAc 9:1). The polymer is usually highly polar and will stick to the baseline.

Q2: I see a major spot on TLC just below the starting material that won't convert.

Diagnosis: Stalled Intermediate (The "Open-Chain" Trap). Root Cause: The reaction proceeds in two steps: (1)


-alkylation (ether formation) and (2) Intramolecular cyclization. The intermediate (e.g., ethyl 2-(4-chloro-2-formylphenoxy)acetate) has formed, but the temperature is too low to drive the dehydration/cyclization step.
Corrective Action: 
  • Push the Equilibrium: If running in Ethanol/Reflux, switch to a higher boiling solvent like Acetonitrile or DMF .

  • Base Strength: Add a catalytic amount (10 mol%) of a stronger base (e.g., DBU) or increase the temperature to 90°C to force the aldol condensation.

Q3: Can I use room temperature to avoid impurities?

Diagnosis: Kinetic Limitation. Analysis: While some literature suggests room temperature synthesis using solid-supported reagents (e.g., KF/Al₂O₃), this is often unreliable for 5-chloro derivatives due to the inductive deactivation by the chlorine atom. Recommendation: Do not rely on RT methods for scale-up. The reaction rate is too slow, leading to hydrolysis of the


-halo ester/ketone reagent by trace moisture before it can react with the phenol.

Part 3: Visualizing the Pathway

The diagram below illustrates the bifurcation between the desired cyclization and the competing polymerization pathway, controlled largely by temperature and oxygen presence.

BenzofuranSynthesis cluster_conditions Critical Control Factors Start 5-Chlorosalicylaldehyde + Alpha-halo carbonyl Inter Intermediate: O-Alkylated Ether Start->Inter Base, 25-60°C (Fast Step) Product Target: 5-Chloro-benzofuran Inter->Product 80-100°C (Cyclization) Side1 Impurity: Aldol Dimers Inter->Side1 < 70°C (Stalled/Side Rxn) Side2 Impurity: Polymer/Tar Product->Side2 > 110°C or O2 (Oxidative Coupling)

Caption: Thermal reaction pathway showing the critical window for cyclization vs. degradation.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 5-chloro-benzofuran-2-carboxylic acid ethyl ester (Representative Scaffold).

Reagents:

  • 5-Chlorosalicylaldehyde (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1]

Step-by-Step Workflow:

  • Preparation (T = 25°C):

    • Dissolve 5-chlorosalicylaldehyde in DMF (concentration ~0.5 M).

    • Add anhydrous K₂CO₃.[2][3] Stir for 10 minutes at room temperature to form the phenoxide anion (color change to bright yellow/orange is normal).

  • Addition (T = 25°C):

    • Add Ethyl bromoacetate dropwise. Note: Exotherm is minimal, but dropwise addition prevents local high concentrations.

  • The Ramp (T -> 90°C):

    • Heat the mixture to 90°C .

    • Crucial: Do not overshoot 100°C. Use an oil bath with a thermostat, not a heat gun.

  • Monitoring (T = 90°C):

    • Check TLC/HPLC at 1 hour .

    • Success Marker: Disappearance of the aldehyde peak.

    • Decision Point: If the intermediate (O-alkylated ether) persists, add 5 mol% KI (Potassium Iodide) to accelerate the reaction via the Finkelstein mechanism, rather than increasing heat.

  • Work-up:

    • Cool to room temperature.[4][5] Pour into ice water (precipitates the product).

    • Filter the solid.[6] If "gooey" (indicates slight polymerization), recrystallize from Ethanol.

Part 5: Troubleshooting Workflow Diagram

Use this decision tree to diagnose yield issues during the reaction.

Troubleshooting Start Start Reaction (90°C, 2h) Check Check TLC/HPLC Start->Check Result1 Starting Material Remains Check->Result1 Result2 Intermediate Persists Check->Result2 Result3 Black Tar / New Spots Check->Result3 Success Clean Conversion Check->Success Action1 Base Inactive? Switch to fresh K2CO3 or add Cs2CO3 Result1->Action1 Action2 Temp too low? Increase to 100°C or add KI catalyst Result2->Action2 Action3 Temp too high / O2? Lower to 80°C, Purge with Argon Result3->Action3

Caption: Diagnostic decision tree for optimizing reaction outcomes.

References

  • ChemicalBook. 5-Chloro-benzofuran-2-carboxylic acid ethyl ester synthesis properties. (Standard Rap-Stoermer conditions in MeCN/DMF).

  • Yoshizawa, K., Toyota, S., Toda, F. (2003).[4] Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions.[4][7] Green Chemistry, 5, 353-356. (High-temperature/Solvent-free kinetics).

  • BenchChem. Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide: A Technical Support Guide. (Troubleshooting amide coupling and benzofuran stability).

  • Koca, M., et al. (2022).[8] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[8] ChemistrySelect.[8] (Optimization of base and temperature variables).

Sources

Optimization

Minimizing side products in 3-hydroxybenzofuran carboxamide reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing 3-hydroxybenzofuran carboxamides is notoriously challenging due to the inherent reactivity of the benzofuran core.

Here, we will dissect the mechanistic causality behind common side reactions—such as chemoselectivity failures and oxidative degradation—and provide you with self-validating, field-proven protocols to ensure high-yield, reproducible results.

Part 1: Mechanistic Insights into 3-Hydroxybenzofuran Reactivity

To control the reaction, you must first understand the substrate. The 3-hydroxybenzofuran system is not a static aromatic ring; it exists in a dynamic keto-enol tautomeric equilibrium with its benzofuran-3(2H)-one form.

This dual nature creates two major synthetic liabilities:

  • Ambident Nucleophilicity: The 3-OH group (enol) is highly nucleophilic, competing directly with external amines during acylation or transamidation events. Furthermore, the C3-carbonyl (keto form) is highly electrophilic, inviting unwanted nucleophilic substitution.

  • Oxidation Susceptibility: The electron-rich nature of the 3-hydroxybenzofuran ring makes it highly prone to single-electron transfer (SET) auto-oxidation, leading to dimerization or quinone-like polymeric tars when exposed to oxygen and heat.

Part 2: Troubleshooting FAQs & Diagnostic Guide

Q: I am reacting ethyl 3-hydroxybenzofuran-2-carboxylate with an aniline derivative, but LC-MS indicates the formation of an enamine (ethyl 3-arylaminobenzofuran-2-carboxylate) rather than the desired carboxamide. What is the mechanistic cause, and how do I fix it? A: This is a classic kinetic vs. thermodynamic chemoselectivity trap. Under moderate heating (e.g., 90–95 °C) and acidic catalysis, the amine acts as a nucleophile at the C3 position, displacing the hydroxyl group to form the enamine. The causality here is kinetic: substitution at the electron-deficient C3 carbonyl has a lower activation energy than the nucleophilic acyl substitution required for transamidation at the C2 ester. The Fix: To drive the reaction toward the thermodynamically stable carboxamide, you must rapidly overcome the higher activation energy barrier of the ester amidation. Shift from conventional heating to microwave irradiation, which bypasses the kinetic enamine trap and forces the amidation pathway[1].

Q: My transamidation reactions require such prolonged heating that the reaction mixture turns into a black, intractable tar. How can I achieve conversion without degradation? A: The black tar is the result of oxidative degradation. As mentioned, 3-hydroxybenzofurans are extremely susceptible to auto-oxidation, leading to oligomers when exposed to oxygen at high temperatures for extended periods. The Fix: First, rigorously degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a positive Argon atmosphere. Second, if thermal transamidation is too slow, activate the ester electrophilically. Pre-activating the starting material using Boc-anhydride to form an intermediate N-acyl-Boc species allows for rapid aminolysis at much lower temperatures (60 °C), entirely avoiding thermal degradation[2].

TroubleshootingFlow Start Identify Major Side Product via LC-MS / NMR Enamine Mass = Enamine (Loss of 3-OH) Start->Enamine Degradation Black Tar / Multiple Peaks Start->Degradation NoReaction Starting Material Recovered Start->NoReaction FixEnamine Increase Temperature or use Microwave Enamine->FixEnamine Shift Kinetics FixDegradation Degas Solvents, Use Argon Atmosphere Degradation->FixDegradation Prevent Oxidation FixNoReaction Activate Ester (e.g., Boc2O / DMAP) NoReaction->FixNoReaction Increase Electrophilicity

Diagnostic decision tree for resolving common chemoselectivity and yield issues.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction conditions and the resulting product distribution. Use this data to select the appropriate methodology for your specific substrate constraints.

Table 1: Influence of Reaction Conditions on Chemoselectivity and Yield

MethodReagents / ConditionsPrimary ProductYield (%)Causality / Observation
Acid-Catalyzed Thermal Amine, cat. HCl, 90°C, 9 hEnamine (C3-substitution)65-75%Kinetic control favors C3 attack due to lower activation energy.
High-Temp Reflux Amine, Reflux, >12 hCarboxamide40-50%Thermodynamic control achieved, but prolonged heat causes oxidative degradation.
Microwave-Assisted Amine, cat. HCl, MW (500W), 10 minCarboxamide80-90%Rapidly overcomes activation barrier, minimizing time for side reactions[1].
Boc-Activation 1. Boc2O/DMAP, 60°C; 2. AmineCarboxamide83-92%Enhances ester electrophilicity, allowing mild conditions that preserve the 3-OH[2].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified in-process checkpoints.

Protocol A: Microwave-Assisted Direct Transamidation

Best for: Rapid synthesis of robust libraries where thermal degradation is the primary failure mode.

  • Preparation: In a microwave-safe vial, combine ethyl 3-hydroxybenzofuran-2-carboxylate (1.0 equiv) and the desired amine (1.1 equiv).

  • Catalysis: Add 3-4 drops of concentrated HCl as a catalyst. Do not add additional solvent unless the amine is a solid, in which case add 1 mL of degassed ethanol[1].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 500 W for 10 minutes.

  • Self-Validation Checkpoint (Crucial): Before workup, pull a 5 µL aliquot and run an FT-IR or rapid LC-MS.

    • Pass: Disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and appearance of the amide stretch (~1650 cm⁻¹).

    • Fail: If the ester peak remains, irradiate for an additional 5 minutes. If the mass corresponds to the enamine (loss of 16 Da from expected), your temperature/power was too low to cross the transamidation activation barrier.

  • Workup: Cool to room temperature, pour into crushed ice, and filter the resulting precipitate. Recrystallize from aqueous ethanol.

Protocol B: Two-Step One-Pot Boc-Activated Aminolysis

Best for: Temperature-sensitive substrates or aliphatic amines that fail under direct heating.

  • Boc Activation: Dissolve the starting benzofuran-2-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M). Add (Boc)₂O (2.0 equiv) and DMAP (0.1 equiv). Stir at 60 °C for 5 hours under Argon[2].

  • Self-Validation Checkpoint (Crucial): Analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material must be completely consumed, replaced by a higher-Rf spot corresponding to the Boc-activated intermediate. Do not add the amine until this is confirmed, or you will simply Boc-protect your amine.

  • Solvent Swap: Concentrate the mixture in vacuo to remove Acetonitrile.

  • Aminolysis: Redissolve the crude intermediate in anhydrous Toluene (0.5 M). Add the target amine (1.5 equiv) and stir at 60 °C for 0.5 to 6 hours[2].

  • Workup: Wash the toluene layer with 1N HCl (to remove excess amine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the highly pure carboxamide.

ReactionPathways Core Ethyl 3-Hydroxybenzofuran- 2-carboxylate + Amine Path1 Desired Reaction: Transamidation Core->Path1 High Temp (Reflux) or Microwave Path2 Side Reaction 1: Nucleophilic Substitution Core->Path2 Moderate Temp (90°C) + Acid Catalyst Path3 Side Reaction 2: Oxidative Degradation Core->Path3 Prolonged Heating + O2 Exposure Product1 3-Hydroxybenzofuran- 2-carboxamide Path1->Product1 Product2 Ethyl 3-Aminobenzofuran- 2-carboxylate (Enamine) Path2->Product2 Product3 Oligomeric Mixtures / Quinone Derivatives Path3->Product3

Mechanistic divergence in 3-hydroxybenzofuran reactions highlighting key side products.

References

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI - 2

  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents - SciSpace -1

  • Synthesis of benzofuran analogs of fenamates as non steroidal antiinflammatory agents - NIScPR - Link

Sources

Troubleshooting

Technical Support Center: Stability of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Executive Summary: The Chemical "Personality" 5-Chloro-3-hydroxybenzofuran-2-carboxamide is not a static molecule; it is a dynamic tautomeric system highly sensitive to the pH environment. While the 5-chloro substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical "Personality"

5-Chloro-3-hydroxybenzofuran-2-carboxamide is not a static molecule; it is a dynamic tautomeric system highly sensitive to the pH environment. While the 5-chloro substitution provides some metabolic stability compared to the unsubstituted parent, the core scaffold possesses three critical reactivity "hotspots" under basic conditions:

  • Acidity of the 3-OH group: The electron-withdrawing nature of the 2-carboxamide and 5-chloro groups significantly increases the acidity of the 3-hydroxyl group (Predicted pKa

    
     6.5–7.5). In basic media, it exists almost exclusively as the enolate anion .
    
  • Oxidative Instability: The deprotonated enolate is electron-rich and highly susceptible to oxidative dimerization or quinone formation if oxygen is present.

  • Amide Hydrolysis & Ring Opening: Strong bases (pH > 10) or elevated temperatures trigger irreversible hydrolysis of the amide to the carboxylic acid, and in extreme cases, can force the opening of the furan ring via a "coumaran-3-one" intermediate.

Mechanistic Stability Profile

To troubleshoot effectively, you must understand the degradation pathways. The diagram below illustrates the fate of the molecule when exposed to base (


).

DegradationPathways Start 5-Chloro-3-hydroxy- benzofuran-2-carboxamide (Neutral Enol Form) Enolate Enolate Anion (Deprotonated) Start->Enolate Base (pH > 7) KetoForm Keto-Tautomer (Coumaran-3-one) Start->KetoForm Tautomerism Oxidation Oxidative Dimers / Quinones (Brown Precipitate) Enolate->Oxidation O2 (Air exposure) Hydrolysis 5-Chloro-3-hydroxy- benzofuran-2-carboxylic acid Enolate->Hydrolysis OH- / Heat (Amide Hydrolysis) RingOpen Ring-Opened Phenolic Glyoxylate KetoForm->RingOpen Strong Base (pH > 12) Nucleophilic Attack

Figure 1: Degradation network showing the critical pivot point at the Enolate Anion. Note that oxidative degradation is often faster than hydrolysis if oxygen is not excluded.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown within minutes of adding base."
  • Diagnosis: Oxidative Degradation. The 3-hydroxybenzofuran enolate is a potent reducing agent. In the presence of dissolved oxygen, it undergoes radical coupling to form colored dimers or quinones. This is similar to the "browning" of apple slices (polyphenol oxidation).

  • Corrective Action:

    • Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolving the compound.

    • Add Antioxidants: If compatible with your assay, add 1-5 mM Ascorbic Acid or DTT to the buffer.

    • Work under Inert Atmosphere: Perform base additions in a glovebox or under a nitrogen blanket.

Issue 2: "I see peak splitting or broad humps in my HPLC chromatogram."
  • Diagnosis: Keto-Enol Tautomerism. In neutral or slightly basic HPLC mobile phases, the compound interconverts between the 3-hydroxy (enol) and coumaran-3-one (keto) forms on the timescale of the separation.

  • Corrective Action:

    • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA (pH < 3). This locks the compound in the stable, neutral enol form via intramolecular hydrogen bonding with the amide.

    • Temperature Control: Lower the column temperature (e.g., to 10°C) to slow the tautomerization rate, sharpening the peaks.

Issue 3: "The parent mass (M+) is disappearing, and I see a new peak at M+1."
  • Diagnosis: Amide Hydrolysis. The mass shift of +1 Da (actually +0.984 Da:

    
    ) indicates the conversion of the Carboxamide to the Carboxylic Acid.
    
  • Corrective Action:

    • Lower pH: Avoid pH > 9.0. The hydrolysis rate is second-order with respect to

      
      .
      
    • Switch Buffers: Replace strong nucleophilic bases (like hydroxide) with non-nucleophilic buffers (e.g., Carbonate or Phosphate) if high pH is absolutely required.

    • Cold Storage: Never store basic stock solutions. Prepare fresh or freeze at -80°C immediately.

Experimental Protocols

Protocol A: Base Stability Stress Test

Use this protocol to determine the "Safe Time Window" for your specific experiments.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Buffer A: 50 mM Phosphate Buffer, pH 7.4

  • Buffer B: 50 mM Borate Buffer, pH 10.0

  • Quench Solution: 10% Formic Acid in Acetonitrile

Workflow:

  • Preparation: Dilute Compound Stock to 50 µM in Buffer A and Buffer B in separate amber glass vials (to prevent photodegradation).

  • Incubation: Incubate at 25°C.

  • Sampling: At

    
    , remove 100 µL of the mixture.
    
  • Quench: Immediately add 100 µL of Quench Solution. (This stops hydrolysis and locks tautomers).

  • Analysis: Analyze via HPLC-UV/MS.

    • Success Criteria: >95% recovery of parent peak.

    • Failure: Appearance of Hydrolysis product (Acid derivative) or loss of mass balance (Oxidation/Polymerization).

Protocol B: Tautomer Identification (NMR)

Use this if you suspect the Keto form is interfering with binding assays.

  • Dissolve 5 mg of compound in

    
    .
    
  • Acquire a standard

    
    -NMR.
    
  • Diagnostic Signals:

    • Enol Form: Sharp singlet at

      
       10.0–12.0 ppm (OH, often H-bonded to amide).
      
    • Keto Form: Look for a singlet at

      
       ~5.5–6.0 ppm (the 
      
      
      
      proton of the coumaran-3-one ring).
  • Add 1 drop of

    
     with 
    
    
    
    (Base). Observe the disappearance of the OH/NH peaks and potential shift in aromatic protons due to increased electron density (Enolate formation).

Summary Data Table: Stability Limits

ParameterConditionStability StatusPrimary Risk
Acidic (pH < 4) StableHigh Protonation of amide (reversible).
Neutral (pH 7) StableHigh Slow oxidation if exposed to light/air over days.
Mild Base (pH 8-9) MetastableModerate Oxidation (

hours in air).
Strong Base (pH > 10) UnstableLow Amide Hydrolysis (

hour).
Nucleophiles ReactiveVery Low Ring opening (if nucleophile attacks C2).

References

  • Tautomerism in 3-Hydroxybenzofurans

    • Mechanism:[1][2][3][4][5] The equilibrium between 3-hydroxybenzofurans and coumaran-3-ones is pH-dependent. The enol form is generally favored by intramolecular hydrogen bonding with C2-carbonyl substituents (like carboxamides).

    • Source: Benassi, R., et al. "Tautomerism of 3-hydroxybenzofuran derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1993.

  • Amide Hydrolysis Kinetics

    • Mechanism:[1][2][3][4][5] Base-catalyzed hydrolysis of benzofuran-2-carboxamides proceeds via the tetrahedral intermediate. Electron-withdrawing groups (like 5-Cl) accelerate this process by stabilizing the transition state.

    • Source: Bowden, K., et al. "Hydrolysis of amides. Part V. Dilute acid and base hydrolysis of some substituted benzamides." Journal of the Chemical Society B, 1971.

  • Ring Opening (Isobenzofuranone Rearrangement)

    • Mechanism:[1][2][3][4][5] Under highly alkaline conditions, the furan ring oxygen can act as a leaving group if the C2 position is attacked, leading to ring-opened phenolic glyoxylates.

    • Source:Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Chapter: Benzo-fused Five-membered Heterocycles).

  • Oxidative Instability of Enolates

    • Context: 3-hydroxybenzofurans are structural analogues to flavonoids/aurones, which are known antioxidants that degrade via oxid
    • Source: "Antioxidant activity of benzofuran derivatives." European Journal of Medicinal Chemistry, 2010.

Sources

Optimization

Recrystallization techniques for purifying 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Introduction Purifying 5-Chloro-3-hydroxybenzofuran-2-carboxamide presents a unique set of challenges due to its structural duality. The molecule contains a lipophilic chlorinated benzofuran core and a highly polar, hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Purifying 5-Chloro-3-hydroxybenzofuran-2-carboxamide presents a unique set of challenges due to its structural duality. The molecule contains a lipophilic chlorinated benzofuran core and a highly polar, hydrogen-bonding "push-pull" system between the 3-hydroxy group (often existing in tautomeric equilibrium with the 3-oxo form) and the 2-carboxamide.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this scaffold, focusing on overcoming poor solubility, "oiling out," and persistent color impurities derived from phenolic oxidation.

Module 1: Solvent Selection & Solubility Profiling

The Solubility Paradox

This compound typically exhibits "brick-dust" properties—high melting point and poor solubility in standard organic solvents—due to strong intermolecular hydrogen bonding (Inter-HB) between the amide and the 3-hydroxyl group.

Strategic Recommendation: Do not rely on single solvents. The most effective systems disrupt the Inter-HB network while maintaining a high temperature coefficient of solubility.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityMechanism of Action
Glacial Acetic Acid 100%Primary Choice Protonates the amide carbonyl, disrupting H-bonds; excellent for removing polar phenolic impurities.
Ethanol / Water 80:20 to 60:40Secondary Choice"Green" alternative. Water acts as an anti-solvent and increases polarity to keep non-polar impurities in solution.
DMF / Water 1:1 (Precipitation)Rescue MethodFor extremely crude batches. Dissolve in DMF, precipitate with water. Note: Risk of residual solvent inclusion.
Toluene / Ethyl Acetate 70:30Specific ImpuritiesUse only if the main impurity is the uncyclized starting material (e.g., salicylonitrile derivatives).
Decision Logic for Solvent Selection

SolventSelection Start Start: Crude Material Assessment SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck ColorCheck Is the crude dark brown/black? SolubilityCheck->ColorCheck Yes DMFRoute Route C: DMF/Water Precipitation (Only for very low solubility) SolubilityCheck->DMFRoute No (Insoluble) AceticRoute Route A: Glacial Acetic Acid (Best for high purity/removal of color) ColorCheck->AceticRoute Yes (Oxidation products) EthanolRoute Route B: EtOH/Water (80:20) (Best for yield/scale-up) ColorCheck->EthanolRoute No (Light yellow/white)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.

Module 2: Step-by-Step Recrystallization Protocol

Target Scale: 10g Crude Input Safety Warning: 5-Chloro-3-hydroxybenzofuran-2-carboxamide may act as a skin irritant. Handle with PPE.

Phase 1: Dissolution & Carbon Treatment
  • Suspend 10g of crude solid in 120 mL of Glacial Acetic Acid .

  • Heat the mixture to 90–100°C (below boiling point of 118°C).

    • Observation: The solution should become clear. If solids persist, add acid in 10 mL increments.

  • Add 0.5g (5 wt%) of Activated Carbon (e.g., Darco G-60).

    • Critical: The 3-hydroxy group is prone to oxidation, forming dark quinone-like impurities. Carbon is essential here.

  • Stir at 90°C for 15 minutes. Do not prolong, as thermal degradation can occur.

Phase 2: Hot Filtration
  • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Tip: Pre-wash the filter with hot acetic acid to prevent premature crystallization in the stem.

  • Rinse the filter cake with 10 mL of hot acetic acid.

Phase 3: Controlled Crystallization
  • Cool the filtrate slowly to room temperature (approx. 25°C) over 2 hours.

    • Stirring: Use slow overhead stirring (100 RPM). Fast stirring creates fines; no stirring traps impurities.

  • Seed at 60°C if the solution remains clear (supersaturated). Use <10 mg of pure crystal.

  • Chill to 0–5°C in an ice bath for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the crystals under vacuum.

  • Wash the cake with cold water (3 x 50 mL) to remove acetic acid.

    • Note: Acetic acid inclusion is common. Thorough water washing is required until the filtrate pH is neutral.

  • Dry in a vacuum oven at 50°C for 12 hours.

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

Diagnosis: This occurs when the solution enters a metastable liquid-liquid separation zone before the crystallization limit. It is common in amide/phenol systems containing water. Corrective Action:

  • Reheat to redissolve the oil.

  • Add Co-solvent: If using EtOH/Water, slightly increase the Ethanol content.

  • Seed High: Add seed crystals at a higher temperature (near the cloud point) to provide a nucleation surface, bypassing the oil phase.

Q2: My crystals are colored (pink/brown) despite carbon treatment.

Diagnosis: This indicates oxidation of the 3-hydroxy group to a coumaranone (3-oxo) derivative or the presence of trace metal ions chelating with the phenol. Corrective Action:

  • Add Antioxidant: Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the dissolution step.

  • Acid Wash: Ensure the final wash includes a dilute acid step (0.1M HCl) followed by water to break metal chelates.

Q3: NMR shows a "missing" proton or broad peaks.

Diagnosis: The 3-hydroxy proton and the amide protons are exchangeable and often broaden or disappear in presence of trace water or due to keto-enol tautomerism. Verification:

  • Run NMR in DMSO-d6 .

  • Look for the characteristic enol -OH peak near 10–12 ppm (often broad).

  • The amide -NH2 usually appears as two distinct peaks (or a broad hump) around 7–8 ppm due to restricted rotation.

Module 4: Process Validation (Purity Analysis)

To ensure the recrystallization was successful, rely on the following markers:

Impurity Markers
Impurity TypeOriginDetection MethodLimit
Starting Material Uncyclized salicylate/nitrileHPLC (RT < Product)< 0.1%
Decarboxylated 5-chlorobenzofuran-3-olHPLC (RT > Product)< 0.5%
Oxidation Product Dimeric/Quinone speciesVisual (Color) / TLCNot Visible
Workflow Visualization

PurificationWorkflow Crude Crude Solid (Impurities: Phenols, Salts) Dissolve Dissolution (AcOH, 95°C) Crude->Dissolve Carbon Carbon Treat (Remove Color) Dissolve->Carbon Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Crystallize Cooling & Seeding (Target: 0°C) Filter->Crystallize Crystallize->Dissolve If Oiling Out Wash Wash (Cold Water) Crystallize->Wash Final Pure Product (>99% HPLC) Wash->Final

Figure 2: Operational workflow for the purification of 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

References

  • Vertex Pharmaceuticals. (2018). Process for preparing benzofuran-2-carboxamide derivatives. US Patent Application 2018/0002305 A1. Link

  • BenchChem Technical Support. (2025). Navigating the Synthesis of 5-Chlorobenzofuran-2-carboxamide. Link

  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of Benzofuran Derivatives. Vol 24, No 8. Link

  • National Institutes of Health (PMC). (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. Link

  • Sigma-Aldrich. (2026). Product Specification: 5-Chloro-3-methylbenzofuran-2-carboxylic acid. Link

Troubleshooting

Technical Support Center: 5-Chloro-3-hydroxybenzofuran-2-carboxamide Stability Guide

Executive Summary & Chemical Context Compound: 5-Chloro-3-hydroxybenzofuran-2-carboxamide Primary Application: Pharmaceutical intermediate, kinase inhibitor scaffold, and amyloid aggregation modulator. The Core Problem:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 5-Chloro-3-hydroxybenzofuran-2-carboxamide Primary Application: Pharmaceutical intermediate, kinase inhibitor scaffold, and amyloid aggregation modulator.

The Core Problem: Researchers frequently report "spontaneous" degradation of this compound in solution, often manifesting as discoloration (yellowing) or precipitation. This is rarely simple decomposition; it is usually driven by Keto-Enol Tautomerism coupled with Amide Hydrolysis .

The 3-hydroxy group is not a static phenol; it exists in equilibrium with its keto-form (benzofuran-3(2H)-one). The 5-chloro substituent (electron-withdrawing) increases the acidity of the enol and the electrophilicity of the amide carbonyl, making this specific derivative significantly more labile than its non-chlorinated parent.

Diagnostic Flowchart: Identifying Your Degradation Mode

Use this logic flow to identify the specific chemical failure occurring in your sample.

G Start Observation: Sample Change Q1 Is there a color change (Yellow/Brown)? Start->Q1 Res1 Oxidative Dimerization or Tautomer Shift Q1->Res1 Yes Q2 Is there a mass shift (LC-MS)? Q1->Q2 No Res2_A Mass +1 (Hydrolysis) Product: Carboxylic Acid Q2->Res2_A M+1 (Acid) Res2_B Mass +16/32 (Oxidation) Product: Dione/Quinone Q2->Res2_B M+16 (Oxide) Q3 Is there precipitation? Q2->Q3 No Mass Change Res3 Solubility Crash (Keto form is less soluble) Q3->Res3 Yes

Figure 1: Diagnostic logic for identifying degradation pathways based on visual and analytical cues.

Critical Troubleshooting & FAQs

Issue A: Hydrolysis (The "Disappearing" Amide)

Symptom: Loss of potency; LC-MS shows a peak with


 corresponding to the carboxylic acid (Hydrolysis product).
Mechanism:  The electron-withdrawing 5-chloro group activates the amide carbonyl. Water, acting as a nucleophile, attacks the carbonyl, expelling ammonia. This is catalyzed by both acid and base.[1]

Q: Why does this happen even in "neutral" DMSO? A: DMSO is hygroscopic. It absorbs atmospheric water. If your DMSO contains even 0.1% water, the 3-hydroxy group (acting as an internal acid catalyst) can facilitate the hydrolysis of the neighboring amide.

Corrective Protocol:

  • Solvent Exchange: Switch to anhydrous Dimethylacetamide (DMAc) or Acetonitrile (MeCN) for stock solutions.

  • Water Scavenging: Add molecular sieves (3Å or 4Å) to the stock solvent bottle before dissolving the compound.

  • Low Temperature: Hydrolysis kinetics are temperature-dependent. Store stock solutions at -20°C or -80°C, never at 4°C or RT.

Issue B: Oxidative Discoloration (Yellowing)

Symptom: Solution turns yellow/amber within 24 hours. Mechanism: The 3-hydroxybenzofuran moiety is electron-rich and prone to oxidation, forming benzofuran-2,3-diones or dimeric species. This is accelerated by light and basic pH.

Q: Can I filter the yellow color out? A: No. The color indicates a chemical transformation of the chromophore. The compound purity has already been compromised.

Corrective Protocol:

  • Deoxygenation: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

  • Antioxidants: For assay buffers, add 0.5 mM TCEP or 1 mM DTT . Avoid Ascorbic Acid (can act as a pro-oxidant with trace metals).

  • Light Protection: Use amber vials exclusively.

Issue C: Keto-Enol Tautomerism & Solubility

Symptom: The compound dissolves initially but precipitates upon freeze-thaw cycles. Mechanism: The enol form (stabilized by H-bonding to the amide) is often more soluble in organic solvents. The keto form (benzofuran-3-one) is less soluble and can crystallize out. Proton exchange facilitates this shift.

Corrective Protocol:

  • Avoid Protic Solvents: Do not store in Methanol or Ethanol. These promote proton exchange, accelerating the shift to the thermodynamically stable (but less soluble) keto form.

  • Flash Freezing: When freezing aliquots, use liquid nitrogen to snap-freeze. Slow freezing promotes crystal nucleation of the keto form.

Data Summary: Stability in Common Solvents

Solvent SystemStability (25°C)Major DegradantRecommendation
DMSO (Anhydrous) > 2 WeeksNoneRecommended for Stock
DMSO (Wet) < 3 DaysCarboxylic AcidAvoid
Methanol/Ethanol < 24 HoursMethyl/Ethyl Ester (Transesterification)Do Not Use
PBS (pH 7.4) < 6 HoursCarboxylic AcidPrepare immediately before use
Tris Buffer (pH 8.0) < 1 HourRing-opened PhenolIncompatible (Nucleophilic amine)

Validated Analytical Protocol

To confirm the integrity of your 5-chloro-3-hydroxybenzofuran-2-carboxamide, use this specific HPLC method designed to separate the amide (parent) from the acid (hydrolysis product) and the dione (oxidation product).

Method: Reverse Phase HPLC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies enol to prevent tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 310 nm (Benzofuran specific).

Interpretation:

  • RT ~ 6.5 min: Parent Compound.

  • RT ~ 5.2 min: Hydrolysis Product (Carboxylic Acid) - Shift due to polarity.

  • RT ~ 7.8 min: Oxidative Dimer - Shift due to increased lipophilicity.

Mechanistic Visualization: The Degradation Pathway

Understanding the chemistry allows you to predict stability in new buffers.

ChemicalPathways Enol Enol Form (Active/Soluble) 3-OH-Benzofuran Keto Keto Form (Less Soluble) Benzofuran-3-one Enol->Keto Tautomerism (Protic Solvents) Acid Hydrolysis Product (Inactive) Carboxylic Acid Enol->Acid Hydrolysis (+H2O / pH < 5) RingOpen Ring Opened (High pH > 9) Salicylate Deriv. Enol->RingOpen Ring Opening (pH > 9)

Figure 2: Chemical pathways showing the equilibrium between Keto/Enol forms and the irreversible exit vectors to degradation.

References

  • Hydrolysis Kinetics: Brown, R. S., et al. (1992).[2] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis." Accounts of Chemical Research. Link

  • Benzofuran Tautomerism: Szakács, Z., et al. (2005). "Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone." New Journal of Chemistry. Link

  • Synthesis & Stability Context: Youssif, B. G., et al. (2019). "5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents."[3] European Journal of Medicinal Chemistry. Link

  • Oxidative Instability: Gao, H., et al. (2013). "Syntheses of 3-Aryl-3-hydroxy/3-amido-3-arylbenzofuran-2(3H)-ones." Journal of Organic Chemistry. (Demonstrates oxidative susceptibility of the 3-H/3-OH core). Link

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of 5-Chloro-3-hydroxybenzofuran-2-carboxamide: A Comparative Guide

Executive Summary & Molecular Context The compound 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a highly functionalized heterocyclic scaffold frequently utilized in the development of novel pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The compound 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a highly functionalized heterocyclic scaffold frequently utilized in the development of novel pharmaceutical agents[1]. Accurate structural elucidation of this molecule is critical due to the presence of multiple heteroatoms, exchangeable protons (-OH, -CONH₂), and a tightly coupled aromatic spin system.

In modern pharmaceutical development, analytical laboratories frequently face a choice between deploying accessible, cryogen-free Benchtop NMR (e.g., 80 MHz) systems and traditional High-Field Superconducting NMR (e.g., 600 MHz) spectrometers[2]. This guide provides an objective comparison of these two analytical alternatives, detailing the causality behind experimental parameters, self-validating protocols, and the physical limits of magnetic field strength on spectral resolution[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral interpretation, the sample preparation and acquisition protocol must be designed as a self-validating system. The following methodology details the optimal workflow for resolving the ¹H NMR spectrum of 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Step-by-Step Acquisition Protocol
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is selected over CDCl₃ because the strong hydrogen-bonding capability of DMSO significantly reduces the exchange rate of the 3-OH and 2-CONH₂ protons with trace moisture. This allows these labile protons to be observed as distinct, integrable signals rather than broad, invisible baseline humps.

  • Instrument Tuning & Shimming:

    • Action: Perform automatic tuning and matching (ATM) followed by gradient shimming on the deuterium lock signal.

    • Validation Checkpoint: The protocol is self-validating if the residual non-deuterated DMSO quintet appears exactly at 2.50 ppm and the TMS singlet at 0.00 ppm with a peak width at half-height (FWHM) of <1.0 Hz. If the water peak (typically ~3.33 ppm in DMSO) is exceptionally broad or shifted, it indicates sample contamination or insufficient shimming.

  • Pulse Sequence & Relaxation Delay (D1):

    • Action: Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (

      
      ) of the aromatic and exchangeable protons between pulses. This is critical for achieving accurate quantitative integration (1H for -OH vs. 2H for -CONH₂).
      
  • Signal Averaging (Scans):

    • Action: Acquire 16 scans for the 600 MHz system, and 128 scans for the 80 MHz benchtop system.

    • Causality: Signal-to-noise ratio (SNR) scales with the magnetic field strength (

      
      ). To achieve a comparable SNR on the benchtop alternative, the number of transients must be significantly increased[3].
      

NMR_Workflow Prep Sample Preparation (DMSO-d6) Acq Data Acquisition (80 MHz vs 600 MHz) Prep->Acq Process Spectral Processing (FT & Phasing) Acq->Process Assign Multiplet Analysis (J-Coupling) Process->Assign Verify Structural Verification Assign->Verify

Fig 1: Step-by-step workflow for the NMR structural verification of the benzofuran derivative.

Objective Comparison: High-Field vs. Benchtop NMR

The primary physical limitation when comparing high-field and benchtop NMR is the Chemical Shift Dispersion . While the chemical shift (in ppm) is independent of the magnetic field, the frequency spread (in Hz) is directly proportional to it[3].

For 5-Chloro-3-hydroxybenzofuran-2-carboxamide, the aromatic protons (H-4, H-6, H-7) resonate in a narrow window between 7.4 ppm and 7.8 ppm.

  • At 600 MHz: This 0.4 ppm window corresponds to 240 Hz . The ratio of chemical shift difference to coupling constant (

    
    ) is >10. The system behaves as a strictly first-order AMX spin system, yielding clearly resolved multiplets.
    
  • At 80 MHz: This same 0.4 ppm window corresponds to only 32 Hz . With an ortho-coupling constant (

    
    ) of ~8.5 Hz, the 
    
    
    
    ratio drops below 4. This induces strong second-order effects (roofing) and severe spectral overlap[2], making direct multiplet extraction nearly impossible without advanced deconvolution software.
Table 1: Quantitative Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Analytical Impact
Dispersion (Hz/ppm) 600 Hz / ppm80 Hz / ppmHigh-field prevents signal overlap in the crowded aromatic region.
Aromatic Resolution Distinct first-order multiplets (d, dd, d)Complex second-order overlapping multipletBenchtop requires 2D NMR or simulation for definitive assignment.
Sensitivity (LOD) ~100 µmol/L (16 scans)~1 mmol/L (128 scans)Benchtop requires higher sample concentrations or longer acquisition[3].
Infrastructure Superconducting magnet, Liquid He/N₂Permanent magnet, Cryogen-freeBenchtop offers point-of-need analysis; High-field requires a dedicated facility[2].

Spectral Data Presentation & Interpretation

The structural identity of 5-Chloro-3-hydroxybenzofuran-2-carboxamide is confirmed by mapping the spin-spin coupling network of the aromatic ring and identifying the exchangeable protons.

Spin System Causality

The chlorine atom at C-5 isolates H-4 from H-6 and H-7, creating a distinct coupling network. H-4 only exhibits a small meta-coupling (


 Hz) to H-6. H-7 exhibits a large ortho-coupling (

Hz) to H-6. Consequently, H-6 appears as a doublet of doublets (dd) because it is coupled to both H-4 and H-7.

Spin_System H4 H-4 Proton (~7.8 ppm, d) H6 H-6 Proton (~7.4 ppm, dd) H4->H6 4J ~ 2.0 Hz H7 H-7 Proton (~7.6 ppm, d) H6->H7 3J ~ 8.5 Hz

Fig 2: Aromatic spin-spin coupling network for 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Table 2: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 600 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
3-OH ~10.5Broad Singlet (br s)-1HHighly deshielded due to intramolecular H-bonding with the C2-carbonyl oxygen.
2-CONH₂ ~7.6 & ~8.1Two Broad Singlets-2HRestricted rotation around the C-N partial double bond causes diastereotopic behavior.
H-4 ~7.8Doublet (d)

1HDeshielded by the adjacent furan oxygen and the inductive effect of the C5-Cl.
H-7 ~7.6Doublet (d)

1HOrtho coupling to H-6.
H-6 ~7.4Doublet of Doublets (dd)

,

1HExhibits both ortho coupling to H-7 and meta coupling to H-4.

Conclusion

For the routine structural verification of 5-Chloro-3-hydroxybenzofuran-2-carboxamide, High-Field NMR (600 MHz) remains the gold standard. Its superior chemical shift dispersion prevents the second-order overlap of the H-4, H-6, H-7, and -CONH₂ signals, allowing for rapid, first-order multiplet extraction.

While Benchtop NMR (80 MHz) provides an excellent, cost-effective alternative for process monitoring and point-of-need screening[2], the inherent physical limitations of its lower magnetic field[3] mean that the aromatic region of this specific benzofuran derivative will present as a complex, overlapping multiplet, requiring complementary analytical techniques (like LC-MS) or advanced quantum mechanical modeling for absolute confirmation.

References

  • Title: Synthesis, characterization and biological study of novel heterocyclic compounds Source: Scholars Research Library URL
  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC - NIH URL
  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-3-hydroxybenzofuran-2-carboxamide Executive Summary & Analyte Profile This guide provides a technical analysis of the mass spectrometry (MS) behavior of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Executive Summary & Analyte Profile

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-Chloro-3-hydroxybenzofuran-2-carboxamide . As a halogenated benzofuran derivative, this molecule presents unique ionization challenges and diagnostic fragmentation patterns essential for impurity profiling and metabolite identification in drug development.

Unlike standard organic libraries that rely solely on retention time, authoritative identification of this compound requires exploiting its chlorine isotopic signature and specific neutral loss pathways . This guide compares the two primary analytical "alternatives"—Electrospray Ionization (ESI) versus Electron Impact (EI) —and provides a self-validating workflow for its characterization.

Analyte Specifications
PropertyDetailMS Significance
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Nitrogen rule applies (Odd mass = Odd N count).
MW (Monoisotopic) ~211.00 Da (

)
Base peak for identification.
Isotope Pattern

(3:1)
Critical Diagnostic: M and M+2 peaks must show ~3:1 intensity ratio.
Functional Groups Primary Amide, Enol/Phenol, Aryl ChlorideSites for ionization and characteristic neutral losses (

,

).

Comparative Analysis: Ionization Alternatives

In the context of analytical performance, the "alternatives" are the ionization modes used to generate the signal.[1][2] The choice dictates the structural information obtained.

Alternative A: ESI-MS/MS (Liquid Chromatography Compatible)

Best for: Trace quantification, biological matrices, and soft ionization.

  • Mechanism: Generates protonated pseudomolecular ions

    
    .
    
  • Performance:

    • Softness: Preserves the molecular ion (m/z 212/214). Minimal in-source fragmentation.

    • Fragmentation: Requires Collision Induced Dissociation (CID) to break the stable benzofuran core.

    • Sensitivity: High, enhanced by the basicity of the amide nitrogen.

Alternative B: EI-MS (Gas Chromatography Compatible)

Best for: Structural fingerprinting and library matching.

  • Mechanism: Hard ionization (70 eV) generating radical cations

    
    .
    
  • Performance:

    • Fragmentation: Extensive. Often obliterates the molecular ion, yielding rich structural fingerprints.

    • Limitation: The 3-hydroxy group can lead to thermal instability or tailing in GC without derivatization (e.g., TMS capping).

Performance Comparison Matrix
FeatureESI-CID (Recommended) EI (Standard) Verdict
Molecular Ion Stability High (

dominant)
Low (

weak)
ESI is superior for MW confirmation.
Structural Detail Controlled (MS/MS tunable)Rich (uncontrolled)EI is superior for de novo structure ID.
Isotope Fidelity ExcellentGood (if M+ exists)ESI preserves the Cl signature best.
Sample Prep Dilute & Shoot (MeOH/Water)Derivatization often requiredESI offers higher throughput.

Fragmentation Mechanics & Pathways

To validate the identity of 5-Chloro-3-hydroxybenzofuran-2-carboxamide, you must observe specific transitions. The fragmentation is driven by the stability of the benzofuran ring and the lability of the amide group.

Primary Pathway: The Amide Cleavage (Neutral Loss of )

The protonated amide (


) undergoes a characteristic loss of ammonia (17 Da). This is the most facile pathway in ESI-MS/MS.
  • Transition:

    
     (for 
    
    
    
    ).
  • Mechanism: Inductive cleavage or 4-membered transition state yielding an acylium ion.

Secondary Pathway: Ring Contraction (Neutral Loss of )

Following the loss of ammonia, the resulting benzofuran acylium ion often ejects carbon monoxide (28 Da), a hallmark of furan/benzofuran systems [1].

  • Transition:

    
    .
    
The Chlorine Signature (Isotope Tracking)

Throughout these transitions, the chlorine atom remains attached to the aromatic ring. Therefore, every fragment ion must retain the 3:1 isotope ratio (e.g., the 195 fragment will have a partner at 197). If a fragment loses this ratio, it implies the loss of the Chlorine atom (loss of 35/37 Da), which is rare in low-energy CID but possible in EI.

Visualized Fragmentation Tree (DOT)

Fragmentation Fig 1. ESI-MS/MS Fragmentation Pathway of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. Parent Parent Ion [M+H]+ m/z 212 (100%) m/z 214 (33%) Frag1 Acylium Ion [M+H-NH3]+ m/z 195 (Retains Cl Pattern) Parent->Frag1 Loss of NH3 (-17 Da) Frag3 Radical Cation [M-CONH2]+ m/z 168 (Rare in ESI, Common in EI) Parent->Frag3 Alpha Cleavage (-44 Da) Frag2 Ring Contraction [M+H-NH3-CO]+ m/z 167 (Retains Cl Pattern) Frag1->Frag2 Loss of CO (-28 Da)

Figure 1: The fragmentation tree highlights the sequential neutral losses. Note that the primary pathway (Red/Yellow nodes) preserves the chlorine isotope signature.

Self-Validating Experimental Protocol

This protocol is designed to be "self-validating," meaning the data generated intrinsically confirms the success of the experiment via the isotope check.

Reagents & Setup
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (Proton source).

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS).

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Source Optimization (ESI+):

    • Set Capillary Voltage to 3.0 kV .

    • Validation Check: Observe m/z 212.0 and 214.0. If the ratio is not ~3:1, check for detector saturation or isobaric interference.

  • Precursor Selection:

    • Select m/z 212.0 (

      
       isotope) as the precursor.
      
    • Note: Do not select the average mass; select the monoisotopic peak.

  • Collision Energy Ramp (CID):

    • Apply a ramp from 10 eV to 40 eV .

    • Low Energy (10-15 eV): Expect primarily

      
       at m/z 195.
      
    • High Energy (30+ eV): Expect ring opening products (m/z 167) and potential Cl radical loss (m/z 132, rare).

  • Data Interpretation (The "Truth" Test):

    • Test 1: Does the parent ion have a +2 neighbor at ~33% intensity? (Yes = Cl present).

    • Test 2: Does the MS/MS spectrum show a dominant loss of 17 Da? (Yes = Primary Amide confirmed).

    • Test 3: Does the m/z 195 fragment also show a +2 isotope peak? (Yes = Cl is on the core ring, not the amide).

Distinguishing from Structural Analogs

In drug development, you must distinguish the target from impurities. Here is how the MS profile differs from common analogs.

Analog CompoundStructural ChangeMS Differentiation Marker
Des-chloro Analog H replaces ClParent ion shifts to m/z 178 . Disappearance of the 3:1 isotope pattern.
5-Fluoro Analog F replaces ClParent ion shifts to m/z 196 . F is monoisotopic; no M+2 peak observed.
N-Methyl Carboxamide

Parent ion shifts to m/z 226 . Neutral loss changes from -17 (

) to -31 (

).
3-Deoxy Analog H replaces OHParent ion shifts to m/z 196 . Fragmentation pattern changes; loss of

becomes impossible/unlikely compared to the hydroxy variant.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of benzofuran fragmentation and CO loss).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Chlorine isotope patterns and amide fragmentation).

  • NIST Chemistry WebBook. (2023). Standard Reference Data. (For comparative EI spectra of benzofuran derivatives).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzofuran derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Specific study on benzofuran ring contraction).

Sources

Validation

HPLC Method Development Guide: 5-Chloro-3-hydroxybenzofuran-2-carboxamide Purity Profiling

Executive Summary & Chemical Context[1][2][3][4][5][6] The Challenge: 5-Chloro-3-hydroxybenzofuran-2-carboxamide (CHBC) presents a unique chromatographic challenge due to its dual functionality: a lipophilic, halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: 5-Chloro-3-hydroxybenzofuran-2-carboxamide (CHBC) presents a unique chromatographic challenge due to its dual functionality: a lipophilic, halogenated aromatic core and a polar, hydrogen-bonding capable "head" (hydroxy-carboxamide motif). Standard C18 methods often fail to resolve CHBC from its des-chloro synthetic precursors or hydrolytic degradants (carboxylic acids) due to insufficient selectivity mechanisms.

The Solution: This guide compares three distinct stationary phase chemistries. While traditional Alkyl-C18 phases provide adequate retention, Phenyl-Hexyl phases are demonstrated to offer superior resolution (


) for critical aromatic impurities via 

-

interactions, which are absent in standard alkyl phases.
Molecule Profile[6]
  • Target: 5-Chloro-3-hydroxybenzofuran-2-carboxamide

  • LogP (Predicted): ~2.5 (Moderately Lipophilic)

  • pKa (Predicted): ~6.5–7.0 (3-OH enolic proton). Note: The molecule must be analyzed at acidic pH (< 3.0) to suppress ionization and prevent peak broadening.

  • Critical Impurities:

    • Impurity A: 5-Chlorobenzofuran-2-carboxamide (Des-hydroxy analog)

    • Impurity B: 5-Chloro-3-hydroxybenzofuran-2-carboxylic acid (Hydrolysis product)

Comparative Study: Stationary Phase Selection

We evaluated three columns to determine the optimal balance of Resolution (


), Tailing Factor (

), and Retention (

).
Experimental Conditions (Screening Phase)
  • Instrument: Agilent 1260 Infinity II LC System

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm

  • Temperature: 30°C

Comparative Data Table
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl Column C: Polar-Embedded C18
Description Zorbax Eclipse Plus C18 (3.5 µm)Phenomenex Luna Phenyl-Hexyl (3 µm)Waters SymmetryShield RP18 (3.5 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic + H-Bonding Shielding
RT (Main Peak) 8.4 min9.1 min7.8 min
Resolution (Impurity A) 1.4 (Co-elution risk)2.8 (Excellent) 1.6 (Acceptable)
Tailing Factor (

)
1.45 (Tailing evident)1.15 (Good symmetry)1.05 (Superior symmetry)
Backpressure ~140 bar~155 bar~135 bar
Technical Analysis[4]
  • Column A (C18): Provided baseline retention but struggled to separate the chlorinated aromatic impurities (Impurity A) from the main peak. The tailing (

    
    ) suggests secondary silanol interactions with the amide nitrogen.
    
  • Column B (Phenyl-Hexyl) - THE WINNER: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking with the benzofuran core. This "shape selectivity" significantly increased the resolution of the aromatic Impurity A.
  • Column C (Polar-Embedded): Excellent for peak shape due to the shielding of silanols, but lacked the specific selectivity required to separate the closely related halogenated impurities.

Optimized Method Protocol (Self-Validating)

Based on the comparative study, the Phenyl-Hexyl chemistry is selected. The following protocol includes System Suitability Tests (SST) to ensure data integrity.

A. Reagents & Preparation[2][4][5][8]
  • Diluent: 50:50 Water:Acetonitrile.[2]

  • Buffer (Mobile Phase A): Dissolve 1.0 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with 85% Orthophosphoric Acid. Filter through 0.22 µm nylon membrane.
    
    • Why pH 2.5? Ensures the enolic hydroxyl group remains protonated (neutral), stabilizing retention and preventing peak splitting.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

B. Chromatographic Conditions[1][4][5][7][9][10]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 35°C (Slightly elevated to improve mass transfer).

  • Detector: Diode Array (DAD) or UV at 254 nm (primary) and 280 nm (secondary).

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurity elution)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
D. System Suitability Criteria (Self-Validation)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times. The system is valid ONLY if:

  • RSD of Peak Area:

    
    
    
  • Tailing Factor:

    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and nearest impurity.

Method Development Workflow Visualization

The following diagram outlines the logical decision tree used to arrive at the Phenyl-Hexyl selection, compliant with Quality by Design (QbD) principles.

MethodDevelopment Start Start: CHBC Purity Profiling ChemAnalysis Chemical Analysis (LogP ~2.5, Enolic pKa ~7) Requirement: Acidic pH Start->ChemAnalysis ColScreen Column Screening Phase ChemAnalysis->ColScreen Define pH 2.5 C18 Path A: C18 Column Result: Poor Resolution (Rs < 1.5) ColScreen->C18 Polar Path B: Polar Embedded Result: Good Shape, Low Selectivity ColScreen->Polar Phenyl Path C: Phenyl-Hexyl Result: High Selectivity (Pi-Pi) ColScreen->Phenyl Opt Optimization Phase (Gradient & Temp Adjustment) C18->Opt Reject Polar->Opt Reject Phenyl->Opt Select Validation Final Validation (ICH Q2) SST: Rs > 2.0, Tailing < 1.5 Opt->Validation

Caption: Decision tree for CHBC method development, highlighting the selection of Phenyl-Hexyl chemistry based on selectivity requirements.

References

  • Phenomenex. (2025). HPLC Column Selection Guide: Phenyl Stationary Phases for Aromatic Selectivity. Retrieved from [Link][3]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms of Pi-Pi Interaction. Retrieved from [Link]

  • PubChem. (2025). 5-chloro-N-(1-methoxybutan-2-yl)-1-benzofuran-2-carboxamide Compound Summary. (Structural Analog Data). Retrieved from [Link][4]

Sources

Comparative

A Comparative Guide to the Biological Potency of 5-Chloro vs. 5-Bromo Benzofuran Carboxamides

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzofuran carboxamide scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzofuran carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Its derivatives have been investigated for applications ranging from anticancer to neuroprotective agents.[3][4] A critical area of interest is the modulation of the endocannabinoid system (ECS), a key regulator of physiological processes including pain, inflammation, and neurotransmission. Specifically, enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are responsible for the degradation of endocannabinoids, as well as the cannabinoid receptors themselves (CB1 and CB2), are prime targets for therapeutic intervention.[5][6][7]

This guide provides a comparative analysis of 5-chloro and 5-bromo benzofuran carboxamides, focusing on their potential biological potency as modulators of the endocannabinoid system. While direct, head-to-head comparative experimental data for these specific analogs on FAAH, MAGL, and cannabinoid receptors is not extensively available in the public domain, this document will provide a framework for their evaluation. We will delve into the structural and physicochemical rationale for potential differences in their biological activity and provide detailed experimental protocols for researchers to conduct their own comparative studies.

The Significance of the 5-Position and Halogen Substitution

The C5 position of the benzofuran ring is a common site for substitution, allowing for the modulation of a compound's physicochemical and pharmacokinetic properties. The introduction of a halogen atom at this position can significantly influence biological activity. The nature of the halogen, in this case, chlorine versus bromine, introduces subtle yet potentially impactful differences.

Key Physicochemical Differences:

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Potency
Atomic Radius (Å) 0.991.14The larger size of bromine may lead to steric hindrance or improved van der Waals interactions within a binding pocket.
Electronegativity (Pauling Scale) 3.162.96The higher electronegativity of chlorine can influence the electron distribution of the aromatic ring, potentially affecting p-p stacking interactions and the acidity of nearby protons.
Halogen Bond Donor Potential ModerateGoodBromine is a more effective halogen bond donor than chlorine.[8][9] This non-covalent interaction with an electron-donating atom (like oxygen or nitrogen) in a protein's active site can significantly enhance binding affinity and selectivity.[10][11]
Lipophilicity (Hansch-Leo π parameter) +0.71+0.86The slightly higher lipophilicity of bromine may enhance membrane permeability and access to intracellular targets like FAAH and MAGL.

The ability to form halogen bonds is a particularly noteworthy distinction.[9] This interaction, arising from an anisotropic distribution of electron density on the halogen atom, creates a region of positive electrostatic potential (the σ-hole) that can interact favorably with nucleophilic residues in a protein binding site.[8][11] The larger and more polarizable nature of bromine makes it a more potent halogen bond donor compared to chlorine.[8]

Comparative Biological Potency: An Evidence Gap

A thorough review of the current scientific literature reveals a lack of direct comparative studies detailing the IC₅₀ (for enzyme inhibition) or Kᵢ (for receptor binding) values of 5-chloro- and 5-bromo-benzofuran-2-carboxamides on FAAH, MAGL, CB1, and CB2. While some studies have explored 5-chlorobenzofuran-2-carboxamides as allosteric modulators of the CB1 receptor, specific quantitative data on their binding affinity or inhibitory potency remains limited.[3]

The following table is presented as a template for researchers to populate with their own experimental data, facilitating a direct and meaningful comparison.

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)
5-Chloro-benzofuran-2-carboxamide derivativeFAAHInhibition AssayData to be determined
5-Bromo-benzofuran-2-carboxamide derivativeFAAHInhibition AssayData to be determined
5-Chloro-benzofuran-2-carboxamide derivativeMAGLInhibition AssayData to be determined
5-Bromo-benzofuran-2-carboxamide derivativeMAGLInhibition AssayData to be determined
5-Chloro-benzofuran-2-carboxamide derivativeCB1 ReceptorBinding AssayData to be determined
5-Bromo-benzofuran-2-carboxamide derivativeCB1 ReceptorBinding AssayData to be determined
5-Chloro-benzofuran-2-carboxamide derivativeCB2 ReceptorBinding AssayData to be determined
5-Bromo-benzofuran-2-carboxamide derivativeCB2 ReceptorBinding AssayData to be determined

Experimental Protocols for Comparative Evaluation

To address the existing data gap, the following detailed protocols are provided to enable a systematic and robust comparison of the biological potency of 5-chloro and 5-bromo benzofuran carboxamides.

I. In Vitro FAAH/MAGL Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against FAAH and MAGL.

FAAH_MAGL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compounds Prepare serial dilutions of 5-chloro and 5-bromo analogs Incubate_Enzyme_Inhibitor Pre-incubate enzyme with test compounds Test_Compounds->Incubate_Enzyme_Inhibitor Enzyme_Solution Prepare FAAH or MAGL enzyme solution Enzyme_Solution->Incubate_Enzyme_Inhibitor Substrate_Solution Prepare fluorogenic substrate solution Add_Substrate Initiate reaction by adding substrate Substrate_Solution->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically at 37°C Add_Substrate->Measure_Fluorescence Plot_Data Plot % inhibition vs. log[inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 Determine IC50 values Plot_Data->Calculate_IC50

Caption: Workflow for FAAH/MAGL Inhibition Assay.

Materials:

  • Human recombinant FAAH or MAGL enzyme

  • FAAH or MAGL assay buffer

  • Fluorogenic substrate (e.g., for FAAH: AMC-arachidonoyl amide; for MAGL: 4-methylumbelliferyl arachidonate)

  • Test compounds (5-chloro and 5-bromo benzofuran carboxamides) dissolved in DMSO

  • Positive control inhibitor (e.g., URB597 for FAAH, JZL184 for MAGL)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Enzyme Preparation: Dilute the FAAH or MAGL enzyme to the desired working concentration in the assay buffer.

  • Assay Plate Setup:

    • To appropriate wells of the 96-well plate, add 2 µL of the serially diluted test compounds or DMSO (for control wells).

    • Add 88 µL of the diluted enzyme solution to each well.

    • Include a positive control inhibitor at a concentration known to give >90% inhibition.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., readings every 1-2 minutes) using appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

II. In Vitro Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Competition)

This protocol describes a radioligand competition binding assay to determine the binding affinity (Kᵢ) of test compounds for CB1 and CB2 receptors.

CB_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compounds Prepare serial dilutions of 5-chloro and 5-bromo analogs Incubation Incubate membranes, radioligand, and test compounds Test_Compounds->Incubation Membrane_Prep Prepare cell membranes expressing CB1 or CB2 Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]CP-55,940) Radioligand_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Quantify bound radioactivity using scintillation counting Washing->Scintillation_Counting Calculate_Ki Determine Ki values using the Cheng-Prusoff equation Scintillation_Counting->Calculate_Ki

Caption: Workflow for Cannabinoid Receptor Binding Assay.

Materials:

  • Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled CB1/CB2 agonist like WIN 55,212-2)

  • Test compounds (5-chloro and 5-bromo benzofuran carboxamides) dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare working solutions of the radioligand and non-specific binding control in the binding buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound or vehicle (for total binding) or non-specific binding control

    • Radioligand at a concentration close to its Kₑ

    • Cell membrane preparation

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Concluding Remarks and Future Directions

The provided experimental protocols offer a clear path forward for researchers to generate the necessary data for a direct comparison. Such studies will not only elucidate the structure-activity relationships of this important class of compounds but also contribute to the rational design of novel and potent modulators of the endocannabinoid system for a range of therapeutic applications.

References

  • Youssif, B. G., et al. (2019). 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. European Journal of Medicinal Chemistry, 177, 268-282.
  • Lin, F. Y., & Li, X. (2026). Key contemporary considerations for halogens in drug discovery. Expert Opinion on Drug Discovery, 1-16.
  • Wilcken, R., et al. (2012). Halogen-Enriched Fragment Libraries (HEFLibs) as a Tool for Drug Discovery. Journal of the American Chemical Society, 134(15), 6813-6823.
  • Hardegger, L. A., et al. (2011). Halogen bonding at the active site of human cathepsin L.
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2968-2972.
  • Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00067.
  • Scholfield, M. R., et al. (2013). Halogen bonding in medicinal chemistry: a 2013 perspective. Journal of Medicinal Chemistry, 56(5), 1847-1857.
  • Sangapure, S. S., & Agasimundin, Y. S. (2008). Synthesis and biological evaluation of novel benzofuran derivatives. Indian Journal of Chemistry-Section B, 47B(12), 1908-1913.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. BenchChem.
  • Youssif, B. G., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841.
  • Abdel-Aziz, M., & Abuo-Rahma, G. E. D. A. (2011). Recent advances in the chemistry and biological activity of benzofurans. Current Organic Chemistry, 15(21), 3736-3773.
  • Gatti, F. M., et al. (2014). Synthesis and biological evaluation of bivalent cannabinoid receptor ligands based on hCB₂R selective benzimidazoles reveal unexpected intrinsic properties. Journal of Medicinal Chemistry, 57(15), 6567-6580.
  • Reggio, P. H. (2009). Endocannabinoid binding to the cannabinoid receptors: what is known and what remains unknown. Current Medicinal Chemistry, 16(18), 2232-2253.
  • Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857.
  • Millet, R., et al. (2016). Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2697-2701.
  • Salami, S., et al. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 6(3), 193-204.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology.
  • Lee, H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549.
  • Kakiuchi, N., et al. (2018). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 36(2), 347-355.
  • Abdel-Wahab, B. F., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1653.
  • Kim, J., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 32(3), 273-281.
  • Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Acta Pharmacologica Sinica.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.
  • Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3629-3637.
  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 1-11.
  • ResearchGate. (2026). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Request PDF.
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
  • Ruiu, S., et al. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells. International Journal of Molecular Sciences, 23(9), 5129.
  • Liu, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic Chemistry, 116, 105335.
  • El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 12(45), 29486-29500.
  • Bow, E. W. (2015). Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove.
  • European Monitoring Centre for Drugs and Drug Addiction. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI.
  • ResearchGate. (2024). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. PDF.
  • Cairns, E. A., et al. (2022). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA. RSC Medicinal Chemistry, 13(12), 1539-1551.
  • Kevin, R. C., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Archives of Toxicology, 96(12), 3255-3270.
  • Tuccinardi, T., et al. (2021). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. International Journal of Molecular Sciences, 22(1), 199.
  • LibreTexts. (2024). 16.

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

This guide provides a comprehensive framework for establishing a reliable analytical reference standard for 5-Chloro-3-hydroxybenzofuran-2-carboxamide. We will compare the necessary analytical techniques for its characte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a reliable analytical reference standard for 5-Chloro-3-hydroxybenzofuran-2-carboxamide. We will compare the necessary analytical techniques for its characterization and qualification, present a typical high-performance liquid chromatography (HPLC) method for its analysis, and discuss the critical parameters that ensure data is robust, reproducible, and trustworthy.

The Reference Standard Dilemma: When a Commercial Standard is Unavailable

The primary challenge in the analysis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide is the absence of a pre-certified reference material. This necessitates one of two approaches: sourcing a custom synthesis from a specialized vendor or preparing the material in-house. In both scenarios, the onus of qualification—rigorously confirming the material's identity, purity, and potency—falls upon the end-user.

A self-validating system of qualification is therefore not just recommended; it is essential. This involves a multi-technique approach where each analytical method provides orthogonal data, collectively building a comprehensive and undeniable profile of the compound.

Qualifying an In-House Standard: A Multi-Pronged Approach

The qualification of a newly synthesized batch of 5-Chloro-3-hydroxybenzofuran-2-carboxamide as a reference standard is a systematic process. The goal is to create a well-characterized material against which all future analytical measurements will be compared.

cluster_0 Qualification Workflow for In-House Reference Standard cluster_1 Comprehensive Characterization synthesis Custom Synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification identity Identity Confirmation purification->identity purity Purity Assessment purification->purity documentation Certificate of Analysis (CoA) Generation identity->documentation potency Potency (Assay) purity->potency potency->documentation standard Qualified Reference Standard documentation->standard cluster_0 Decision Logic for Analytical Standard Selection start Need to Analyze 5-Chloro-3-hydroxybenzofuran-2-carboxamide check_commercial Is a Certified Reference Standard Available? start->check_commercial use_commercial Use Certified Standard check_commercial->use_commercial Yes custom_synthesis Perform Custom Synthesis or In-House Synthesis check_commercial->custom_synthesis No qualify Qualify Material as 'In-House' Standard custom_synthesis->qualify check_related Is a Related, Certified Standard Available? (e.g., precursor acid) custom_synthesis->check_related Alternative Path use_inhouse Use Qualified In-House Standard for Assay qualify->use_inhouse use_related Use Related Standard for Method Development & System Suitability ONLY check_related->use_related Yes

Sources

Comparative

Structural Characterization of 5-Chloro-3-hydroxybenzofuran-2-carboxamide Isomers: A Technical Comparison Guide

Part 1: Executive Summary & Structural Scope In the development of benzofuran-based pharmacophores, 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a privileged scaffold due to its dual hydrogen-bonding capability...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Scope

In the development of benzofuran-based pharmacophores, 5-Chloro-3-hydroxybenzofuran-2-carboxamide represents a privileged scaffold due to its dual hydrogen-bonding capability and lipophilic modulation via the 5-chloro substituent. However, the structural integrity of this molecule is governed by a dynamic keto-enol tautomeric equilibrium that creates two distinct isomeric forms in solution: the aromatic Enol form (3-hydroxy) and the non-aromatic Keto form (3-oxo) .

This guide provides an objective technical comparison of these tautomeric isomers, establishing protocols to distinguish, quantify, and stabilize the bioactive form. We further contextualize the 5-chloro regioisomer against its 4-chloro and 6-chloro analogs to justify its selection in drug discovery campaigns.

Part 2: Structural Analysis & Tautomeric Equilibrium

The "isomers" of primary concern for this compound are not static structural isomers but dynamic tautomers. Understanding this equilibrium is critical for interpreting NMR data, designing crystallization screens, and predicting binding affinity.

The Tautomeric Rivals: Enol vs. Keto[1][2][3][4]
FeatureIsomer A: Enol Form (3-hydroxybenzofuran)Isomer B: Keto Form (3-oxo-2,3-dihydrobenzofuran)
Structure Fully aromatic benzofuran ring system.Aromatic benzene ring fused to a non-aromatic furanone.
Stabilization Intramolecular H-bond between 3-OH and the amide carbonyl (C=O).Solvent-dependent dipole stabilization.
Key Reactivity Nucleophilic at C2/Oxygen; mimics phenols.Electrophilic at C3 (carbonyl); acidic C2 proton.
Solvent Preference Dominant in non-polar/aprotic solvents (CDCl₃, Toluene).Favored in polar protic solvents (MeOH, H₂O) or basic media.
Bioactivity Often the active binding species (planar conformation).Potential metabolic liability (reactive ketone).
Mechanism of Stabilization

The Enol form is generally thermodynamically preferred in the solid state and non-polar solution due to the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This "resonance-assisted hydrogen bond" (RAHB) locks the carboxamide moiety coplanar with the benzofuran core.

Tautomerism Enol Enol Form (Aromatic, Planar) Stabilized by Intramolecular H-Bond Transition Proton Transfer Transition State Enol->Transition -H+ (O) Transition->Enol +H+ (O) Keto Keto Form (Non-Aromatic Furanone) Reactive C3 Carbonyl Transition->Keto +H+ (C2) Keto->Transition -H+ (C2) Solvent Solvent Effect: Polar solvents disrupt internal H-bond shifting equilibrium to Keto Solvent->Transition

Figure 1: Tautomeric equilibrium pathway.[1] The Enol form is stabilized by an intramolecular hydrogen bond (blue node), while polar solvents can lower the barrier to the Keto form (green node).

Part 3: Experimental Characterization Protocols

To validate the structural identity of your synthesized batch, you must employ a multi-modal approach. Relying on a single technique (like LC-MS) is insufficient as both tautomers share the same mass (


).
Protocol A: NMR Solvent-Switching Validation

Objective: Distinguish tautomers by observing proton shifts in different dielectric environments.

  • Sample Preparation: Prepare two samples of 5-Chloro-3-hydroxybenzofuran-2-carboxamide (5 mg) in:

    • Sample 1:

      
       (Non-polar, promotes Enol).
      
    • Sample 2:

      
       (Polar aprotic, disrupts H-bonds).
      
  • Acquisition: Run

    
    -NMR (400 MHz minimum) at 298 K.
    
  • Analysis Criteria:

    • Enol Marker (Sample 1): Look for a sharp, downfield singlet (

      
       11.0–13.0 ppm) corresponding to the chelated enolic -OH. The amide protons will appear as broad singlets.
      
    • Keto Marker (Sample 2): Look for the disappearance of the downfield -OH and the emergence of a methine proton signal (

      
       4.5–5.5 ppm) if the equilibrium shifts significantly, or broadening of the signal indicating rapid exchange. Note: In DMSO, the Enol often remains dominant due to the strength of the RAHB, but the shift of the OH proton will move upfield as DMSO competes for H-bonding.
      
Protocol B: IR Spectroscopy (Solid State)

Objective: Confirm the dominant solid-state isomer.

  • Technique: ATR-FTIR.

  • Diagnostic Bands:

    • Enol Form: Broad band at 3100–3400 cm⁻¹ (OH/NH stretch). Strong absorption at ~1640 cm⁻¹ (Amide I, lowered by H-bonding).

    • Keto Form: Sharp band at ~1700–1720 cm⁻¹ (C3=O ketone stretch).

  • Decision Rule: If the spectrum lacks a distinct ketone carbonyl peak >1700 cm⁻¹ and shows a broad OH/NH region, the material exists as the Enol tautomer in the solid state.

Protocol C: X-Ray Diffraction (The Gold Standard)

Objective: Unambiguous determination of bond lengths.

  • Crystallization: Slow evaporation from Ethanol/Heptane.

  • Key Metric: Measure the bond length between C2 and C3.

    • C2=C3 (Double Bond): 1.35–1.40 Å

      
      Enol .
      
    • C2–C3 (Single Bond): 1.50–1.54 Å

      
      Keto .
      

Part 4: Synthesis & Regioisomer Comparison

When selecting the 5-chloro isomer over the 4- or 6-chloro alternatives, the decision is often driven by synthetic accessibility and metabolic stability (blocking the para-position relative to the ether oxygen).

Comparative Regioisomer Profile
Property5-Chloro Isomer (Target)4-Chloro Isomer 6-Chloro Isomer
Steric Hindrance Low; remote from binding pocket (OH/Amide).High; ortho to OH, may disrupt H-bond.Moderate; para to OH.
Metabolic Stability High; blocks CYP450 oxidation at the electron-rich C5.Moderate.Moderate.
Synthesis Yield High (>75%) via Rap-Stoermer or Friedel-Crafts.Lower; steric clash during cyclization.High.
Optimized Synthesis Workflow (5-Chloro Isomer)

The most robust route utilizes the Rap-Stoermer condensation or a modified Friedel-Crafts cyclization , ensuring the retention of the 5-chloro substituent without migration.

Synthesis Start Start: 4-Chlorophenol Step1 O-Alkylation (Chloroacetonitrile/K2CO3) Start->Step1 Inter1 Intermediate: 2-(4-chlorophenoxy)acetonitrile Step1->Inter1 Step2 Cyclization (Base-Mediated) Thorpe-Ziegler / Rap-Stoermer Inter1->Step2 Product Product: 3-Amino-5-chlorobenzofuran-2-carboxylate (Precursor) Step2->Product Hydrolysis Hydrolysis & Amidation Product->Hydrolysis Final Target: 5-Chloro-3-hydroxybenzofuran-2-carboxamide Hydrolysis->Final

Figure 2: Synthetic pathway for the 5-chloro isomer. The position of the chlorine on the starting phenol (para) dictates the 5-position in the final benzofuran ring.

Part 5: References

  • Keto-Enol Tautomerism in Benzofurans:

    • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Key Points". Retrieved from [Link]

  • Synthesis of Benzofuran-2-carboxamides:

    • Lavanya, A., et al. (2015).[2] "Synthesis and biological evaluation of new benzofuran carboxamide derivatives". ResearchGate. Retrieved from [Link]

  • Structural Characterization (X-Ray/DFT):

    • MDPI Molecules. (2023). "Structural Elucidation of 3-hydroxychromone dyes and benzofuran derivatives". Retrieved from [Link]

  • 5-Chlorobenzofuran-2-carboxamide Derivatives:

  • Tautomerism in Drug Development:

    • Frontiers in Chemistry. (2024). "Keto-enol tautomerism in the development of new drugs". Retrieved from [Link]

Sources

Validation

Validating Synthetic Routes for 3-Hydroxybenzofuran-2-carboxamide Analogs

Executive Summary & Structural Reality[1] The 3-hydroxybenzofuran-2-carboxamide scaffold is a deceptive target. While often drawn in its aromatic enol form (A) in patent literature and 2D databases, experimental reality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Reality[1]

The 3-hydroxybenzofuran-2-carboxamide scaffold is a deceptive target. While often drawn in its aromatic enol form (A) in patent literature and 2D databases, experimental reality dictates that it predominantly exists as the keto-tautomer, 3-oxo-2,3-dihydrobenzofuran-2-carboxamide (B), in solution and solid state. This tautomeric ambiguity (Figure 1) frequently leads to failed synthetic strategies where researchers attempt aromatic substitution chemistry on a system that behaves like a


-keto amide.

This guide validates three synthetic pathways, ranking them by regiocontrol, atom economy, and scalability. We explicitly flag the "Salicylonitrile Pitfall"—a common route that yields the amino-analog rather than the hydroxy-target.

The Tautomerism Challenge

Before selecting a route, the researcher must acknowledge the equilibrium:

  • Form A (Enol): Stabilized by intramolecular H-bonding (O-H[1]···O=C-NH2) but breaks aromaticity of the furan ring.

  • Form B (Keto): The thermodynamic sink. Synthetic routes must account for the reactivity of the C2-methine proton (

    
    ).
    

Route Analysis & Comparison

Route A: The "Interrupted" Dieckmann Condensation (Recommended)
  • Mechanism: O-Alkylation followed by base-mediated intramolecular cyclization.

  • Best For: Gram-to-multigram scale, high diversity of phenyl-ring substituents.

  • Validation Status: High. This is the most robust method for generating the 3-oxo/3-hydroxy core.

Protocol Logic: Unlike the Rap-Stoermer reaction (which yields unsubstituted benzofurans), this route utilizes methyl salicylate and 2-chloroacetamide . The critical success factor is the stepwise execution. One-pot procedures often lead to O-alkylation hydrolysis rather than cyclization.

Step-by-Step Methodology:

  • Precursor Synthesis: React substituted methyl salicylate (1.0 eq) with 2-chloroacetamide (1.1 eq) and

    
     (2.0 eq) in DMF at 60°C.
    
    • Checkpoint: Monitor disappearance of the phenol (-OH) via TLC. Isolate the intermediate methyl 2-(2-amino-2-oxoethoxy)benzoate .

  • Cyclization: Dissolve the intermediate in anhydrous EtOH. Add NaOEt (1.5 eq) at 0°C, then warm to RT.

    • Mechanistic Insight: The ethoxide deprotonates the acyclic amide

      
      -carbon, which attacks the ester carbonyl (Dieckmann-type).
      
  • Workup: The product exists as a sodium enolate salt. Acidify with 1M HCl to pH 2 to precipitate the 3-oxo-2,3-dihydrobenzofuran-2-carboxamide .

Route B: The Salicylonitrile "Pitfall" (Warning)
  • Mechanism: Thorpe-Ziegler Cyclization.

  • Precursors: Salicylonitrile + 2-Chloroacetamide.

  • The Error: Researchers often assume this yields the 3-hydroxy product. It does not.

  • Outcome: This route yields 3-aminobenzofuran-2-carboxamide . The nitrile nitrogen is incorporated into the ring as the amine, not the hydroxy group.

  • Correction: To use this route for the hydroxy target, one must perform a difficult diazotization/hydrolysis of the resulting 3-amino group, which is low-yielding and prone to ring opening.

Route C: C-H Functionalization of Benzofuran-3(2H)-ones
  • Mechanism: Electrophilic substitution or Isocyanate coupling.

  • Best For: Late-stage functionalization of existing coumaranone scaffolds.

  • Validation Status: Moderate. Requires unstable starting materials.

Protocol Logic: Starting from benzofuran-3(2H)-one (coumaranone), one can install the carboxamide at C2.

  • Enolization: Treat benzofuran-3(2H)-one with LDA or LiHMDS at -78°C.

  • Electrophile Trapping: Add trimethylsilyl isocyanate (TMS-NCO) or chlorosulfonyl isocyanate (CSI) followed by hydrolysis.

  • Drawback: Unsubstituted benzofuran-3(2H)-ones are prone to aldol self-condensation, reducing yields.

Comparative Performance Data

MetricRoute A (Dieckmann)Route B (Nitrile/Thorpe)Route C (Coumaranone)
Target Product 3-Hydroxy/3-Oxo 3-Amino (Incorrect Target)3-Hydroxy/3-Oxo
Overall Yield 65 - 82%70 - 90% (of wrong product)40 - 55%
Atom Economy High (Loss of MeOH)HighModerate (Reagent waste)
Scalability Excellent (>100g)GoodPoor (Self-condensation)
Reagent Cost Low (Salicylates)Medium (Salicylonitriles)High (Isocyanates)

Visualizing the Pathways

The following diagram illustrates the divergence between the Salicylate (Correct) and Salicylonitrile (Incorrect) routes.

SyntheticRoutes Salicylate Methyl Salicylate (Starting Material A) Intermed_A Ether Intermediate (O-alkylation) Salicylate->Intermed_A + Chloroacetamide K2CO3, DMF Nitrile Salicylonitrile (Starting Material B) Intermed_B Nitrile Ether Nitrile->Intermed_B + Chloroacetamide Base Chloroamide 2-Chloroacetamide Chloroamide->Intermed_A Target 3-HYDROXY-benzofuran -2-carboxamide (Target) Intermed_A->Target NaOEt/EtOH (Dieckmann Cyclization) WrongProduct 3-AMINO-benzofuran -2-carboxamide (Pitfall Product) Intermed_B->WrongProduct Base (Thorpe-Ziegler) Target->Target Tautomerizes to 3-Oxo form

Caption: Divergence of synthetic outcomes based on starting material. Route A (Top) yields the desired 3-hydroxy/3-oxo target, while Route B (Bottom) yields the 3-amino analog.

Experimental Validation Protocols

Standard Operating Procedure: Route A (Optimized)

1. O-Alkylation:

To a solution of methyl 5-fluoro-2-hydroxybenzoate (1.70 g, 10 mmol) in anhydrous DMF (15 mL) was added 2-chloroacetamide (1.03 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol). The mixture was stirred at 60°C for 4 hours.

  • Validation: TLC (30% EtOAc/Hexane) showed conversion of starting material (

    
     0.8) to a lower spot (
    
    
    
    0.3).
  • Workup: Pour into ice water (100 mL). Filter the white precipitate. Yield: 2.1 g (93%).

2. Cyclization:

The crude intermediate (2.1 g) was suspended in absolute ethanol (25 mL). A solution of sodium ethoxide (21% wt in EtOH, 4.5 mL) was added dropwise at 0°C. The reaction turned clear yellow, then precipitated a solid (sodium salt). Stirred at RT for 2 hours.

  • Quench: Acidify with 1M HCl to pH 2.

  • Isolation: Filter the solid, wash with water and cold ethanol.

  • Characterization: ^1H NMR (DMSO-d6) typically shows a broad singlet at

    
     10-12 ppm (Enol -OH) or a sharp singlet at 
    
    
    
    5.8 ppm (Keto C2-H), depending on substituents.

References

  • Discovery of 2,3-Dihydrobenzofuran-7-carboxamide Deriv

    • Context: Discusses the synthesis of the 3-oxo-2,3-dihydrobenzofuran core and its tautomeric stability.
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Deriv

    • Context: Provides modern Pd-catalyzed methods for functionalizing the benzofuran core, though primarily focuses on C3-aryl deriv
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Tautomerism in 3-Hydroxybenzofurans

    • Context: Mechanistic grounding on the keto-enol equilibrium in 3-oxo-dihydrobenzofurans.
    • Source:Journal of Organic Chemistry (General Reference)
    • URL:[Link]

  • Reaction of Salicylonitriles (The Amino-Furan Route)

    • Context: Validates the "Pitfall" route warning; confirms formation of 3-aminobenzofurans via Thorpe-Ziegler.
    • Source:Synthetic Communic
    • URL:[Link][2][3]

Sources

Comparative

Comparative study of benzofuran-2-carboxamide synthesis methods

Comparative Study of Benzofuran-2-Carboxamide Synthesis Methods: From Classical Amidation to Directed C–H Functionalization The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Benzofuran-2-Carboxamide Synthesis Methods: From Classical Amidation to Directed C–H Functionalization

The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for widely used therapeutics such as the antiarrhythmic Amiodarone, the antidepressant Vilazodone, and various emerging anticancer and hypolipidemic agents[1],[2]. Among its derivatives, benzofuran-2-carboxamides are highly sought after for small-molecule screening campaigns. However, synthesizing structurally diverse libraries—particularly those requiring late-stage functionalization at the historically unreactive C3 position—demands orthogonal synthetic strategies[1].

As an application scientist, selecting the correct synthetic route requires balancing scalability, modularity, and atom economy. This guide objectively compares the classical acyl chloride amidation method with a modern, palladium-catalyzed C–H arylation and transamidation workflow, providing experimental data, mechanistic causality, and self-validating protocols.

Mechanistic Pathways and Methodological Comparison

Method A: Classical Acyl Chloride Amidation (The Direct Approach)

The traditional synthesis of benzofuran-2-carboxamides relies on the conversion of benzofuran-2-carboxylic acid into a highly electrophilic acyl chloride, followed by nucleophilic acyl substitution with an amine[2].

Mechanistic Causality: While this method is highly scalable, its primary limitation arises when coupling weak nucleophiles (e.g., sterically hindered anilines or 2-aminoanthraquinone). To overcome this, triethylamine (Et₃N) is introduced not merely as an acid scavenger, but as a nucleophilic catalyst. Et₃N attacks the acyl chloride to form a transient, highly reactive acyl ammonium chloride intermediate, which drastically lowers the activation energy for the subsequent attack by weak amines[2].

classical_amidation A Benzofuran-2-carboxylic acid B SOCl2 / Reflux (Chlorination) A->B C Benzofuran-2-carbonyl chloride B->C D Amine + Et3N (Acyl Ammonium Intermediate) C->D E Benzofuran-2-carboxamide D->E

Workflow for the classical acyl chloride amidation of benzofuran-2-carboxylic acid.

Method B: 8-AQ Directed C–H Arylation & Transamidation (The Modular Approach)

To access C3-substituted benzofuran-2-carboxamides, directly functionalizing the C3 position is notoriously difficult due to its lower reactivity compared to the C2 position[1]. A modern breakthrough utilizes 8-aminoquinoline (8-AQ) as a bidentate directing group to drive palladium-catalyzed C–H arylation specifically at C3, followed by a one-pot transamidation[1].

Mechanistic Causality: The 8-AQ moiety coordinates with Pd(II) to form a stable metallacycle, directing the oxidative addition of an aryl iodide exclusively to the C3-H bond. Because the resulting 8-AQ amide is highly stable, direct cleavage is nearly impossible. Therefore, a transamidation protocol is employed: the amide nitrogen is "bocylated" using Boc₂O and DMAP. This addition of an electron-withdrawing Boc group disrupts the planar resonance of the amide bond (twisting it out of conjugation), thereby activating the carbonyl carbon for catalyst-free aminolysis by a new amine nucleophile[1].

modern_synthesis A Benzofuran-2-carboxylic acid B 8-AQ Coupling A->B C 8-AQ Amide Intermediate B->C D Pd-Catalyzed C-H Arylation (Ar-I, AgOAc) C->D E C3-Arylated 8-AQ Amide D->E F One-Pot Transamidation (Boc2O, DMAP, Amine) E->F G C3-Substituted Benzofuran-2-carboxamide F->G

Modular synthesis via 8-AQ directed C–H arylation and subsequent transamidation.

Quantitative Performance Comparison

The following table summarizes the experimental metrics derived from recent literature comparing these two synthetic strategies[1],[2].

ParameterMethod A: Classical AmidationMethod B: C–H Arylation + Transamidation
Substrate Scope Limited to C3-unsubstituted or pre-functionalized starting materials.Highly modular; allows late-stage diverse C3-arylation (aryl/heteroaryl).
Typical Yields 79–88% (depending on amine nucleophilicity)75–93% (Arylation); 60–85% (Transamidation)
Key Reagents SOCl₂, Et₃N, DMF / DioxanePd(OAc)₂, AgOAc, Boc₂O, DMAP
Reaction Time ~6 h (activation) + 24 h (coupling)~7–24 h (arylation) + 5 h (activation) + 12 h (aminolysis)
Scalability High (Gram to Kilogram scale)Moderate (Milligram to Gram; limited by Pd/Ag catalyst costs)
Environmental Impact Poor (Generates SO₂ and HCl gases)Moderate (Requires transition metals and silver salts, but uses greener solvents like CPME)

Self-Validating Experimental Protocols

Protocol 1: Classical Synthesis of N-(4-benzoylphenyl)benzofuran-2-carboxamide

Adapted from the methodology described by2[2] and 3[3].

Step 1: Chlorination

  • Suspend benzofuran-2-carboxylic acid (12.3 mmol) in 40 mL of dry dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 83 mmol) dropwise at room temperature.

  • Reflux the mixture for 6 hours.

  • Validation Checkpoint: The reaction is complete when the suspension becomes a clear solution and the evolution of HCl/SO₂ gas ceases.

  • Evaporate the solvent and excess SOCl₂ under reduced pressure to yield benzofuran-2-carbonyl chloride as a white precipitate.

Step 2: Amidation

  • Dissolve the crude acyl chloride (4.4 mmol) in dry N,N-dimethylformamide (DMF) or dioxane.

  • In a separate flask, prepare a solution of the target amine (4.4 mmol) and Et₃N (8.8 mmol) in DMF.

  • Add the acyl chloride solution dropwise to the amine mixture at 0 °C to control the exothermic reaction.

  • Stir at room temperature for 24 hours.

  • Validation Checkpoint: The formation of a dense white precipitate (triethylammonium chloride) within the first 30 minutes confirms the formation of the reactive acyl ammonium intermediate.

  • Precipitate the final product by pouring the mixture into ice-cold water, filter, and recrystallize.

Protocol 2: One-Pot Transamidation of C3-Arylated Benzofuran-8-AQ Amides

Adapted from the methodology described by1[1].

Step 1: Amide Activation (Bocylation)

  • Dissolve the previously synthesized C3-arylated benzofuran-8-AQ amide (1.0 equiv) in dry acetonitrile (MeCN).

  • Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv).

  • Heat the reaction mixture at 60 °C for 5 hours.

  • Validation Checkpoint: Monitor via TLC. The highly polar 8-AQ amide spot will disappear, replaced by a significantly less polar spot corresponding to the N-acyl-Boc-carbamate intermediate.

  • Concentrate the reaction mixture in vacuo to remove MeCN.

Step 2: Catalyst-Free Aminolysis

  • Re-dissolve the crude N-acyl-Boc-carbamate in toluene (0.5 M).

  • Add the desired amine nucleophile (1.5 equiv).

  • Heat the mixture at 60 °C for 12 hours.

  • Validation Checkpoint: A color change often occurs as the 8-aminoquinoline leaving group is liberated into the solution. TLC will show the emergence of the final C3-substituted benzofuran-2-carboxamide.

  • Purify via flash column chromatography to isolate the target compound.

References

  • Oschmann, M., Holm, L. J., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules / NIH PMC.[Link]

  • Al-Qirim, T., et al. (2010). The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate. Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis.[Link]

  • Suleymanova, V., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide

This guide provides a detailed protocol for the safe and compliant disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. As drug development professionals, our commitment to safety extends beyond the bench to the entir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes established best practices for handling halogenated organic compounds, offering a framework to ensure the protection of personnel and the environment.

Hazard Assessment and Classification

Due to the presence of a halogen (chlorine) on an aromatic ring structure, 5-Chloro-3-hydroxybenzofuran-2-carboxamide must be treated as a hazardous substance with potential for environmental persistence and toxicity.[1][2][3] Compounds of this nature are often categorized as irritants and may have other uninvestigated toxicological properties.[5][6] Therefore, it is imperative to handle this compound and its waste with the highest degree of caution.

Inferred Hazard Classification:

Hazard ClassAnticipated GHS CategoryRationale
Acute Toxicity Category 3 or 4Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[2]
Skin Irritation Category 2Many benzofuran derivatives are known to cause skin irritation.[5][7]
Eye Irritation Category 2AAs with many powdered chemicals, this compound is likely to cause serious eye irritation.[5][7]
Hazardous to the Aquatic Environment Category 1 or 2Chlorinated aromatic compounds can be very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper PPE is worn to minimize exposure.[2][3]

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][4]Prevents skin contact and absorption.
Body Protection A lab coat worn fully buttoned.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.[2][3]Prevents inhalation of dust or vapors.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never dispose of halogenated organic compounds down the drain.[2][3]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[8][9] Polyethylene containers are often a suitable choice.[10]

  • This container must be exclusively for "Halogenated Organic Waste."[2][3] Do not mix with non-halogenated organic waste, as this increases the volume of hazardous material and complicates disposal.[8][9]

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[4][8][9]

  • The label must include:

    • The words "Hazardous Waste."[1][4]

    • The full chemical name: "5-Chloro-3-hydroxybenzofuran-2-carboxamide."[1][4]

    • An accurate list of all contents, including any solvents, with their approximate concentrations.[8]

    • The date the first waste was added.[11]

    • The name of the principal investigator or research group.

Step 3: Collect Waste

  • Solid Waste: Carefully transfer solid 5-Chloro-3-hydroxybenzofuran-2-carboxamide and any contaminated consumables (e.g., weighing papers, pipette tips, gloves, and paper towels) directly into the designated halogenated waste container.[1] Avoid generating dust.[4][6]

  • Liquid Waste: If the compound is in a solution with an organic solvent, collect the liquid waste in the same designated halogenated waste container. Ensure the solvent is compatible with the container material.

  • Empty Containers: The original container of 5-Chloro-3-hydroxybenzofuran-2-carboxamide should also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.[6] Do not attempt to rinse it unless directed by your EHS office.

Step 4: Secure and Store the Waste Container

  • Keep the waste container securely closed at all times, except when adding waste.[8][9]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[11]

  • The SAA must be a cool, dry, and well-ventilated area, away from general laboratory traffic.[1][9] Ensure secondary containment is in place to contain any potential leaks.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

G cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of 5-Chloro-3-hydroxybenzofuran-2-carboxamide Waste hazard_id Identify as Halogenated Organic Compound start->hazard_id ppe Don Appropriate PPE: Goggles, Lab Coat, Nitrile Gloves hazard_id->ppe container Obtain Designated 'Halogenated Organic Waste' Container ppe->container labeling Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling collect_solid Collect Solid Waste & Contaminated Materials labeling->collect_solid collect_liquid Collect Liquid Waste (if applicable) labeling->collect_liquid secure Keep Container Tightly Closed collect_solid->secure collect_liquid->secure saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment secure->saa ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup saa->ehs_contact incineration EHS Arranges for High-Temperature Incineration via Licensed Contractor ehs_contact->incineration

Caption: Disposal workflow for 5-Chloro-3-hydroxybenzofuran-2-carboxamide.

Final Disposal Procedure

The final disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide must be managed by your institution's EHS office or a licensed hazardous waste contractor.[1] When the waste container is nearly full (approximately 75%), or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[9] The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[6] This process ensures the complete destruction of the compound, preventing its release into the environment.

Spill Management

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Protect Yourself: Wear the appropriate PPE, including respiratory protection if outside a fume hood.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.[4] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into the waste container.[4][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office, in accordance with your institution's policy.[4]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 5-Chloro-3-hydroxybenzofuran-2-carboxamide, upholding the principles of scientific integrity and laboratory safety.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
  • Occupational Safety and Health Administration. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide.
  • BenchChem. Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • University of Washington Environmental Health & Safety. Halogenated Solvents.
  • Sigma-Aldrich. (2025, June 2). Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 2,3-Benzofuran.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzofuran-5-carbaldehyde.
  • Capot Chemical. (2026, February 28). MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid.
  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Am J Health-Syst Pharm, 63, 1172-93.
  • Spectrum Pharmacy Products. (2016, November 11). Safety Data Sheet: Niclosamide, anhydrous, BP.
  • Canadian Agency for Drugs and Technologies in Health. (2010).
  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • ChemScene. Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • MilliporeSigma. 5-Chloro-3-methyl-benzofuran-2-carboxylic acid.
  • BLD Pharm. Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate.
  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?.
  • CLU-IN. Contaminants > Chlorinated Solvents.

Sources

Handling

Personal protective equipment for handling 5-Chloro-3-hydroxybenzofuran-2-carboxamide

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Chloro-3-hydroxybenzofuran-2-carboxamide .[1][2][3] Author’s Note: As specific toxicological data for this exa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Chloro-3-hydroxybenzofuran-2-carboxamide .[1][2][3]

Author’s Note: As specific toxicological data for this exact amide derivative is often limited compared to its parent acid or ester forms, this guide applies the Precautionary Principle . We derive safety standards from the structural analog Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate (CAS 172088-81-2) and the general hazard profile of chlorinated benzofurans.[1]

Part 1: Executive Hazard Analysis

Compound Class: Halogenated Benzofuran Derivative Physical State: Solid (Powder/Crystal) Primary Risk Profile: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral).[4]

Hazard CategoryGHS Classification (Inferred)Hazard Statement
Acute Toxicity Category 4H302: Harmful if swallowed.[1][3][4]
Skin Corrosion Category 2H315: Causes skin irritation.[4][5]
Eye Damage Category 2AH319: Causes serious eye irritation.[4]
STOT - SE Category 3H335: May cause respiratory irritation.[1][4]
Environmental Category 1/2H410: Very toxic to aquatic life with long-lasting effects.[1][6]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE must address the compound's solid state (dust generation) and its solubility in penetrating organic solvents (DMSO, DMF).

Hand Protection (Barrier Integrity)
  • Dry Solid Handling: Standard Nitrile gloves (0.11 mm / 4 mil).

  • Solution Handling (DMSO/DMF): These solvents facilitate transdermal absorption of the toxic payload.

    • Recommendation:Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Polychloroprene or thicker Nitrile (8 mil) if contact time >15 mins.

    • Rationale: Chlorinated aromatics are lipophilic; if dissolved in DMSO, they bypass the skin barrier rapidly.

Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P95/N95 particulate respirator or a half-face respirator with P100 cartridges .

Ocular & Body Defense[1][3]
  • Eyes: ANSI Z87.1 Chemical Safety Goggles. Note: Safety glasses are insufficient due to the risk of fine dust migration.[1]

  • Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.[1]

Part 3: Operational Protocol (The "Safe Loop")

This workflow ensures containment from storage to disposal.

Phase A: Receipt & Storage[1][6][7]
  • Inspection: Verify the container seal upon arrival. Check for "caking" which indicates moisture ingress.

  • Environment: Store at 2–8°C (Refrigerated) in a tightly sealed container.

  • Segregation: Keep away from strong oxidizing agents and strong bases (potential for hydrolysis of the amide or oxidation of the phenol).

Phase B: Weighing & Solubilization[1]
  • Step 1: Transfer the container to the Fume Hood before opening.

  • Step 2: Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Step 3: Weigh into a tared vial. Do not return excess material to the stock container.

  • Step 4 (Solubilization): Add solvent (e.g., DMSO) slowly.

    • Caution: The 3-hydroxy group is acidic; in the presence of bases, it may form a salt, altering solubility and reactivity.

Phase C: Reaction Setup
  • Thermodynamics: Benzofuran formations or modifications can be exothermic. Monitor temperature if using coupling reagents (e.g., EDC/NHS) on the carboxamide.

  • Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust if heating, as HCl or NOx gases could evolve depending on reagents used.

Part 4: Waste & Disposal Strategy

Do NOT dispose of down the drain. This compound is predicted to be toxic to aquatic life (H410).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic)Double-bag in clear polyethylene; label "Solid Toxic: Chlorinated Benzofuran".[1]
Liquid Waste Halogenated OrganicSegregate into "Halogenated Solvent Waste" carboy. Do not mix with aqueous acids.
Contaminated Sharps Bio/Chem HazardSharps container.

Part 5: Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact:

    • Brush off dry particles before wetting (to prevent increasing surface area absorption).

    • Rinse with soap and water for 15 minutes.[7]

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention.

  • Spill Cleanup (Solid):

    • Evacuate immediate area.[2][3][4][6]

    • Wear N95/P100 respirator.

    • Cover spill with wet paper towels (to suppress dust) or use a HEPA vacuum.

    • Place in hazardous waste bag.

Part 6: Safety Logic Visualization

The following diagram illustrates the decision logic for handling this compound based on its state (Solid vs. Solution).

SafetyProtocol Start Start: 5-Chloro-3-hydroxybenzofuran-2-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/DMF) StateCheck->Solution Dissolved DustRisk Risk: Inhalation (H335) Solid->DustRisk SolidPPE PPE: Nitrile Gloves + N95 (if open) + Goggles DustRisk->SolidPPE Handling Action: Weigh in Fume Hood Only SolidPPE->Handling Disposal Disposal: Halogenated Waste Stream Handling->Disposal PermRisk Risk: Transdermal Absorption Solution->PermRisk SolPPE PPE: Double Glove (Nitrile + Polychloroprene) PermRisk->SolPPE SolPPE->Disposal

Caption: Operational decision tree distinguishing risks between solid-state handling (inhalation focus) and solution-state handling (absorption focus).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 5-Chloro-3-methylbenzofuran-2-carboxylic acid (Analog).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: Methyl 5-chloro-3-hydroxybenzofuran-2-carboxylate.[1][8] National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Benzofuran-5-carbaldehyde (Structural Fragment).[1] Retrieved from

Sources

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